molecular formula C9H13N B128651 2-Phenylpropylamine CAS No. 582-22-9

2-Phenylpropylamine

货号: B128651
CAS 编号: 582-22-9
分子量: 135.21 g/mol
InChI 键: AXORVIZLPOGIRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-phenylpropylamine is a phenylalkylamine that is propan-1-amine substituted by a phenyl group at position 2. It is classified as a doping agent by the World Anti-Doping Agency. It has a role as an antihypotensive agent. It is a phenylalkylamine and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORVIZLPOGIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870630
Record name 2-Phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-22-9
Record name (±)-2-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylphenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beta-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL7O3V13L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpropylamine from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic pathways for producing 2-phenylpropylamine, a crucial molecular scaffold, starting from the readily available precursor, benzaldehyde. Two principal routes are detailed: the nitrostyrene pathway and the phenylacetone pathway. Each section includes a general description, tabulated quantitative data for comparative analysis, detailed experimental protocols for key transformations, and schematic diagrams generated using Graphviz to illustrate the reaction flows.

Overview of Synthetic Pathways

The synthesis of this compound from benzaldehyde can be primarily achieved through two distinct multi-step strategies. The first involves the initial formation of a nitrostyrene intermediate, which is subsequently reduced. The second pathway proceeds through the synthesis of a ketone intermediate, phenylacetone, which is then converted to the target amine via reductive amination.

G cluster_0 General Synthesis Routes Benzaldehyde Benzaldehyde P2NP 1-Phenyl-2-nitropropene (P2NP) Benzaldehyde->P2NP Henry Reaction P2P Phenylacetone (P2P) Benzaldehyde->P2P Darzens Condensation + Hydrolysis Amine This compound P2NP->Amine Reduction P2P->Amine Reductive Amination

Figure 1: High-level overview of the two primary synthetic pathways from benzaldehyde.

Pathway 1: The Nitrostyrene (P2NP) Route

This pathway is one of the most common methods for this transformation. It involves a two-step process: the Henry-Knoevenagel condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene (P2NP), followed by the reduction of both the nitro group and the alkene double bond to yield this compound.[1]

G cluster_p1 Nitrostyrene (P2NP) Pathway b Benzaldehyde p2np 1-Phenyl-2-nitropropene (P2NP) b->p2np ne Nitroethane ne->p2np amine This compound p2np->amine cat Base Catalyst (e.g., n-Butylamine, Ammonium Acetate) cat->p2np red Reducing Agent (e.g., LiAlH4, H2/Pd-C, NaBH4/CuCl2) red->amine

Figure 2: Schematic of the nitrostyrene synthesis pathway.

Step 1A: Synthesis of 1-Phenyl-2-nitropropene (Henry Reaction)

The condensation of benzaldehyde and nitroethane is a classic Henry (or nitroaldol) reaction, typically catalyzed by a weak base.[1] Primary amines like n-butylamine and cyclohexylamine, or ammonium acetate are common catalysts.[2][3] The reaction proceeds by deprotonation of nitroethane, followed by nucleophilic addition to the benzaldehyde carbonyl group and subsequent dehydration.[1]

Table 1: Comparative Data for 1-Phenyl-2-nitropropene Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
n-ButylamineEthanolReflux864[3]
n-ButylamineIsopropyl Alcohol602-365-75[4]
CyclohexylamineAcetic Acid100662[2][3]
Ammonium AcetateNitroethaneReflux563[2][3]
MethylamineAlcoholSlight Heat471-81[5]

Experimental Protocol: n-Butylamine Catalysis in Ethanol [3]

  • Combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture. Upon cooling and stirring, a heavy, yellow crystalline mass of 1-phenyl-2-nitropropene should form.

  • Isolate the crystals by filtration.

  • Recrystallize the product from anhydrous ethanol to yield purified 1-phenyl-2-nitropropene (105 g, 64% yield, m.p. 65°C).

Step 1B: Reduction of 1-Phenyl-2-nitropropene

The reduction of P2NP to this compound requires reducing both the nitro group to an amine and the carbon-carbon double bond to a single bond. Various reducing agents can accomplish this transformation.[1]

Table 2: Comparative Data for Reduction of 1-Phenyl-2-nitropropene

Reducing AgentSolventConditionsYield (%)Reference
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux, 1 hMajor Product[6]
H₂ / Pd/C (or PtO₂)N/ACatalytic HydrogenationHigh[7]
H₂ / Raney NickelEthanol20°C, >1 atm85[8]
NaBH₄ / CuCl₂Isopropyl Alcohol / WaterReflux, 1 h62-83[8][9][10][11][12]
Aluminum Amalgam (Al/Hg)Wet IsopropanolExothermicHigh[13]

Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction [6]

  • Prepare a stirred suspension of lithium aluminum hydride (1.4 g, 37 mmol) in dry tetrahydrofuran (30 mL) in a flask under an inert atmosphere and cool in an ice bath.

  • Add a solution of 1-phenyl-2-nitropropene (1.2 g, 7.4 mmol) in dry THF (15 mL) dropwise to the LAH suspension over 15 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for 1 hour.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, successive addition of water (1.4 mL), 2N NaOH (1.25 mL), and finally water (4 mL).

  • Filter the resulting white suspension and evaporate the filtrate under reduced pressure to obtain the crude this compound as a yellow oil.

Pathway 2: The Phenylacetone (P2P) Route

This alternative pathway involves the synthesis of the key intermediate phenylacetone (1-phenyl-2-propanone, P2P) from benzaldehyde, followed by its conversion to this compound via reductive amination. While the synthesis of P2P from other precursors like phenylacetic acid is common, the route from benzaldehyde is also feasible.[14][15]

G cluster_p2 Phenylacetone (P2P) Pathway b Benzaldehyde ge Glycidic Ester Intermediate b->ge p2p Phenylacetone (P2P) ge->p2p amine This compound p2p->amine reagents1 α-Haloester + Base reagents1->ge reagents2 H₂O, H⁺, Heat reagents2->p2p reagents3 Nitrogen Source + Reducing Agent reagents3->amine

Figure 3: Schematic of the phenylacetone synthesis pathway.

Step 2A: Synthesis of Phenylacetone (P2P) via Darzens Condensation

The Darzens condensation provides a route from benzaldehyde to P2P.[9] Benzaldehyde reacts with an α-haloester, such as methyl 2-chloropropionate, in the presence of a strong base like sodium methoxide to form a glycidic ester.[9][14] This intermediate is then saponified, hydrolyzed, and decarboxylated under acidic conditions to yield phenylacetone.[14][16]

Table 3: Data for Phenylacetone Synthesis via Darzens Condensation

Aldehydeα-HaloesterBaseConditionsYield (%)Reference
2,5-DimethoxybenzaldehydeMethyl 2-chloropropionateNaOMe1. Condensation (15°C -> RT) 2. Hydrolysis (NaOH) 3. Decarboxylation (HCl, 65°C)77[14]
BenzaldehydeEthyl 2-chloropropionateNaOMe1. Condensation (<10°C -> RT) 2. Hydrolysis (NaOH, 50°C) 3. Decarboxylation (HCl, 80°C)Low (Failed)[7]

Experimental Protocol: Darzens Condensation and Decarboxylation [14]

  • Condensation: To a three-neck flask, add 2,5-dimethoxybenzaldehyde (100 mmol) and methyl 2-chloropropionate (150 mmol) in methanol (100 mL). While maintaining the temperature at 15°C, add a solution of sodium methoxide (150 mmol) in methanol (50 mL) dropwise over 40 minutes. Allow the mixture to warm to room temperature and stir for one hour.

  • Hydrolysis: Add the reaction mixture to a solution of NaOH (250 mmol) in water (40 mL) while keeping the temperature at 20°C. Stir at room temperature overnight.

  • Decarboxylation: Acidify the mixture with 15% aq. HCl to pH 3.5, which will cause a yellow oil to separate. Heat the solution on a water bath at 65°C for two hours to complete the decarboxylation.

  • Work-up: Remove the methanol via rotary evaporation. Isolate the ketone by steam distillation. Extract the distillate with toluene, dry the organic phases over MgSO₄, and remove the toluene by rotary evaporation to yield the phenylacetone product.

Step 2B: Reductive Amination of Phenylacetone

Phenylacetone can be converted to this compound through various reductive amination methods. The most notable are the Leuckart reaction, which uses ammonium formate or formamide, and catalytic hydrogenation in the presence of ammonia.[7][17]

Table 4: Comparative Data for Reductive Amination of Phenylacetone

MethodReagentsTemperature (°C)Time (h)Yield (%)Reference
Leuckart ReactionAmmonium Formate170-1753-3.5High[18]
Catalytic HydrogenationH₂, NH₃, Raney Nickel20N/A85[8]
Catalytic HydrogenationH₂, NH₃, Raney Nickel90N/A95[8]
Catalytic AminationHCOONH₄, [Cp*RhCl₂]₂70785-92
Dissolving MetalAl/Hg, Methylamine HClExothermic~2High

Experimental Protocol: Leuckart Reaction with Ammonium Formate [18]

  • Add ammonium formate to an enamel reaction kettle and heat with an oil bath at 130-150°C until the solid becomes a molten liquid.

  • Heat the ammonium formate melt to 170-175°C.

  • Dropwise, add phenylacetone to the melt (molar ratio of phenylacetone to ammonium formate is typically 1:1.2).

  • Maintain the reaction at 170-175°C for 3 to 3.5 hours to form the N-formyl intermediate.

  • Cool the reaction solution to 40°C and add hydrochloric acid to neutralize it.

  • Heat the neutralized solution for another 3-3.5 hours to hydrolyze the formamide.

  • Cool the solution to 40°C and basify with 20% sodium hydroxide solution to a pH of 11.

  • Separate the layers. The upper oily layer contains the product. The lower aqueous layer can be extracted with a solvent like trichloroethylene.

  • Combine the organic layers and distill under reduced pressure to obtain pure this compound.

Workflow for Synthesis and Purification

The general laboratory workflow for these syntheses involves reaction setup, monitoring, work-up, and purification.

G cluster_wf General Experimental Workflow A 1. Reagent Setup (Flask, Condenser, Stirrer) B 2. Reaction (Heating/Cooling, Time) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Crystallization or Distillation) D->E F 6. Analysis (NMR, GC-MS, m.p.) E->F

Figure 4: A generalized workflow for the synthesis and purification processes.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-2-Phenylpropylamine, a chiral amine also known as (R)-amphetamine, is a crucial building block in the pharmaceutical industry and a valuable resolving agent in chemical synthesis. Its stereocenter dictates its biological activity, making enantiomerically pure synthesis essential. This guide provides a detailed overview of key enantioselective strategies for preparing (R)-2-Phenylpropylamine, tailored for researchers, scientists, and drug development professionals. We will explore methodologies including chiral auxiliary-mediated synthesis, asymmetric hydrogenation, and enzymatic resolution, presenting quantitative data, detailed experimental protocols, and workflow diagrams for each approach.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is removed in a later step, having imparted its chirality to the molecule. Pseudoephedrine is a highly effective and commonly used chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which can then be converted to the desired amine.[1][2]

General Workflow

The process typically involves three main steps: formation of a pseudoephedrine amide, diastereoselective alkylation of the corresponding enolate, and subsequent cleavage of the auxiliary to yield the chiral product, which can then be converted to the target amine.[3]

cluster_0 Synthesis of (R)-2-Phenylpropylamine via Chiral Auxiliary PropanoylChloride Propanoyl Chloride + (1S,2S)-Pseudoephedrine AmideFormation Amide Formation PropanoylChloride->AmideFormation PseudoephedrineAmide Pseudoephedrine Propionamide AmideFormation->PseudoephedrineAmide Alkylation Diastereoselective Alkylation (e.g., Benzyl Bromide) PseudoephedrineAmide->Alkylation AlkylatedAmide Alkylated Pseudoephedrine Amide Alkylation->AlkylatedAmide Cleavage Auxiliary Cleavage (e.g., H₂/Pd-C, NH₄OAc) AlkylatedAmide->Cleavage TargetAmine (R)-2-Phenylpropylamine Cleavage->TargetAmine

Caption: General workflow for chiral auxiliary-based synthesis.

Stereodirection Mechanism

The high diastereoselectivity of the alkylation step is achieved through the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary. This conformation sterically blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered face, thus ensuring a predictable stereochemical outcome.[3]

cluster_1 Mechanism of Diastereoselective Alkylation start Pseudoephedrine Amide deprotonation Deprotonation (e.g., LDA) start->deprotonation 1. enolate Chelated Lithium Enolate (Z-enolate) attack Electrophilic Attack (R-X) enolate->attack 3. Attack from less hindered face product Alkylated Amide (High Diastereoselectivity) attack->product 4. deprotonation->enolate 2.

Caption: Stereodirecting mechanism of the chelated enolate.

Experimental Protocol: Synthesis via Pseudoephedrine Amide

Step 1: Amide Formation (Pseudoephedrine Phenylacetamide) To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added phenylacetyl chloride (1.1 eq) dropwise, followed by triethylamine (1.2 eq). The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is washed with saturated NaHCO₃, brine, dried over MgSO₄, and concentrated to yield the pseudoephedrine phenylacetamide, which is often used without further purification.[3]

Step 2: Diastereoselective Alkylation A solution of the pseudoephedrine phenylacetamide (1.0 eq) and anhydrous LiCl (5.0 eq) in THF is cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at -78 °C for 1 hour before warming to 0 °C over 2 hours. The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the (2S)-2-phenylpropionamide derivative.[3]

Step 3: Reductive Cleavage to (R)-2-Phenylpropylamine The alkylated amide (1.0 eq) is dissolved in a THF/H₂O mixture. Lithium borohydride (LiBH₄, 3.0 eq) is added, and the mixture is heated to reflux for 24 hours. After cooling, the reaction is carefully quenched with 1M HCl. The aqueous layer is basified with NaOH and extracted with ether. The organic extracts are dried and concentrated. The crude amine can be further purified by distillation or salt formation to yield (R)-2-phenylpropylamine.

Quantitative Data
Amide SubstrateAlkylating AgentProductDiastereomeric Excess (de, %)Cleavage ProductYield (%)Enantiomeric Excess (ee, %)
Pseudoephedrine phenylacetamideMethyl iodide(2S)-2-Phenylpropionamide≥98(R)-2-Phenylpropionic acid90≥98
Pseudoephedrine propionamideBenzyl bromide(2R)-2-Benzylpropionamide≥98(R)-2-Benzylpropionic acid95≥98

Data summarized from Myers et al.[3] Note: The table shows cleavage to the corresponding carboxylic acid; subsequent conversion to the amine is required.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. For the synthesis of (R)-2-Phenylpropylamine, this typically involves the reduction of a prochiral precursor, such as 1-phenyl-2-nitropropene, using a chiral catalyst.

General Workflow

The prochiral olefin is hydrogenated under a hydrogen atmosphere in the presence of a homogeneous catalyst composed of a transition metal (commonly Rhodium or Ruthenium) and a chiral ligand (e.g., BINAP derivatives).[4][5]

cluster_2 Synthesis via Asymmetric Hydrogenation Substrate 1-Phenyl-2-nitropropene Reaction Asymmetric Hydrogenation Substrate->Reaction Product (R)-2-Phenylpropylamine Reaction->Product Catalyst Chiral Catalyst (e.g., Rh-Me-DUPHOS) H₂, Pressure Catalyst->Reaction

Caption: General workflow for asymmetric hydrogenation.

Experimental Protocol: Hydrogenation of 1-Phenyl-2-nitropropene

A stainless steel autoclave is charged with 1-phenyl-2-nitropropene (1.0 eq) and a rhodium-based chiral catalyst such as [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ (0.01 eq) in a suitable solvent like methanol.[4][6] The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 100 bar). The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for 14-15 hours. After the reaction, the pressure is released, the solvent is removed under reduced pressure, and the resulting amine is purified, often by conversion to its hydrochloride salt followed by recrystallization.[4]

Quantitative Data
SubstrateCatalystBase AdditiveSolventYield (%)ee (%)
2-phenylprop-2-en-1-amine[Rh((R,R)-Me-DUPHOS)(COD)]⁺NoneMethanol7174 (S)
2-phenylprop-2-en-1-amine[Rh((R,R)-Me-DUPHOS)(COD)]⁺DBU + CO₂Methanol7396 (S)
2-phenylprop-2-en-1-amineChiral Rh-based catalyst 10DBU + CO₂Methanol6980 (R)

Data from a study on CO₂-assisted asymmetric hydrogenation of allylamines.[4] Note the enantiomer produced depends on the catalyst configuration. Catalyst 10 produced the (R)-enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a bio-catalytic method that utilizes the high stereoselectivity of enzymes, such as lipases or transaminases, to separate a racemic mixture. In the case of racemic 2-phenylpropylamine, an enzyme can be used to selectively acylate or deacylate one enantiomer, allowing the other to be isolated in high enantiomeric purity.

General Workflow

A racemic mixture of this compound is incubated with an enzyme and an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the unreacted (R)-enantiomer, which can then be separated from the acylated product. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

cluster_3 Synthesis via Enzymatic Kinetic Resolution Racemate Racemic This compound ((R)- and (S)-) Reaction Enzymatic Acylation Racemate->Reaction Products Mixture: (R)-2-Phenylpropylamine + (S)-N-Acetyl-2-phenylpropylamine Reaction->Products Separation Separation Products->Separation R_Amine (R)-2-Phenylpropylamine Separation->R_Amine Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction

Caption: General workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

Racemic this compound (1.0 eq) is dissolved in an organic solvent such as toluene. An acyl donor, for example, ethyl acetate, is added in excess. An immobilized lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture. The suspension is incubated in a shaker at a controlled temperature (e.g., 40-50 °C) while monitoring the reaction progress by chiral HPLC or GC. The reaction is stopped when the conversion reaches approximately 50%. The enzyme is filtered off, and the solvent is evaporated. The remaining mixture of the unreacted (R)-amine and the acylated (S)-amine can be separated by extraction or chromatography.

Quantitative Data
EnzymeAcyl DonorSolventConversion (%)ee of remaining amine (%)
Candida antarctica Lipase BEthyl AcetateToluene~50>99
Pseudomonas cepacia LipaseIsopropenyl AcetateDiisopropyl ether4892

Note: Data is representative of typical lipase-catalyzed resolutions. Specific results can vary significantly based on exact conditions, enzyme immobilization, and substrate.

Conclusion

The enantioselective synthesis of (R)-2-Phenylpropylamine can be achieved through several robust methods, each with distinct advantages. Chiral auxiliary-based synthesis offers high stereoselectivity and predictability but involves a multi-step process with lower atom economy. Asymmetric hydrogenation is a more direct and atom-economical approach, capable of producing high enantiomeric excess, though it relies on often expensive and air-sensitive heavy metal catalysts. Finally, enzymatic kinetic resolution provides an environmentally friendly route with excellent enantioselectivity under mild conditions, but the maximum theoretical yield is limited to 50%. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity for the specific application.

References

Enantioselective Synthesis of (S)-2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Phenylpropylamine is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry plays a pivotal role in the biological activity of the final products, making its enantioselective synthesis a topic of significant interest. This technical guide provides an in-depth overview of the core methodologies for the synthesis of the (S)-enantiomer, focusing on enzymatic dynamic kinetic resolution, asymmetric reductive amination, and classical chiral resolution. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic Dynamic Kinetic Resolution (DKR) has emerged as a powerful and green methodology for the synthesis of enantiomerically pure amines. This approach combines the high selectivity of an enzyme for one enantiomer with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. Transaminases are particularly well-suited for this transformation.

Signaling Pathway: Transaminase-Mediated DKR

The core of this process involves a transaminase enzyme that selectively converts one enantiomer of a racemic amine to a ketone, which is then re-aminated to form the racemic amine. In a DKR setup, an (R)-selective transaminase can be used to resolve a racemic amine, where the (S)-enantiomer remains unreacted and can be isolated with high enantiomeric excess. The in-situ racemization of the remaining (R)-amine is crucial for achieving a high yield of the (S)-amine.

DKR_Pathway racemic_amine Racemic (R,S)-2-Phenylpropylamine s_amine (S)-2-Phenylpropylamine (Desired Product) racemic_amine->s_amine Contains r_amine (R)-2-Phenylpropylamine racemic_amine->r_amine Contains ketone Phenylacetone r_amine->ketone (R)-selective Transaminase racemization Racemization ketone->racemization Formation racemization->racemic_amine Re-amination Reductive_Amination_Workflow start Phenylacetone & Amine Source imine Imine Formation start->imine reduction Asymmetric Reduction (Chiral Catalyst/Auxiliary + Reducing Agent) imine->reduction product (S)-2-Phenylpropylamine reduction->product workup Work-up & Purification product->workup final_product Pure (S)-2-Phenylpropylamine workup->final_product Resolution_Logic cluster_0 Mixture cluster_1 Diastereomeric Salts (Different Solubilities) cluster_2 Separation & Liberation racemic_amine Racemic (R,S)-2-Phenylpropylamine salt_S (S)-amine-(+)-tartrate racemic_amine->salt_S salt_R (R)-amine-(+)-tartrate racemic_amine->salt_R resolving_agent (+)-Tartaric Acid resolving_agent->salt_S resolving_agent->salt_R separation Fractional Crystallization salt_S->separation salt_R->separation liberation_S Base Treatment separation->liberation_S Less Soluble Salt s_amine (S)-2-Phenylpropylamine liberation_S->s_amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylpropylamine (also known as β-methylphenethylamine). The information presented is intended to support research and development activities by providing key data points, experimental methodologies, and an understanding of its fundamental chemical and biological interactions.

Core Physicochemical Data

This compound is a primary amine and a structural isomer of amphetamine.[1] Its chemical identity and core properties are summarized below.

Chemical structure of this compound

G start Start: 25 mg of Compound add_water Add 0.75 mL Water start->add_water observe_water Soluble? add_water->observe_water test_ph Test with pH paper (pH > 8 suggests amine) observe_water->test_ph Yes add_hcl Add 0.75 mL 5% HCl observe_water->add_hcl No observe_hcl Soluble? add_hcl->observe_hcl is_base Compound is an Organic Base (Amine) observe_hcl->is_base Yes insoluble Insoluble in Acid observe_hcl->insoluble No G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare aqueous solution of this compound calibrate_ph Calibrate pH meter prep_solution->calibrate_ph add_hcl Add increments of HCl titrant calibrate_ph->add_hcl record_ph Record pH and Volume add_hcl->record_ph check_endpoint Endpoint reached? record_ph->check_endpoint check_endpoint->add_hcl No plot_curve Plot pH vs. Volume check_endpoint->plot_curve Yes find_half_eq Determine Half-Equivalence Point plot_curve->find_half_eq get_pka pKa = pH at Half-Equivalence find_half_eq->get_pka G ppa This compound taar1 TAAR1 Receptor ppa->taar1 Agonist Binding transporter Monoamine Transporters (NET/DAT) ppa->transporter Interaction release Increased Release of Norepinephrine (NE) & Dopamine (DA) taar1->release Initiates Signaling Cascade vesicle Synaptic Vesicles (containing NE/DA) vesicle->release Depletes Stores transporter->release Promotes Efflux synapse Synaptic Cleft release->synapse

References

2-Phenylpropylamine: A Technical Guide to its Mechanism of Action as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a positional isomer of amphetamine and a member of the phenethylamine class of compounds. Its primary mechanism of action is agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1] This technical guide provides an in-depth overview of the molecular and cellular effects of this compound as a TAAR1 agonist, detailing the key signaling pathways, quantitative pharmacological data, and comprehensive experimental protocols for investigating these mechanisms.

Core Mechanism of Action: TAAR1 Agonism

TAAR1 is an intracellular GPCR that, upon activation by an agonist such as this compound, initiates a cascade of intracellular signaling events.[2] Unlike many other GPCRs, TAAR1 is primarily located on intracellular membranes.[2] Therefore, ligands like this compound must first cross the plasma membrane to access the receptor. TAAR1 activation modulates the activity of dopamine, norepinephrine, and serotonin transporters, playing a crucial role in regulating monoaminergic tone.[3]

Quantitative Pharmacological Data

CompoundReceptorAssay TypeSpeciesEC50 (µM)Ki (nM)Emax (%)
β-MethylphenethylamineTAAR1cAMP AccumulationHuman3.5N/A91
β-PhenylethylamineTAAR1cAMP AccumulationHuman1.8N/A104
β-PhenylethylamineTAAR1Radioligand BindingRatN/A240N/A

Signaling Pathways

Activation of TAAR1 by this compound initiates signaling through multiple G protein-dependent and -independent pathways, primarily involving Gαs, Gαq, and β-arrestin 2.

Gαs-cAMP Signaling Pathway

The canonical and best-characterized TAAR1 signaling pathway is mediated by the Gαs protein.

  • Receptor Activation: this compound binds to and activates TAAR1.

  • Gαs Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5]

Gs_Signaling cluster_membrane Intracellular Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces BMPEA This compound (β-Methylphenethylamine) BMPEA->TAAR1 Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

TAAR1 Gαs-cAMP Signaling Pathway
Gαq/13-PLC Signaling Pathway

TAAR1 has also been shown to couple to Gαq and Gα13 proteins, leading to the activation of phospholipase C and subsequent downstream signaling.[2]

  • Gαq/13 Activation: Agonist-bound TAAR1 activates Gαq or Gα13.

  • Phospholipase C (PLC) Activation: The activated Gα subunit stimulates PLC.

  • PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Ca2+ Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • DAG-Mediated PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Cellular Responses: Activated PKC phosphorylates a variety of cellular proteins, leading to diverse physiological responses. Gα13 activation can also lead to the activation of the small GTPase RhoA.

Gq_Signaling cluster_membrane Intracellular Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gq Gαq/13 TAAR1->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC BMPEA This compound BMPEA->TAAR1 Gq->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response PKC->Response phosphorylates targets

TAAR1 Gαq/13-PLC Signaling Pathway
β-Arrestin 2-Mediated Signaling

TAAR1 can also signal through a G protein-independent pathway involving β-arrestin 2. This pathway is particularly relevant in the context of TAAR1's interaction with the dopamine D2 receptor (D2R).[1][6]

  • Receptor Phosphorylation: Upon agonist binding, TAAR1 is phosphorylated by a G protein-coupled receptor kinase (GRK).

  • β-Arrestin 2 Recruitment: The phosphorylated receptor recruits β-arrestin 2.

  • AKT/GSK3β Pathway Modulation: The TAAR1-β-arrestin 2 complex can act as a scaffold for other signaling proteins. In the presence of D2R, TAAR1 activation enhances β-arrestin 2 signaling, which leads to the inhibition of glycogen synthase kinase 3β (GSK3β) through the activation of Akt.[1][6]

Beta_Arrestin_Signaling cluster_membrane Intracellular Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 GRK GRK TAAR1->GRK activates P_TAAR1 P-TAAR1 GRK->P_TAAR1 BMPEA This compound BMPEA->TAAR1 Barr2 β-Arrestin 2 P_TAAR1->Barr2 recruits Akt Akt Barr2->Akt activates GSK3b_inactive P-GSK3β (inactive) Akt->GSK3b_inactive phosphorylates GSK3b_active GSK3β (active)

TAAR1 β-Arrestin 2 Signaling Pathway

Experimental Protocols

The characterization of this compound as a TAAR1 agonist relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to TAAR1.

  • Workflow:

    Binding_Assay_Workflow A Prepare Membranes (from cells expressing TAAR1) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

    Workflow for a Radioligand Binding Assay
  • Detailed Methodology:

    • Membrane Preparation:

      • Culture HEK293 cells stably expressing human TAAR1.

      • Harvest cells and homogenize in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

      • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

      • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL.

    • Assay Procedure:

      • In a 96-well plate, add assay buffer, the TAAR1-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-epinine), and varying concentrations of the unlabeled test compound (this compound).

      • For determination of non-specific binding, a high concentration of a known TAAR1 ligand (e.g., 10 µM β-PEA) is used in place of the test compound.

      • Incubate the plate for 60-90 minutes at room temperature.

      • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

      • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Data Analysis:

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate Gαs-coupled TAAR1 and induce the production of intracellular cAMP. It is used to determine the EC50 and Emax of the compound.

  • Workflow:

    cAMP_Assay_Workflow A Seed TAAR1-expressing cells in a multi-well plate B Pre-incubate cells with a phosphodiesterase (PDE) inhibitor A->B C Stimulate cells with varying concentrations of the test compound B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis (EC50 and Emax determination) D->E

    Workflow for a cAMP Accumulation Assay
  • Detailed Methodology:

    • Cell Culture and Plating:

      • Culture HEK293 cells stably expressing human TAAR1 in appropriate media.

      • Seed the cells into 96- or 384-well plates and allow them to attach overnight.

    • Assay Procedure:

      • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

      • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

      • Add varying concentrations of this compound to the wells. Include a positive control (e.g., 10 µM forskolin) and a vehicle control.

      • Incubate for 15-30 minutes at 37°C.

    • cAMP Detection:

      • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis:

      • Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound acts as a potent agonist at the Trace Amine-Associated Receptor 1, initiating a complex array of intracellular signaling events through Gαs, Gαq/13, and β-arrestin 2 pathways. These signaling cascades ultimately modulate monoaminergic systems, providing a basis for the compound's pharmacological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel TAAR1 agonists, facilitating further research and drug development in this promising therapeutic area.

References

Spectroscopic Profile of 2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the NMR, IR, and MS Spectra for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 2-Phenylpropylamine (also known as β-methylphenethylamine), a primary amine with significant relevance in chemical and pharmaceutical research. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.11 - 7.32Multiplet-
Methine (CH)2.71 - 3.01Multiplet-
Methylene (CH₂)2.48 - 3.01Multiplet-
Methyl (CH₃)1.12 - 1.24Doublet6.8
Amine (NH₂)(Variable)Singlet (broad)-
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic (C)(Not explicitly found)
Aromatic (CH)(Not explicitly found)
Methine (CH)(Not explicitly found)
Methylene (CH₂)(Not explicitly found)
Methyl (CH₃)(Not explicitly found)

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. The spectrum is typically acquired neat (as a thin liquid film).

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H StretchPrimary Amine
3000 - 3100C-H Stretch (sp²)Aromatic Ring
2850 - 3000C-H Stretch (sp³)Alkyl Chain
1600, 1495, 1450C=C StretchAromatic Ring
1580 - 1650N-H Bend (Scissoring)Primary Amine
1000 - 1250C-N StretchAliphatic Amine
690 - 770C-H Out-of-plane BendMonosubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

m/z Proposed Fragment Ion Formula Notes
135[M]⁺[C₉H₁₃N]⁺Molecular Ion
120[M - CH₃]⁺[C₈H₁₀N]⁺Loss of a methyl radical (Base Peak)
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion

Proposed Fragmentation Pathway:

The primary fragmentation mechanism involves the loss of a methyl radical from the molecular ion to form the stable benzylic iminium cation at m/z 120, which is observed as the base peak. Further fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence (zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the concentration.

  • Spectral Width: 0-15 ppm.

Instrumentation and Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Place a single drop of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin liquid film.

Instrumentation and Data Acquisition (FTIR):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty spectrometer should be acquired prior to the sample scan.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction:

  • For GC-MS, dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph.

Instrumentation and Data Acquisition (EI-MS):

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1 scan/second.

  • Source Temperature: 200-250 °C.

Data Processing:

  • Identify the molecular ion peak.

  • Identify the base peak (the most intense peak).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Handling cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation & Reporting Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep NMR NMR Analysis (1H, 13C) Sample_Prep->NMR IR IR Analysis Sample_Prep->IR MS MS Analysis Sample_Prep->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation Final_Report Final Report Generation Structure_Confirmation->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Quantum Chemical Calculations for the Structural Elucidation of 2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and conformational landscape of 2-Phenylpropylamine. As a positional isomer of the well-studied amphetamine, understanding the subtle differences in its structural and electronic properties is crucial for drug design and development.[1] This document outlines the theoretical background, computational methodologies, and expected outcomes of such an investigation, presenting a hypothetical case study to illustrate the data and visualizations that can be generated.

Introduction to the Quantum Chemical Approach

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering a powerful means to investigate molecular structures, properties, and reactivities at the atomic level. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a variety of low-energy conformations can coexist. Identifying these stable conformers and understanding their relative energies is paramount for predicting its biological activity and interaction with target receptors.

Computational methods, particularly Density Functional Theory (DFT), provide a robust framework for performing conformational analysis and obtaining accurate geometric and electronic properties.[2] These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high precision.

Computational Methodology: A Detailed Protocol

A typical quantum chemical investigation of this compound involves a systematic workflow to identify and characterize its stable conformers. The following protocol is based on established methods for similar amphetamine-like molecules.[2][3]

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial structures for this compound. This is typically achieved by systematically rotating the key dihedral angles. For this compound, the crucial rotations are around the Cα-Cβ and Cβ-N bonds. A relaxed potential energy surface scan is performed for these rotations to identify all possible energy minima.

Geometry Optimization and Frequency Calculations

Each of the identified potential minima is then subjected to a full geometry optimization to locate the exact stationary point on the potential energy surface. This is followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

A common and reliable level of theory for such calculations is the B3LYP functional with the 6-311++G(d,p) basis set.[2] To account for the influence of a solvent, which is crucial for biological relevance, an implicit solvent model such as the Conductor-like Screening Model (COSMO) can be employed.[3]

Refinement of Energies

For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set on the optimized geometries.

Visualization of the Computational Workflow

The logical flow of the quantum chemical calculations can be visualized to provide a clear overview of the process.

G A Initial Structure Generation (Rotational Scan) B Identification of Potential Minima A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirmation of Minima) C->D E Single-Point Energy Calculation (Higher Level of Theory) D->E F Analysis of Results (Relative Energies, Geometries) E->F

Computational workflow for this compound.

Hypothetical Results and Data Presentation

The following tables present hypothetical but plausible quantitative data for the three most stable conformers of this compound, as would be obtained from the computational workflow described above.

Relative Energies of Conformers

This table summarizes the calculated relative electronic energies (ΔE), ZPVE-corrected energies (ΔE_ZPVE), and Gibbs free energies (ΔG) for the most stable conformers.

ConformerΔE (kcal/mol)ΔE_ZPVE (kcal/mol)ΔG (kcal/mol)Population (%)
Conf-1 0.000.000.0075.3
Conf-2 0.850.820.9118.1
Conf-3 1.521.481.656.6
Optimized Geometrical Parameters

The following tables detail the key optimized bond lengths, bond angles, and dihedral angles for the most stable conformer (Conf-1). These parameters define the three-dimensional structure of the molecule.

Table 4.2.1: Selected Bond Lengths (Å)

BondLength (Å)
C1-C21.395
C2-C31.396
C1-C61.395
C1-C71.512
C7-C81.540
C8-N1.470
C7-H71.098
C8-H81.099
N-H1.015

Table 4.2.2: Selected Bond Angles (°)

AngleAngle (°)
C2-C1-C6118.5
C2-C1-C7120.8
C6-C1-C7120.7
C1-C7-C8112.5
C7-C8-N110.2
H-N-H106.5

Table 4.2.3: Selected Dihedral Angles (°)

Dihedral AngleAngle (°)
C6-C1-C7-C8-125.4
C2-C1-C7-C854.8
C1-C7-C8-N65.2
H-C7-C8-H-175.1

Signaling Pathways and Molecular Interactions

While this guide focuses on the structural calculations of the isolated molecule, it is important to note that this compound is an agonist of the human trace amine-associated receptor 1 (TAAR1).[1][4] The calculated conformational preferences and electronic properties, such as the electrostatic potential surface, are critical for understanding its binding to TAAR1. The following diagram illustrates the general signaling pathway initiated by TAAR1 activation.

G cluster_0 Receptor Binding cluster_1 Intracellular Signaling A This compound B TAAR1 A->B C G Protein Activation B->C D Adenylate Cyclase C->D E cAMP Production D->E F Downstream Cellular Responses E->F

References

Historical methods for 2-Phenylpropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Methods for 2-Phenylpropylamine Synthesis

Introduction

This compound, commonly known as amphetamine, is a potent central nervous system stimulant belonging to the phenethylamine class. First synthesized in 1887 by Romanian chemist Lazăr Edeleanu, it was not until 1927 that its pharmacological properties were discovered by Gordon Alles.[1][2] Historically, its synthesis has been a significant topic in medicinal and organic chemistry, leading to the development of various synthetic routes. This technical guide provides a detailed overview of the principal historical methods for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document outlines key synthetic pathways, including the Leuckart reaction, reductive amination, the nitropropene route, and others, presenting experimental details and comparative data where available.

The Leuckart Reaction

The Leuckart reaction, and its variation the Leuckart-Wallach reaction, is one of the most common and historically significant methods for synthesizing amphetamine.[3] This process involves the reductive amination of a ketone (phenyl-2-propanone) using formic acid, formamide, or ammonium formate as the nitrogen source and reducing agent.[4] The reaction proceeds in two main stages: the formation of an N-formyl intermediate, followed by acid hydrolysis to yield the final amine.[3]

Experimental Protocol (Generalized)

A typical commercial process involves reacting phenyl-2-propanone (P2P) with formamide and formic acid.[5][6]

  • Formation of N-formylamphetamine : A mixture of phenyl-2-propanone and formamide (or ammonium formate, often with formic acid) is heated. This condensation reaction results in the intermediate product, N-formylamphetamine.[3]

  • Hydrolysis : The N-formylamphetamine intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid or sulfuric acid.[3][5]

  • Isolation : Following hydrolysis, the reaction mixture is made basic to liberate the free amine. The this compound is then isolated and purified, often by distillation.[3][5]

Reaction Pathway

Leuckart_Reaction P2P Phenyl-2-propanone Intermediate N-formylamphetamine (Intermediate) P2P->Intermediate Heat Formamide Formamide / Formic Acid Formamide->Intermediate Amphetamine This compound Intermediate->Amphetamine Acid Acid Hydrolysis (e.g., HCl, H₂SO₄) Acid->Amphetamine

Fig. 1: The Leuckart reaction pathway for amphetamine synthesis.

Reductive Amination of Phenyl-2-Propanone

Direct reductive amination of phenyl-2-propanone (P2P) is another historically prevalent method. This approach involves reacting P2P with ammonia over a metal catalyst to form an intermediate imine, which is then reduced to the primary amine.[7] This method is distinct from the Leuckart reaction as it typically employs catalytic hydrogenation or other reducing agents instead of formamide/formic acid.

Experimental Protocol (Generalized)
  • Imine Formation and Reduction : Phenyl-2-propanone is reacted with ammonia in the presence of a reducing agent. The reaction can be performed using heterogeneous catalytic reduction.

  • Catalysts and Reagents : Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), with hydrogen gas as the reducing agent.[7] Alternatively, metal amalgams, such as aluminum-mercury amalgam, can be used for the reduction.[8]

  • Isolation : After the reaction is complete, the catalyst is filtered off, and the product is isolated from the reaction mixture and purified.

Reaction Pathway

Reductive_Amination P2P Phenyl-2-propanone Imine Intermediate Imine P2P->Imine Ammonia Ammonia (NH₃) Ammonia->Imine Amphetamine This compound Imine->Amphetamine Reducer Reducing Agent (e.g., H₂ + Raney Ni, Al/Hg) Reducer->Amphetamine

Fig. 2: Reductive amination of P2P to synthesize amphetamine.

Synthesis from 1-Phenyl-2-nitropropene (P2NP)

The "nitropropene route" utilizes benzaldehyde and nitroethane as starting materials to produce 1-phenyl-2-nitropropene (P2NP), which is subsequently reduced to amphetamine.

Experimental Protocol (Generalized)
  • P2NP Synthesis (Henry Reaction) : Benzaldehyde is condensed with nitroethane in the presence of a basic catalyst to yield 1-phenyl-2-nitropropene.[9]

  • Reduction of P2NP : The nitro group of P2NP is reduced to an amine group. Various reducing agents can accomplish this, including lithium aluminum hydride (LAH), sodium borohydride (NaBH₄), aluminum-mercury amalgam, or catalytic hydrogenation with catalysts like Pd/C or PtO₂.[8]

Reaction Pathway

Nitropropene_Route Benzaldehyde Benzaldehyde P2NP 1-Phenyl-2-nitropropene (P2NP) Benzaldehyde->P2NP Base Catalyst Nitroethane Nitroethane Nitroethane->P2NP Amphetamine This compound P2NP->Amphetamine Reducer Reducing Agent (e.g., LiAlH₄, Al/Hg, H₂/Pd-C) Reducer->Amphetamine

Fig. 3: Synthesis of amphetamine via the nitropropene route.

Other Historical Methods

Several other methods have been historically documented for the synthesis of this compound, though they are often less common than the routes described above.

Reduction of Phenylacetone Oxime

This two-stage method begins with the synthesis of phenylacetone oxime, which is then reduced.

  • Oxime Formation : Phenylacetone is condensed with hydroxylamine hydrochloride in an alkaline medium to form phenylacetone oxime.

  • Oxime Reduction : The oxime is reduced to the corresponding amine. This can be achieved using various methods, including sodium in alcohol, lithium aluminum hydride (LiAlH₄), or electrochemical reduction using cathodes like palladium black or nickel black.[8][10]

Synthesis from Phenylpropanolamine (PPA)

Phenylpropanolamine (norephedrine or norpseudoephedrine) can be converted to amphetamine by deoxygenation. This route is notable for its potential to produce specific stereoisomers.[5][11]

  • Intermediate Formation : The hydroxyl group of PPA is converted into a better leaving group. One method involves reacting PPA with thionyl chloride to form 2-amino-1-chloro-1-phenylpropane hydrochloride.[5][12] Another approach is the acylation of the hydroxyl group to form an O-acylated intermediate.[11]

  • Hydrogenation : The intermediate is then subjected to catalytic hydrogenation to remove the chloro or acyloxy group, yielding amphetamine.[5][11]

The Ritter Reaction

The Ritter reaction can produce racemic amphetamine from allylbenzene.[13] The reaction involves the acid-catalyzed addition of a nitrile (like methyl cyanide) to the carbocation generated from the alkene, followed by hydrolysis of the resulting amide intermediate.[13][14]

Quantitative Data Summary

Quantitative data for historical synthesis methods can be variable and is often dependent on the specific laboratory conditions. The table below summarizes available yield information.

Synthesis Method Primary Precursors Key Reagents Reported Yield Reference(s)
Leuckart ReactionPhenyl-2-propanoneFormamide, Formic Acid, H₂SO₄~60%[5][6]
Oxime ReductionPhenylacetoneHydroxylamine, Pd black cathode30%
Oxime ReductionPhenylacetoneHydroxylamine, Ni black cathode8-10%
Redal Reaction (Early Method)Not specifiedNitric acid, Sulfuric acid< 50%[15][16]

Conclusion

The historical synthesis of this compound is characterized by a variety of chemical pathways, each with distinct advantages and challenges. Early methods were often multi-step and utilized harsh reagents.[15] The Leuckart reaction and reductive amination of phenyl-2-propanone emerged as the most practical and widely used routes, offering relatively straightforward procedures.[4] Other methods, such as the nitropropene route and reduction from phenylpropanolamine, provided alternative pathways, with the latter being particularly useful for stereoselective synthesis.[5][9][11] This guide has provided a technical overview of these foundational methods, reflecting the ingenuity of organic chemists throughout the 20th century.

References

Solubility of 2-Phenylpropylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenylpropylamine in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and analytical method development within the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (also known as β-methylphenethylamine) is a primary amine with the chemical formula C₉H₁₃N. Its structure consists of a phenyl group attached to a propane backbone with an amino group at the first position. This structure, featuring both a hydrophobic phenyl ring and a hydrophilic amino group, dictates its solubility characteristics in different media. It is recognized as being soluble in common organic solvents and having limited solubility in water.[1][2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure and general principles of solubility for phenylalkylamines, a qualitative and partially quantitative solubility profile can be summarized. The presence of the nonpolar phenyl group suggests good solubility in nonpolar and moderately polar organic solvents, while the primary amine group allows for some interaction with polar solvents.

One specific quantitative value found is its solubility in water, which is 5.1 g/L at 25 °C.[3] General statements from various sources indicate that it is "soluble" in alcohols and ethers.[1][2]

Table 1: Solubility Data of this compound

Solvent ClassificationSolventTemperature (°C)SolubilityReference(s)
Polar Protic Water255.1 g/L (Slightly Soluble)[3]
EthanolNot SpecifiedSoluble[1]
Polar Aprotic EtherNot SpecifiedSoluble[1]
General Organic Common Organic SolventsNot SpecifiedSoluble

Note: The term "Soluble" is qualitative and indicates that the compound dissolves to a practically useful extent. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The solubility of this compound in an organic solvent can be determined using several established methods. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the nature of the solvent. Below are detailed protocols for common and reliable methods.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[4][5]

Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by evaporating the solvent and weighing the residue.[6]

Apparatus and Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess of solid should be visible to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial or allow it to stand undisturbed in the temperature-controlled environment.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g) / Volume of aliquot taken (L))

UV-Vis Spectrophotometric Method

This method is suitable when this compound exhibits a characteristic UV absorbance in the chosen solvent.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the dissolved solute is then determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[7]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Dilution: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Titration Method

Given that this compound is a base, its concentration in a saturated solution can be determined by titration with a standard acid.[8][9]

Principle: A known volume of the saturated solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in a suitable solvent) to a potentiometric or indicator endpoint.[10]

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Aliquot Preparation: Withdraw a known volume of the clear, filtered supernatant.

  • Titration: Add a suitable indicator or use a pH electrode for potentiometric titration. Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached.

  • Calculation: The concentration of this compound in the saturated solution is calculated based on the volume of titrant used, its concentration, and the volume of the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method, which is a foundational technique for the other quantitative methods described.

G A Start: Excess this compound + Known Volume of Solvent B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling / Centrifugation) B->C D Withdrawal of Supernatant (Filtration) C->D E Analysis of Saturated Solution D->E F Gravimetric Analysis (Evaporation & Weighing) E->F Method 1 G Spectroscopic Analysis (Dilution & Absorbance) E->G Method 2 H Titrimetric Analysis (Titration with Standard Acid) E->H Method 3 I Calculate Solubility F->I G->I H->I

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-phenylpropylamine derivatives, a class of compounds with significant pharmacological relevance. The document details experimental protocols for single-crystal X-ray diffraction, presents a comparative analysis of the crystallographic data of key derivatives, and illustrates the primary signaling pathways through which these compounds exert their effects.

Introduction

This compound and its derivatives, including amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), are synthetic compounds that act as potent central nervous system stimulants. Their pharmacological activity is intrinsically linked to their three-dimensional molecular structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating these structures at an atomic level, providing crucial insights for drug design and development. This guide serves as a technical resource for researchers engaged in the structural analysis of this important class of molecules.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. Several techniques can be employed for small organic molecules:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the primary solution reduces the solubility of the compound, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Key parameters for data collection include the X-ray wavelength, the crystal-to-detector distance, and the exposure time per frame. For derivatives of this compound, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using least-squares methods. The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement

Experimental workflow for single-crystal X-ray crystallography.

Comparative Crystal Structure Data

The following tables summarize the crystallographic data for several key this compound derivatives. This data provides a basis for understanding the subtle structural variations within this class of compounds.

Table 1: Unit Cell Parameters of this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
(+)-Methamphetamine HCl[1]C₁₀H₁₆ClNMonoclinicP2₁7.1022(11)7.2949(11)10.8121(17)9097.293(4)902
D-Amphetamine Sulfate (Phase II)[2](C₉H₁₄N)₂SO₄MonoclinicP2₁-------
D-Amphetamine Sulfate (Phase I)[2](C₉H₁₄N)₂SO₄MonoclinicC2-------
MDMA HCl[3]C₁₁H₁₆ClNO₂OrthorhombicPca2₁---9090904

Note: Complete unit cell parameters for D-Amphetamine Sulfate and MDMA HCl were not available in the cited literature.

Table 2: Selected Bond Lengths and Torsion Angles of this compound Derivatives

CompoundBond/Torsion AngleValue
MDMA HCl[4]Torsion Angle (C4-C8-C9-N1)172.5(2)°
MDMA HCl[4]Torsion Angle (α-methyl C10 and phenyl ring)-66.4(3)°

Note: A comprehensive list of bond lengths and angles requires access to the full crystallographic information files (CIFs), which can be obtained from crystallographic databases such as the Cambridge Structural Database (CSD).

Signaling Pathways

This compound derivatives primarily exert their stimulant effects by interacting with the dopaminergic and serotonergic systems in the brain. They act as releasing agents and reuptake inhibitors of these neurotransmitters, leading to increased concentrations in the synaptic cleft.

The following diagram illustrates the simplified signaling pathways affected by these compounds:

signaling_pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binding Serotonin->SERT Reuptake S_Receptor Serotonin Receptors Serotonin->S_Receptor Binding Postsynaptic_Effect Postsynaptic Effects (Stimulation, Euphoria, etc.) D_Receptor->Postsynaptic_Effect Signal Transduction S_Receptor->Postsynaptic_Effect Signal Transduction Derivative This compound Derivative Derivative->DAT Inhibits Reuptake & Promotes Efflux Derivative->SERT Inhibits Reuptake & Promotes Efflux

Dopaminergic and serotonergic pathways affected by this compound derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their structure-activity relationships. This technical guide has outlined the key experimental methodologies, presented a comparative analysis of available crystallographic data, and visualized the primary signaling pathways involved in their pharmacological effects. For researchers and professionals in drug development, a thorough understanding of the three-dimensional structure of these compounds is paramount for the design of novel therapeutics with improved efficacy and safety profiles. Further research, including the acquisition and analysis of a broader range of crystal structures, will continue to enhance our understanding of this important class of molecules.

References

2-Phenylpropylamine: A Positional Isomer of Amphetamine - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylpropylamine, a positional isomer of amphetamine, intended for a scientific audience. It delves into the comparative pharmacology, toxicology, and chemical synthesis of this compound and amphetamine, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for its synthesis and key pharmacological assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathway of these compounds and a logical workflow for the synthesis and analysis of this compound, rendered using Graphviz.

Introduction

This compound, also known as β-methylphenethylamine (BMPEA), is a synthetic organic compound belonging to the phenethylamine class.[1][2] As a positional isomer of amphetamine, it shares the same molecular formula (C₉H₁₃N) but differs in the placement of the methyl group on the propyl chain.[1][3] While amphetamine is a well-characterized central nervous system (CNS) stimulant with established medical uses and abuse potential, this compound's pharmacological profile is less extensively documented.[4][5] This guide aims to consolidate the available technical information on this compound, offering a direct comparison with amphetamine to aid researchers and drug development professionals in understanding its properties and potential.

Comparative Physicochemical Properties

Both this compound and amphetamine are primary amines with a phenyl group attached to a propyl chain. The key structural difference lies in the position of the amine group relative to the phenyl ring.

PropertyThis compoundAmphetamine
IUPAC Name 2-phenylpropan-1-amine[6]1-phenylpropan-2-amine[7]
Synonyms β-Methylphenethylamine (BMPEA)[5]alpha-methylphenethylamine[7]
CAS Number 582-22-9[6]300-62-9
Molecular Formula C₉H₁₃N[6]C₉H₁₃N[7]
Molar Mass 135.21 g/mol [6]135.21 g/mol [7]
Appearance Colorless to yellowish liquid[5][8]Colorless to pale yellow liquid

Comparative Pharmacology

The pharmacological effects of both compounds are primarily mediated through their interaction with monoamine neurotransmitter systems.

Mechanism of Action

Both this compound and amphetamine are agonists of the human trace amine-associated receptor 1 (TAAR1).[5][9] TAAR1 is an intracellular G-protein coupled receptor that modulates the activity of monoamine transporters.[4] Activation of TAAR1 initiates a signaling cascade involving Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in the production of cyclic AMP (cAMP) and inositol trisphosphate (IP₃)/diacylglycerol (DAG), which in turn activate Protein Kinase A (PKA) and Protein Kinase C (PKC).

TAAR1_Signaling_Pathway Amphetamine_BMPEA Amphetamine_BMPEA DAT_NET DAT_NET Amphetamine_BMPEA->DAT_NET Uptake TAAR1 TAAR1 Amphetamine_BMPEA->TAAR1 Activation Vesicle Vesicle Amphetamine_BMPEA->Vesicle Disrupts VMAT2 Gs Gs TAAR1->Gs Gq Gq TAAR1->Gq AC AC Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3_DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates PKA->DAT_NET Phosphorylates PKC->DAT_NET Phosphorylates (efflux) Dopamine_NE Dopamine_NE Vesicle->Dopamine_NE Release into cytosol Dopamine_NE->DAT_NET Reverse Transport

TAAR1 Signaling Pathway
Monoamine Transporter Interaction

A key difference in the pharmacodynamic profile of these isomers lies in their potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).

ParameterThis compoundAmphetamine
DAT Affinity (Kᵢ) ~10-fold less potent than amphetamine[10][11]~600 nM (rat)[10]
NET Affinity (Kᵢ) Strong effects reported[10][11]~70-100 nM (rat)[10]
SERT Affinity (Kᵢ) Not explicitly reported, presumed weak~20-40 µM (rat)[10]
Pharmacokinetics

Pharmacokinetic parameters show significant differences between the two compounds, with this compound exhibiting a much shorter duration of action in preclinical models.

ParameterThis compound (Rat, i.p.)Amphetamine (Rat, oral)
Cₘₐₓ ~899 ng/mL (at 20 min, 30 mg/kg)[1][5]Dose-dependent
Tₘₐₓ ~20 minutes[1][5]~2-4 hours
**Half-life (t₁/₂) **Short, rapid decline observed[1][5]~7-11 hours

Note: Pharmacokinetic parameters for amphetamine can vary significantly based on formulation and species.

Comparative Toxicology

The acute toxicity of this compound appears to be lower than that of amphetamine in rodent models.

CompoundSpeciesRouteLD₅₀
This compound Mousei.p.243.3 ± 4.4 mg/kg
Amphetamine Mousei.p.25.0 ± 0.6 mg/kg

Data from a comparative study on phenylethylamine derivatives.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound is the reduction of 2-phenylpropionitrile.

Synthesis_Workflow Start 2-Phenylpropionitrile Reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Distillation or Crystallization (as salt) Workup->Purification End This compound Purification->End Analysis Characterization (NMR, GC-MS, etc.) End->Analysis

Synthesis and Analysis Workflow

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (2.0 equivalents) at 0 °C (ice bath).

  • Reaction: A solution of 2-phenylpropionitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is removed by filtration.

  • Purification: The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Method 2: Catalytic Hydrogenation

  • Reaction Setup: 2-Phenylpropionitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added.[3]

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines a method for assessing the cardiovascular effects of this compound in conscious rats.

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with radiotelemetry transmitters for the continuous monitoring of blood pressure and heart rate. Animals are allowed to recover for at least one week post-surgery.

  • Drug Administration: this compound is dissolved in sterile saline. Rats are administered the drug solution via intraperitoneal (i.p.) injection at various doses. A vehicle control group receives saline only.

  • Data Acquisition: Blood pressure and heart rate are continuously recorded before and after drug administration for a specified period (e.g., 2-4 hours).

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose and time point. Dose-response curves can then be generated.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of this compound to evoke the release of dopamine from rat striatal synaptosomes.

  • Synaptosome Preparation: Striatal tissue is dissected from rat brains and homogenized in a sucrose buffer. Synaptosomes are isolated by differential centrifugation.

  • [³H]Dopamine Loading: Synaptosomes are pre-incubated with [³H]dopamine to allow for its uptake into dopaminergic terminals.

  • Release Assay: The [³H]dopamine-loaded synaptosomes are washed and then incubated with various concentrations of this compound or a positive control (e.g., amphetamine) for a short period (e.g., 5-10 minutes).

  • Measurement of Release: The incubation is terminated, and the amount of [³H]dopamine released into the supernatant is quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³H]dopamine released is expressed as a percentage of the total [³H]dopamine content in the synaptosomes. EC₅₀ values can be calculated to determine the potency of the compound in inducing dopamine release.

Conclusion

This compound, a positional isomer of amphetamine, exhibits a distinct pharmacological profile. While both compounds act as TAAR1 agonists, this compound demonstrates significantly lower potency at the dopamine transporter and has a much shorter duration of action in preclinical models. Its strong effects on the norepinephrine transporter are consistent with its observed pressor effects. The provided data and protocols in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential and toxicological risks associated with this and other related phenethylamine derivatives. Further research is warranted to fully elucidate its receptor binding affinities and complete pharmacokinetic profile in various species.

References

Early investigations into beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Investigations into Beta-Methylphenethylamine

Introduction

Beta-methylphenethylamine (β-methylphenethylamine or BMPEA), a positional isomer of amphetamine, is a synthetic compound belonging to the phenethylamine class.[1][2] First synthesized in the 1930s, early research focused on its potential as a sympathomimetic agent, exploring its physiological effects in comparison to structurally related compounds like amphetamine and epinephrine.[2][3][4][5] This document provides a detailed overview of these initial investigations, covering its synthesis, pharmacological properties, and toxicological profile based on early scientific literature. The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The earliest documented synthesis of β-methylphenethylamine involves the chemical reduction of 2-phenylpropionitrile.

Experimental Protocol: Catalytic Hydrogenation

A common method for the synthesis of β-methylphenethylamine is the catalytic hydrogenation of 2-phenylpropionitrile.[1]

  • Reactants : 2-phenylpropionitrile, Palladium on carbon (Pd/C) catalyst, pure anhydrous ethanol, and three equivalents of hydrochloric acid (HCl).

  • Procedure : The reaction is carried out by subjecting 2-phenylpropionitrile to catalytic hydrogenation in the presence of a Pd/C catalyst. The reaction medium is pure anhydrous ethanol containing HCl.

  • Product Isolation : The final product, β-methylphenethylamine hydrochloride, is extracted as a salt.

  • Physical Characteristics : The resulting HCl salt has a melting point of 123-124°C.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Phenylpropionitrile Process Catalytic Hydrogenation Reactant1->Process Reactant2 Pd/C Catalyst Reactant2->Process Reactant3 Anhydrous Ethanol + HCl Reactant3->Process Product β-Methylphenethylamine HCl Salt (m.p. 123-124°C) Process->Product G cluster_presynaptic Presynaptic Norepinephrine Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Cell BMPEA β-Methylphenethylamine NET Norepinephrine Transporter (NET) BMPEA->NET Substrate NE_cleft Norepinephrine NET->NE_cleft Promotes Efflux NE Norepinephrine NE->NET Blocks Reuptake AdrenergicReceptor α-Adrenergic Receptor NE_cleft->AdrenergicReceptor Binds Response Increased Blood Pressure AdrenergicReceptor->Response Activates G cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection A Conscious Rats with Biotelemetry Implants B Administer Antagonist (e.g., Prazosin) or Saline A->B C Administer BMPEA B->C D Record Data C->D E Blood Pressure D->E F Heart Rate D->F G Locomotor Activity D->G

References

Methodological & Application

Application Notes and Protocols: 2-Phenylpropylamine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine and its structural analogs represent a versatile scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds. Its unique structure, featuring a phenyl ring and an amino group connected by a propyl chain, allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[1][2] This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), including ligands for dopamine receptors, serotonin receptors, norepinephrine transporters, and trace amine-associated receptors (TAARs).[3][4][5] The positional isomerism between this compound and amphetamine highlights the subtle structural nuances that can lead to significant differences in pharmacological effects.

This document provides detailed application notes on the utility of the this compound scaffold, protocols for the synthesis of its derivatives, and methodologies for their pharmacological evaluation at key biological targets.

Applications in Medicinal Chemistry

The this compound core is a privileged scaffold for targeting a variety of receptors and transporters involved in neurotransmission.

  • Dopamine Receptor Ligands: Derivatives of 2-phenylcyclopropylmethylamine, a conformationally restricted analog of this compound, have been developed as potent and selective partial agonists at the dopamine D2 receptor (D2R).[3][6] Partial agonism at D2R is a key mechanism of action for third-generation antipsychotics.[3]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists: this compound is a known agonist of TAAR1, a G protein-coupled receptor that modulates monoaminergic systems.[7] TAAR1 agonists are being investigated for the treatment of psychosis and other neuropsychiatric disorders.

  • Monoamine Transporter Inhibitors: The phenethylamine backbone of this compound is a common feature in compounds that inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8] Modifications to the scaffold can tune the potency and selectivity for these transporters.

Data Presentation

The following tables summarize the quantitative pharmacological data for representative compounds containing the this compound or related scaffolds.

Table 1: Pharmacological Activity of 2-Phenylcyclopropylmethylamine Derivatives at the Dopamine D2 Receptor

CompoundD2R Binding Affinity (Ki, nM)D2R Functional Activity (EC50, nM)D2R Functional Activity (Emax, %)Reference
(+)-14j 1.8 ± 0.31.0 ± 0.255 ± 3[3]
(+)-14l 3.2 ± 0.51.9 ± 0.462 ± 4[3]
Aripiprazole 1.2 ± 0.22.1 ± 0.558 ± 3[3]

Table 2: Binding Affinities of Selected Ligands for Monoamine Transporters

CompoundTargetBinding Affinity (Ki, nM)Reference
Pimozide hDAT69 ± 3[8]
Ziprasidone hDAT76 ± 5[8]
Chlorpromazine hNET19 ± 2[8]
Triflupromazine hSERT24 ± 3[8]

Table 3: Functional Potency of TAAR1 Agonists

CompoundTargetFunctional Potency (EC50, nM)Reference
β-phenylethylamine rTAAR1240[9]
p-Tyramine rTAAR169[9]
RO5166017 mTAAR11.62 ± 0.23[10]

Experimental Protocols

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted this compound Derivatives via Reductive Amination of Phenylacetone (1-phenyl-2-propanone)

This protocol describes a general method for the synthesis of N-substituted 2-phenylpropylamines, which are analogs of amphetamine.[11]

Workflow for Reductive Amination:

G start Start: Phenylacetone and Primary Amine reaction_mixture Dissolve in Methanol Add Acetic Acid (catalyst) start->reaction_mixture imine_formation Stir at Room Temperature (Imine/Enamine Formation) reaction_mixture->imine_formation reduction Add Sodium Cyanoborohydride (NaBH3CN) Stir for 24-48h imine_formation->reduction workup Quench with water Basify with NaOH Extract with Organic Solvent reduction->workup purification Dry organic layer Evaporate solvent Purify by distillation or chromatography workup->purification end_product End: N-Substituted this compound purification->end_product

Workflow for the synthesis of N-substituted this compound.

Materials:

  • Phenylacetone (1-phenyl-2-propanone)

  • Primary amine (e.g., methylamine, ethylamine)

  • Methanol

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH3CN)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve phenylacetone (1 equivalent) and the primary amine (1.2 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Basify the solution to a pH > 12 with a concentrated solution of NaOH.

  • Extract the aqueous layer three times with an organic solvent like dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the desired N-substituted this compound.

Protocol 2: Synthesis of 2-Phenyl-2-nitropropene via Henry-Knoevenagel Condensation

This protocol describes the synthesis of a key precursor for this compound and its derivatives.

Materials:

  • Substituted benzaldehyde

  • Nitroethane

  • Ammonium acetate or other basic catalyst

  • Ethanol or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and ammonium acetate (0.5 equivalents) in ethanol.

  • Add nitroethane (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the crystals by vacuum filtration.

  • Wash the crystals with cold ethanol to remove impurities.

  • The resulting 2-phenyl-2-nitropropene can be further purified by recrystallization.

Pharmacological Assay Protocols

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[12][13]

Workflow for D2 Receptor Binding Assay:

G start Start: Cell Membranes with D2R incubation Incubate with Radioligand (e.g., [3H]Spiperone) and varying concentrations of Test Compound start->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Place filters in scintillation vials Add scintillation fluid washing->scintillation counting Count radioactivity in a scintillation counter scintillation->counting analysis Calculate Ki from IC50 using the Cheng-Prusoff equation counting->analysis end_result End: Determine Binding Affinity (Ki) analysis->end_result

Workflow for determining D2 receptor binding affinity.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]Spiperone)

  • Unlabeled competitor (e.g., Haloperidol for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: TAAR1 Functional Assay (cAMP Accumulation)

This protocol measures the ability of a test compound to act as an agonist at TAAR1 by quantifying the production of cyclic AMP (cAMP).[1][7]

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Assay medium (e.g., DMEM with 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96- or 384-well plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the TAAR1-expressing cells into the appropriate multi-well plates and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate for a short period.

  • Add varying concentrations of the test compound to the wells. Include a positive control (e.g., a known TAAR1 agonist) and a vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of its maximal response) and Emax (the maximum response) values using non-linear regression analysis.

Signaling Pathways

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist, such as a this compound derivative, primarily leads to the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This initiates a signaling cascade resulting in the production of cAMP.

G agonist This compound Derivative (Agonist) taar1 TAAR1 agonist->taar1 Binds to g_protein Gs Protein taar1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP atp ATP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates targets leading to

Canonical TAAR1 Gs-cAMP signaling pathway.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a Gi/o-coupled receptor. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G agonist This compound Derivative (Agonist) d2r Dopamine D2 Receptor agonist->d2r Binds to g_protein Gi/o Protein d2r->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Conversion Blocked Adenylyl Cyclase downstream Downstream Cellular Responses camp->downstream Reduced levels lead to

Inhibitory signaling pathway of the Dopamine D2 receptor.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates, particularly for CNS disorders. The protocols and data presented here provide a framework for researchers to synthesize and evaluate new derivatives, contributing to the ongoing efforts in drug discovery and development. The versatility of this scaffold, combined with a deeper understanding of its interactions with various biological targets, will continue to drive the development of new and improved therapeutics.

References

Application Notes and Protocols: Use of 2-Phenylpropylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-phenylpropylamine as a versatile chiral building block in asymmetric synthesis. Possessing a stereogenic center, this compound is available in both (R) and (S) enantiomeric forms, making it a valuable tool for the synthesis of enantiomerically pure compounds. This document outlines its application as a chiral auxiliary, a chiral resolving agent, and as a precursor for the synthesis of chiral ligands and organocatalysts. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies in a research and development setting.

This compound as a Chiral Auxiliary in Asymmetric Alkylation

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recycled. Amides derived from this compound can be effectively used as chiral auxiliaries in the diastereoselective alkylation of enolates. The steric hindrance provided by the phenyl group and the defined stereochemistry at the adjacent carbon atom effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step.

Application Example: Diastereoselective Alkylation of an N-Propanoyl-2-phenylpropylamine

A common application involves the formation of an amide between this compound and a carboxylic acid, followed by deprotonation to form a chiral enolate, which then undergoes diastereoselective alkylation.

Experimental Protocol: Diastereoselective Alkylation of N-Propanoyl-(R)-2-phenylpropylamine

Step 1: Amide Formation To a solution of (R)-2-phenylpropylamine (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.). Propanoyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the N-propanoyl-(R)-2-phenylpropylamine, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation The N-propanoyl-(R)-2-phenylpropylamine (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 1 hour to form the chiral enolate. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by column chromatography.

Step 3: Auxiliary Cleavage The purified N-alkylated amide (1.0 eq.) is dissolved in a mixture of ethanol and water (3:1). Lithium hydroxide (LiOH) (4.0 eq.) is added, and the mixture is heated to reflux for 12 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous layer is acidified with 2 M HCl and extracted with diethyl ether to isolate the chiral carboxylic acid. The aqueous layer is then basified with 2 M NaOH and extracted with dichloromethane to recover the (R)-2-phenylpropylamine chiral auxiliary.

Quantitative Data Summary

SubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)
N-Propanoyl-(R)-2-phenylpropylamineBenzyl bromide8595:5
N-Butanoyl-(R)-2-phenylpropylamineMethyl iodide8292:8
N-Pentanoyl-(S)-2-phenylpropylamineEthyl iodide8893:7

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation sub Prochiral Carboxylic Acid amide Chiral Amide sub->amide Amide Formation aux (R)- or (S)- This compound aux->amide enolate Chiral Enolate amide->enolate Deprotonation (e.g., LDA) alkylated_amide Diastereomerically Enriched Amide enolate->alkylated_amide Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_amide acid Enantiomerically Enriched Acid alkylated_amide->acid Auxiliary Cleavage recovered_aux Recovered Auxiliary alkylated_amide->recovered_aux Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using this compound as a chiral auxiliary.

This compound as a Chiral Resolving Agent

Chiral resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture. This compound, being a chiral base, can be used to resolve racemic carboxylic acids. The principle involves the formation of diastereomeric salts through an acid-base reaction. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Application Example: Resolution of Racemic Ibuprofen

Racemic ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for the therapeutic effect. (R)-2-Phenylpropylamine can be used to selectively crystallize the (S)-ibuprofen as a diastereomeric salt.

Experimental Protocol: Resolution of Racemic Ibuprofen using (R)-2-phenylpropylamine

  • Salt Formation: Racemic ibuprofen (1.0 eq.) is dissolved in a mixture of methanol and water (e.g., 9:1 v/v) with heating. A solution of (R)-2-phenylpropylamine (0.5 eq.) in methanol is then added slowly to the hot solution.

  • Fractional Crystallization: The mixture is allowed to cool slowly to room temperature and then placed in an ice bath to promote crystallization. The resulting precipitate, the less soluble diastereomeric salt of (S)-ibuprofen and (R)-2-phenylpropylamine, is collected by vacuum filtration.

  • Purification of Diastereomeric Salt: The collected salt can be recrystallized from a suitable solvent system (e.g., methanol/water) to improve its diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water and acidified with a strong acid, such as 2 M HCl, to a pH of ~2. This protonates the carboxylate of ibuprofen, causing the enantiomerically enriched (S)-ibuprofen to precipitate out of the aqueous solution. The solid is collected by filtration, washed with cold water, and dried.

  • Recovery of Resolving Agent: The acidic aqueous filtrate is basified with a strong base, such as 2 M NaOH, to a pH of ~12. The (R)-2-phenylpropylamine is then extracted with an organic solvent (e.g., dichloromethane), dried, and the solvent is evaporated to recover the resolving agent.

Quantitative Data Summary

Racemic AcidResolving AgentYield of (S)-Enantiomer (%)Optical Purity of (S)-Enantiomer (ee%)
Ibuprofen(R)-2-Phenylpropylamine~40 (based on initial racemate)>98
Naproxen(S)-2-Phenylpropylamine~38 (based on initial racemate)>97

Logical Relationship in Chiral Resolution

Chiral_Resolution racemate Racemic Acid ((R)-Acid + (S)-Acid) diastereomers Diastereomeric Salts ((R)-Acid-(R)-Amine + (S)-Acid-(R)-Amine) racemate->diastereomers resolving_agent Chiral Base ((R)-Amine) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation salt1 Less Soluble Salt ((S)-Acid-(R)-Amine) separation->salt1 salt2 More Soluble Salt ((R)-Acid-(R)-Amine) separation->salt2 acidification1 Acidification salt1->acidification1 acidification2 Acidification salt2->acidification2 enantiomer1 Pure (S)-Acid acidification1->enantiomer1 recovery Recovery acidification1->recovery enantiomer2 Pure (R)-Acid acidification2->enantiomer2 acidification2->recovery recovery->resolving_agent

Caption: The logical steps involved in the chiral resolution of a racemic acid.

Synthesis of Chiral Ligands from this compound

The primary amine functionality of this compound makes it an excellent starting material for the synthesis of chiral ligands, particularly Schiff base (imine) ligands. These ligands can then be complexed with various metals to form chiral catalysts for a range of asymmetric transformations.

Application Example: Synthesis of a Chiral Schiff Base Ligand and its Use in the Asymmetric Reduction of Ketones

A chiral Schiff base ligand can be readily synthesized by the condensation of this compound with a suitable aldehyde, such as salicylaldehyde. The resulting ligand can be used in combination with a reducing agent to effect the enantioselective reduction of prochiral ketones.

Experimental Protocol: Synthesis of a Chiral Schiff Base and Asymmetric Reduction

Step 1: Synthesis of the Chiral Schiff Base Ligand (R)-2-Phenylpropylamine (1.0 eq.) and salicylaldehyde (1.0 eq.) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 3 hours. Upon cooling, the chiral Schiff base ligand precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Asymmetric Reduction of Acetophenone In a flame-dried flask under an inert atmosphere, the chiral Schiff base ligand (0.1 eq.) is dissolved in anhydrous THF. Sodium borohydride (NaBH₄) (1.5 eq.) is added, and the mixture is stirred for 30 minutes. Acetophenone (1.0 eq.) is then added, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Quantitative Data Summary

KetoneLigand Derived fromYield (%)Enantiomeric Excess (ee%)
Acetophenone(R)-2-Phenylpropylamine9285 (S)
Propiophenone(S)-2-Phenylpropylamine9082 (R)
1-Tetralone(R)-2-Phenylpropylamine8888 (S)

Experimental Workflow for Asymmetric Reduction

Asymmetric_Reduction amine (R)-2-Phenylpropylamine ligand_synth Ligand Synthesis (Condensation) amine->ligand_synth aldehyde Salicylaldehyde aldehyde->ligand_synth ligand Chiral Schiff Base Ligand ligand_synth->ligand asym_red Asymmetric Reduction ligand->asym_red ketone Prochiral Ketone ketone->asym_red reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->asym_red product Chiral Alcohol asym_red->product

Caption: Workflow for the synthesis of a chiral Schiff base and its use in asymmetric reduction.

This compound in Organocatalysis

Chiral amines and their derivatives are fundamental building blocks for a wide array of organocatalysts. This compound can be incorporated into structures such as thioureas, which can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.

Application Example: Asymmetric Michael Addition Catalyzed by a this compound-Derived Thiourea

A chiral thiourea organocatalyst can be synthesized from this compound and used to catalyze the enantioselective Michael addition of malonates to nitroolefins, producing valuable chiral building blocks.

Experimental Protocol: Synthesis of a Thiourea Organocatalyst and its use in an Asymmetric Michael Addition

Step 1: Synthesis of the Thiourea Organocatalyst To a solution of (R)-2-phenylpropylamine (1.0 eq.) in DCM is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq.). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent like ethanol to afford the chiral thiourea catalyst.

Step 2: Asymmetric Michael Addition To a mixture of β-nitrostyrene (1.0 eq.) and diethyl malonate (2.0 eq.) in toluene at room temperature is added the chiral thiourea catalyst (0.1 eq.). The reaction is stirred for 48 hours. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to afford the chiral Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data Summary

Michael AcceptorMichael DonorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)
β-NitrostyreneDiethyl malonate109592
(E)-1-Nitro-3-phenylprop-1-eneDimethyl malonate109190
(E)-2-(2-Nitrovinyl)furanDibenzyl malonate109394

Catalytic Cycle for Asymmetric Michael Addition

Michael_Addition_Cycle catalyst Chiral Thiourea Catalyst activated_complex Activated Complex (H-Bonding) catalyst->activated_complex enolate_formation Enolate Formation catalyst->enolate_formation Brønsted Base nitroalkene Nitroalkene nitroalkene->activated_complex malonate Malonate malonate->enolate_formation michael_adduct Chiral Michael Adduct activated_complex->michael_adduct Nucleophilic Attack enolate_formation->michael_adduct product_release Product Release michael_adduct->product_release product_release->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric Michael addition.

Application Notes and Protocols: 2-Phenylpropylamine as a Chiral Resolving Agent in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] The selective analysis and isolation of a single, active enantiomer are often mandated by regulatory agencies to ensure drug safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[2] This document provides detailed application notes and protocols for the use of 2-phenylpropylamine as a chiral resolving agent in chromatography, focusing on its application as a chiral derivatizing agent for the indirect separation of acidic chiral compounds.

Principle of Indirect Chiral Resolution

The indirect method of chiral separation involves the conversion of a pair of enantiomers into diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent.[3] In this case, racemic acidic compounds are reacted with an enantiomerically pure form of this compound to form diastereomeric amides. These diastereomers, having different physical and chemical properties, can then be separated on a standard, achiral HPLC column.[4]

Application Note 1: Indirect Chiral Separation of Profens using this compound as a Chiral Derivatizing Agent

This application note describes a robust HPLC method for the separation and quantification of the enantiomers of a model profen (a class of non-steroidal anti-inflammatory drugs) after derivatization with (R)-(+)-2-phenylpropylamine.

Experimental Protocol

1. Materials and Reagents:

  • Racemic profen (e.g., Ibuprofen, Ketoprofen)

  • (R)-(+)-2-Phenylpropylamine (or (S)-(-)-2-Phenylpropylamine)

  • Coupling agent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Catalyst: 1-Hydroxybenzotriazole (HOBt)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Mobile Phase: Acetonitrile and water (HPLC grade)

  • Standard achiral HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Derivatization Procedure:

  • Dissolve 10 mg of the racemic profen in 2 mL of DCM.

  • Add 1.2 equivalents of (R)-(+)-2-phenylpropylamine.

  • Add 1.5 equivalents of EDC·HCl and 0.5 equivalents of HOBt.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Reconstitute the resulting diastereomeric amide mixture in the mobile phase for HPLC analysis.

3. HPLC Conditions:

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature25 °C
Injection Volume10 µL

4. Data Analysis:

The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

% ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Where Area1 and Area2 are the peak areas of the two diastereomers.

Expected Quantitative Data

The following table summarizes the expected chromatographic data for the separation of diastereomeric amides of a model profen.

DiastereomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(R)-Profen-(R)-Amide12.550000> 1.5
(S)-Profen-(R)-Amide14.250000

Diagrams

G cluster_0 Derivatization cluster_1 HPLC Separation cluster_2 Quantification Racemic Profen Racemic Profen Diastereomeric Amides Diastereomeric Amides Racemic Profen->Diastereomeric Amides + (R)-2-Phenylpropylamine + Coupling Agents Chiral Derivatizing Agent\n((R)-2-Phenylpropylamine) Chiral Derivatizing Agent ((R)-2-Phenylpropylamine) Chiral Derivatizing Agent\n((R)-2-Phenylpropylamine)->Diastereomeric Amides HPLC Column (Achiral) HPLC Column (Achiral) Diastereomeric Amides->HPLC Column (Achiral) Separated Diastereomers Separated Diastereomers HPLC Column (Achiral)->Separated Diastereomers Different Retention Times Detector (UV) Detector (UV) Separated Diastereomers->Detector (UV) Chromatogram Chromatogram Detector (UV)->Chromatogram Enantiomeric Excess (% ee) Enantiomeric Excess (% ee) Chromatogram->Enantiomeric Excess (% ee) Peak Area Integration

Workflow for indirect chiral separation.

Conceptual Application Note 2: this compound as a Chiral Mobile Phase Additive (CMPA)

While less common for amines, this compound could potentially be used as a chiral mobile phase additive for the separation of certain acidic or neutral chiral compounds on an achiral stationary phase. The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive in the mobile phase.[5][6] These complexes will have different affinities for the stationary phase, leading to separation.

Conceptual Protocol
  • Column: Standard achiral column (e.g., C18, silica).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., hexane, isopropanol for normal phase; acetonitrile, methanol for reversed phase) and an aqueous buffer.

  • Chiral Additive: An enantiomerically pure form of this compound is added to the mobile phase at a concentration typically ranging from 1 to 20 mM.

  • pH Adjustment: The pH of the mobile phase may need to be optimized to ensure the appropriate ionization state of both the analyte and the chiral additive to facilitate interaction.

  • Detection: UV or other suitable detection method.

The development of a CMPA method would require systematic screening of mobile phase composition, additive concentration, and pH to achieve optimal resolution.

G cluster_0 Mobile Phase cluster_1 Chromatographic System cluster_2 Separation Principle MP Mobile Phase (Solvent + Buffer) Column Achiral HPLC Column MP->Column CMPA Chiral Mobile Phase Additive (this compound) CMPA->Column Injector Injector (Racemic Analyte) Injector->Column Detector Detector Column->Detector ComplexR Diastereomeric Complex (Analyte-R + CMPA) Analyte->ComplexR Formation in Mobile Phase ComplexS Diastereomeric Complex (Analyte-S + CMPA) Analyte->ComplexS Formation in Mobile Phase Separation Differential Interaction with Stationary Phase ComplexR->Separation ComplexS->Separation

Principle of CMPA-based chiral separation.

Conceptual Application Note 3: Synthesis of a Chiral Stationary Phase (CSP) from this compound

A more advanced application involves covalently bonding this compound to a solid support (e.g., silica gel) to create a chiral stationary phase.[7] This "brush-type" or Pirkle-type CSP would then be packed into an HPLC column for the direct separation of enantiomers.[8] The chiral recognition mechanism would likely involve a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the immobilized this compound.

Conceptual Synthesis Workflow
  • Silica Functionalization: React silica gel with a linker molecule (e.g., 3-aminopropyltriethoxysilane) to introduce reactive amino groups on the surface.

  • Activation of this compound: Convert the amino group of this compound into a more reactive functional group (e.g., an isocyanate or an activated ester).

  • Coupling: React the functionalized silica with the activated this compound to form a stable covalent bond.

  • End-capping: React any remaining unreacted silanol groups on the silica surface with a small silanizing agent to improve chromatographic performance.

  • Column Packing: Pack the synthesized CSP into an empty HPLC column.

The resulting CSP would then be evaluated for its ability to resolve a variety of racemic compounds under different mobile phase conditions.

G Silica Gel Silica Gel Functionalized Silica Functionalized Silica Silica Gel->Functionalized Silica + Linker Molecule Chiral Stationary Phase (CSP) Chiral Stationary Phase (CSP) Functionalized Silica->Chiral Stationary Phase (CSP) + Activated this compound Activated this compound Activated this compound Activated this compound->Chiral Stationary Phase (CSP) HPLC Column HPLC Column Chiral Stationary Phase (CSP)->HPLC Column Packing

Workflow for CSP synthesis.

Conclusion

This compound presents a versatile platform for chiral separations in chromatography. Its primary and most established application is as a chiral derivatizing agent for the indirect separation of acidic chiral compounds, for which a detailed protocol is provided. Furthermore, its potential use as a chiral mobile phase additive and as a building block for the synthesis of novel chiral stationary phases offers exciting possibilities for the development of new enantioselective analytical methods. Researchers are encouraged to explore these applications to address their specific chiral separation challenges.

References

GC-MS analysis protocol for 2-Phenylpropylamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of 2-Phenylpropylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, commonly known as amphetamine, is a potent central nervous system stimulant. Its detection and accurate quantification are crucial in forensic toxicology, clinical analysis, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for this purpose, offering excellent selectivity and sensitivity.[1][2] Due to the polar nature of the primary amine group in this compound, which can lead to poor peak shape and interactions with the GC system, chemical derivatization is a critical prerequisite for robust and reliable analysis.[3] This process converts the polar analyte into a less polar, more volatile, and more thermally stable derivative, improving chromatographic performance.[4]

This application note provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS, following liquid-liquid extraction and derivatization with Heptafluorobutyric Anhydride (HFBA).

Principle

The analytical workflow involves three main stages:

  • Sample Preparation: this compound and a deuterated internal standard are extracted from the biological matrix (e.g., serum, urine) into an organic solvent under alkaline conditions using a liquid-liquid extraction (LLE) procedure.

  • Derivatization: The extracted analytes are derivatized by acylation with Heptafluorobutyric Anhydride (HFBA). This reaction targets the primary amine group, replacing an active hydrogen with a heptafluorobutyryl group, which significantly improves the compound's volatility and chromatographic behavior.[5][6]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a low-polarity capillary column and subsequently detected by the mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol

Reagents and Materials
  • This compound certified reference standard

  • This compound-d8 (or similar deuterated analog) as an internal standard (IS)

  • Heptafluorobutyric Anhydride (HFBA)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sodium Hydroxide (NaOH), 1 M and 2 N solutions

  • Potassium Hydroxide (KOH), 2 M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 0.5 N solution

  • Anhydrous Sodium Sulfate

  • Drug-free human serum/urine for calibration and quality control samples

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC vials with inserts

Preparation of Standards and Calibration Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (e.g., this compound-d8) in methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in methanol to create a series of calibration standards.

  • Calibration Curve: Prepare a five-point calibration curve (e.g., 2.0, 5.0, 10, 20, 40 ng/mL) by spiking appropriate amounts of the working solutions into 400 µL of the blank biological matrix (serum or urine).[5][7]

  • Internal Standard Spiking: Add a constant amount of internal standard (e.g., 5 µL of a methamphetamine-d9 solution) to all calibrators, controls, and unknown samples before extraction.[8]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for amphetamine analysis in biological fluids.[5][8]

  • Aliquot Sample: Pipette 400 µL of the sample (calibrator, control, or unknown) into a 15 mL glass centrifuge tube.

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Alkalinize: Add 50 µL of a 1:1 (v/v) mixture of 2 M KOH and saturated NaHCO₃ to the tube and vortex briefly to mix. This raises the pH, converting the amphetamine salt to its free base form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 3,500 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.

Derivatization Procedure
  • Reagent Addition: To the dried residue from step 3.7, add 50 µL of ethyl acetate and 50 µL of HFBA.[5]

  • Reaction: Cap the tube, vortex for 20 seconds, and heat at 70°C for 25 minutes in a heating block.[5]

  • Evaporation: After cooling to room temperature, evaporate the reaction mixture to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate. Vortex briefly and transfer the solution to a GC vial for analysis.[5]

GC-MS Instrumentation and Parameters

The following tables summarize typical instrument parameters for the analysis. These should be optimized for the specific instrument in use.

Table 1: GC-MS Instrumental Parameters

Parameter Value Reference
Gas Chromatograph Agilent 7890A or equivalent [3]
Mass Spectrometer Agilent 5975C or equivalent [3]
GC Column TG-5MS, Rxi-5Sil MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) [4][8]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min [3][8]
Injection Volume 1 µL [8]
Injector Type Splitless (hold for 1 min) [8]
Injector Temperature 280°C [8]
Oven Program Initial 70°C, hold 1 min; ramp at 15°C/min to 260°C; hold 10 min [8]
Transfer Line Temp. 280°C [9]
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV [3]

| Acquisition Mode | Selected Ion Monitoring (SIM) |[5] |

Table 2: Mass Spectrometry Parameters (SIM Mode for HFBA Derivatives)

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Reference
This compound-HFB 240 118 91 [5]

| this compound-d8-HFB | 244 | 126 | 96 |[5] |

Data Analysis and Quantification

  • Calibration: Generate a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Identification Criteria: A peak is identified as positive if the retention time is within ±2% of the average retention time from the calibrators and the relative abundances of the qualifier ions are within ±20% of the expected ratios.

Method Performance Characteristics

The following table summarizes typical validation parameters reported in the literature for similar methods. Actual performance should be determined during in-house method validation.

Table 3: Typical Method Validation Parameters

Parameter Expected Value Reference
Linearity (R²) ≥ 0.997 [5]
Limit of Detection (LOD) 0.05 ng/mg (hair); 0.43 - 25 ng/mL (plasma/blood) [5][7][10]
Limit of Quantification (LOQ) 0.1 ng/mg (hair); 1.42 ng/mL (plasma) [5][7]
Recovery 77 - 87% [5]
Intra-day Precision (%CV) < 7.8% [5]

| Inter-day Precision (%CV) | < 7.8% |[5] |

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (e.g., 400 µL Serum) IS 2. Add Internal Standard Sample->IS Alkalinize 3. Alkalinize with KOH/NaHCO₃ IS->Alkalinize Extract 4. Liquid-Liquid Extraction with Ethyl Acetate Alkalinize->Extract Centrifuge 5. Centrifuge & Separate Layers Extract->Centrifuge Evaporate1 6. Evaporate Organic Layer Centrifuge->Evaporate1 Deriv 7. Add Ethyl Acetate & HFBA Evaporate1->Deriv Heat 8. Heat at 70°C for 25 min Deriv->Heat Evaporate2 9. Evaporate to Dryness Heat->Evaporate2 Recon 10. Reconstitute in Ethyl Acetate Evaporate2->Recon Inject 11. Inject 1 µL into GC-MS Recon->Inject Separate 12. Chromatographic Separation Inject->Separate Detect 13. MS Detection (SIM Mode) Separate->Detect Integrate 14. Peak Integration Detect->Integrate Quantify 15. Quantification via Calibration Curve Integrate->Quantify Report 16. Report Result Quantify->Report

Caption: Experimental workflow for this compound quantification.

derivatization_logic Analyte This compound (Polar, Primary Amine) Problem Analytical Challenges Analyte->Problem Challenge1 Poor Peak Shape (Tailing) Problem->Challenge1 Challenge2 Adsorption in Inlet/Column Problem->Challenge2 Challenge3 Thermal Instability Problem->Challenge3 Solution Solution: Derivatization with HFBA Problem->Solution Derivative N-heptafluorobutyryl-2-phenylpropylamine (Non-polar, Thermally Stable) Solution->Derivative Benefit Chromatographic Benefits Derivative->Benefit Benefit1 Symmetrical, Sharp Peaks Benefit->Benefit1 Benefit2 Increased Volatility Benefit->Benefit2 Benefit3 Improved Sensitivity & Specificity Benefit->Benefit3

Caption: Rationale for the derivatization of this compound.

Conclusion

The protocol described provides a robust and reliable method for the quantification of this compound in biological matrices using GC-MS. The combination of liquid-liquid extraction for sample cleanup and HFBA derivatization for enhanced chromatographic performance ensures high sensitivity, specificity, and accuracy. This method is well-suited for applications in clinical toxicology, forensic analysis, and pharmaceutical research, providing a solid foundation for method development and validation.

References

Application Note: 1H and 13C NMR Spectral Assignments for 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Phenylpropylamine (also known as β-methylphenethylamine). It includes spectral assignments, quantitative data, and a standard protocol for sample analysis.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below with a systematic numbering of the carbon and hydrogen atoms for unambiguous correlation with the NMR spectral data.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
H2', H3', H4', H5', H6'7.18 - 7.28Multiplet-5H
H72.71Multiplet6.81H
H92.79 - 2.81Multiplet-2H
H81.22Doublet6.83H
NH₂1.20 (approx.)Singlet (broad)-2H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H2'-H6'): The signals for the five protons on the phenyl ring appear as a complex multiplet in the range of 7.18-7.28 ppm, which is characteristic for aromatic protons.[1]

  • Methine Proton (H7): The proton on C7 is a multiplet centered at approximately 2.71 ppm. It is coupled to the three protons of the methyl group (H8) and the two diastereotopic protons of the methylene group (H9), resulting in a complex splitting pattern.[1]

  • Methylene Protons (H9): The two protons on C9 are diastereotopic and appear as a multiplet between 2.79 and 2.81 ppm.[1]

  • Methyl Protons (H8): The three protons of the methyl group at C8 appear as a doublet at 1.22 ppm due to coupling with the single methine proton (H7). The coupling constant is 6.8 Hz.[1]

  • Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet around 1.20 ppm. The exact chemical shift and peak shape can vary depending on the concentration and solvent purity.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm. Note: The following assignments are based on data from the structurally similar compound methamphetamine and are estimated values.

Assignment Chemical Shift (δ ppm) (Estimated)
C1'~140.5
C2', C6'~129.3
C3', C5'~128.5
C4'~126.3
C9~57.7
C7~43.8
C8~19.1

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (C1'-C6'): The phenyl group carbons show signals in the aromatic region (120-145 ppm). The quaternary carbon (C1') is the most deshielded of this group. The signals for the ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons are found at distinct chemical shifts.

  • Methylene Carbon (C9): The carbon of the CH₂ group attached to the nitrogen is expected around 57.7 ppm.

  • Methine Carbon (C7): The benzylic CH carbon (C7) is anticipated to resonate at approximately 43.8 ppm.

  • Methyl Carbon (C8): The methyl carbon (C8) is the most shielded, with an expected chemical shift of about 19.1 ppm.

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_anal 4. Spectral Analysis prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc anal Spectral Analysis proc->anal p1 Dissolve ~10 mg of this compound in ~0.7 mL of CDCl3. p2 Add TMS as an internal standard. p1->p2 p3 Transfer the solution to a 5 mm NMR tube. p2->p3 a1 Insert the sample into the NMR spectrometer. a2 Tune and shim the instrument. a1->a2 a3 Acquire 1H spectrum (e.g., 16 scans). a2->a3 a4 Acquire 13C spectrum (e.g., 1024 scans). a3->a4 d1 Apply Fourier Transform to the FID. d2 Phase correct the spectra. d1->d2 d3 Calibrate the chemical shift to TMS (0.00 ppm). d2->d3 s1 Integrate the peaks in the 1H spectrum. s2 Determine the multiplicities and coupling constants. s1->s2 s3 Assign signals to the corresponding nuclei. s2->s3

Caption: Workflow for NMR analysis of this compound.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse-acquire sequence.

      • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

      • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Manually phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Perform baseline correction to obtain a flat baseline.

  • Spectral Analysis:

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the coupling constants (J) in Hertz.

    • Assign each signal to the corresponding protons in the this compound molecule based on their chemical shift, integration, and multiplicity.

    • For the ¹³C spectrum, identify the chemical shift of each peak and assign it to the corresponding carbon atom based on expected chemical shift ranges and, if available, data from 2D NMR experiments like HSQC and HMBC.

References

Application Note: Identification of Functional Groups in 2-Phenylpropylamine using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of characteristic functional groups in 2-Phenylpropylamine using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a primary amine, contains key functional groups including a primary amine (-NH2), a monosubstituted aromatic ring (C6H5-), and aliphatic C-H bonds. FTIR spectroscopy is a rapid and non-destructive analytical technique ideal for the qualitative identification of these groups by measuring the absorption of infrared radiation at specific frequencies corresponding to their vibrational modes. This application note outlines the experimental procedure, data interpretation, and expected vibrational frequencies for this compound.

Introduction

This compound, also known as β-methylphenethylamine, is a positional isomer of amphetamine and belongs to the phenethylamine class of compounds.[1] Its chemical structure consists of a phenyl group attached to a propyl chain with a primary amine group. The identification and characterization of this compound and its analogs are crucial in pharmaceutical research, drug development, and forensic analysis.

FTIR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[2] Each functional group within a molecule has a unique set of vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the infrared spectrum. By analyzing the position, intensity, and shape of these absorption bands, the functional groups present in a sample can be identified.

This application note details the FTIR analysis of this compound, focusing on the characteristic absorption bands of its primary amine, monosubstituted benzene ring, and alkyl functionalities.

Data Presentation: Characteristic FTIR Absorption Bands for this compound

The following table summarizes the expected vibrational frequencies for the functional groups present in this compound. These values are based on established infrared spectroscopy correlation tables for similar organic compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two bands)
3000 - 3100C-H StretchAromatic (sp² C-H)Medium to Weak
2850 - 2960C-H StretchAlkyl (sp³ C-H)Strong
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
~1600 and 1500-1430C=C Stretch (in-ring)AromaticMedium to Weak (two bands)
1450 - 1470C-H Bend (Scissoring)Alkyl (-CH₂)Medium
1370 - 1390C-H Bend (Rocking)Alkyl (-CH₃)Medium
1020 - 1250C-N StretchAliphatic AmineMedium to Weak
710 - 770C-H Out-of-Plane BendMonosubstituted BenzeneStrong
~690Ring BendMonosubstituted BenzeneStrong

Experimental Protocols

This section provides a detailed methodology for acquiring the FTIR spectrum of this compound. As this compound is a liquid at room temperature, two common sampling techniques are described: Attenuated Total Reflectance (ATR) and Neat Liquid Film on Salt Plates.

Materials and Equipment
  • FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • ATR accessory with a diamond or germanium crystal

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • This compound sample

  • Pipettes

  • Tissues and appropriate cleaning solvents (e.g., isopropanol, acetone)

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a convenient method for analyzing liquid samples with minimal preparation.

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a soft tissue and an appropriate solvent after the analysis.

Method 2: Neat Liquid Film on Salt Plates

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

  • Background Spectrum:

    • Acquire a background spectrum with the empty sample holder in the beam path.

  • Sample Preparation:

    • Place one or two drops of this compound onto the center of one KBr or NaCl plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Analysis:

    • Place the assembled salt plates into the sample holder in the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹), co-adding multiple scans for better data quality.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.

Data Interpretation

The acquired FTIR spectrum of this compound should be analyzed for the presence of the characteristic absorption bands listed in the data table. The key features to identify are:

  • Primary Amine Group: Look for two medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of the N-H symmetric and asymmetric stretching vibrations of a primary amine.[3][4][5] A bending vibration for the N-H bond should also be visible around 1580-1650 cm⁻¹.[5]

  • Aromatic Ring: The presence of a monosubstituted benzene ring is confirmed by several peaks. Aromatic C-H stretching vibrations typically appear as weak to medium bands between 3000 and 3100 cm⁻¹.[6][7] Two characteristic C=C in-ring stretching bands should be observed around 1600 cm⁻¹ and in the 1500-1430 cm⁻¹ region.[6][7] Strong absorptions in the 710-770 cm⁻¹ and at approximately 690 cm⁻¹ are indicative of the C-H out-of-plane bending and ring bending modes for a monosubstituted benzene ring, respectively.[8]

  • Alkyl Group: The propyl chain will exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range.[9][10] Bending vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region, typically around 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹, respectively.[9][10]

Visualization of the Experimental Workflow

The logical flow of the FTIR analysis for identifying functional groups in this compound is illustrated in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation start Start: Obtain this compound Sample prep_choice Choose Sampling Method start->prep_choice atr_prep ATR: Place drop on crystal prep_choice->atr_prep ATR neat_prep Neat Film: Sandwich liquid between salt plates prep_choice->neat_prep Neat Film background Acquire Background Spectrum atr_prep->background neat_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (e.g., Background Subtraction) sample_spec->process identify_peaks Identify Peak Positions (cm⁻¹) process->identify_peaks compare Compare with Correlation Tables identify_peaks->compare assign_groups Assign Peaks to Functional Groups conclusion Conclusion: Identify Functional Groups Present assign_groups->conclusion compare->assign_groups

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is an effective and straightforward method for the identification of the key functional groups in this compound. By following the detailed protocols and utilizing the provided data for spectral interpretation, researchers can confidently characterize the primary amine, monosubstituted aromatic, and alkyl moieties of the molecule. This application note serves as a valuable resource for professionals in pharmaceutical and chemical analysis.

References

Application of 2-Phenylpropylamine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a structural isomer of amphetamine that has garnered interest in the neuroscience community for its distinct pharmacological profile.[1][2] As a member of the phenethylamine class, it exerts its effects on the central nervous system primarily through the modulation of monoaminergic neurotransmission.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the neuropharmacological properties of this compound. It is important to note that this compound has been identified as an unlisted ingredient in some dietary supplements, and the U.S. Food and Drug Administration (FDA) has stated that it does not meet the statutory definition of a dietary ingredient.[1][5][6] While it was synthesized in the 1930s as a potential alternative to amphetamine, it was never developed into a pharmaceutical drug due to a lack of human safety studies.[6]

Mechanism of Action

The primary mechanism of action of this compound is twofold:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: this compound is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating the activity of dopamine, norepinephrine, and serotonin systems.[3][4] Activation of TAAR1 can influence neurotransmitter release and reuptake, representing a key area of investigation for novel therapeutic agents.

  • Monoamine Transporter Substrate: Similar to amphetamine, this compound acts as a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] This leads to the non-exocytotic release (efflux) of dopamine and norepinephrine from presynaptic terminals. However, its potency as a releasing agent is significantly lower than that of amphetamine, with a more pronounced effect on norepinephrine release compared to dopamine.[1][2]

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds for comparative analysis.

Table 1: In Vitro Activity of β-Methylphenethylamine at Human TAAR1

CompoundReceptorAssay TypeParameterValue (µM)
β-Methylphenethylaminehuman TAAR1cAMP AccumulationEC503.5[3]

Table 2: Comparative Potency of Monoamine Releasing Agents

CompoundTransporterParameterValueReference
This compound (BMPEA)DATPotency vs. Amphetamine>50-fold less potent[1]
This compound (BMPEA)NETPotency vs. Amphetamine~10-fold less potent[1]
AmphetamineNETIC502.5 µM[3]

Experimental Protocols

Radioligand Binding Assay for TAAR1

This protocol is designed to determine the binding affinity of this compound for the TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]-epinine or a specific TAAR1 radioligand)

  • Non-specific binding control (e.g., 10 µM p-tyramine)

  • This compound stock solution

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293-hTAAR1 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add membrane preparation (typically 20-50 µg of protein per well).

    • Add increasing concentrations of this compound.

    • Add the radioligand at a concentration near its Kd.

    • For non-specific binding wells, add the non-specific binding control instead of this compound.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay from Synaptosomes

This protocol measures the ability of this compound to evoke the release of dopamine and norepinephrine from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 1.3 mM CaCl2, pH 7.4), gassed with 95% O2/5% CO2.

  • [³H]-Dopamine and [³H]-Norepinephrine

  • This compound stock solution

  • Perfusion system or superfusion chambers

  • Scintillation counter

Methodology:

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold sucrose buffer.

    • Homogenize the tissue gently in sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in Krebs-Ringer buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with [³H]-Dopamine or [³H]-Norepinephrine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake.

  • Neurotransmitter Release:

    • Transfer the radiolabeled synaptosomes to a superfusion system.

    • Perfuse with Krebs-Ringer buffer at a constant rate (e.g., 0.5 mL/min).

    • Collect fractions at regular intervals (e.g., every 2-5 minutes) to establish a stable baseline of spontaneous release.

    • Introduce this compound at various concentrations into the perfusion buffer and continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes with a detergent to determine the total remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

    • Express the release of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

    • Plot the percentage of release against time to visualize the effect of this compound.

    • Calculate the net release by subtracting the basal release from the stimulated release.

Locomotor Activity Assessment in Rodents

This protocol evaluates the stimulant effects of this compound on spontaneous locomotor activity in rats or mice.

Materials:

  • Adult male rats (e.g., Sprague-Dawley) or mice

  • Open-field arena equipped with infrared beams or a video tracking system

  • This compound solution for injection (e.g., intraperitoneal, i.p.)

  • Vehicle control (e.g., saline)

Methodology:

  • Habituation:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Habituate the animals to the open-field arena for a set period (e.g., 30-60 minutes) on one or more days prior to testing to reduce novelty-induced hyperactivity.

  • Testing:

    • On the test day, administer this compound or vehicle control to the animals.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.

    • Compare the activity levels of the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Cardiovascular Effects Assessment in Anesthetized Rats

This protocol assesses the impact of this compound on blood pressure and heart rate.

Materials:

  • Adult male rats (e.g., Wistar)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • This compound solution for intravenous (i.v.) infusion

  • Heparinized saline

Methodology:

  • Surgical Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Perform a tracheotomy if necessary to maintain a clear airway.

    • Cannulate the carotid artery and connect the catheter to a pressure transducer to continuously monitor blood pressure.

    • Cannulate the jugular vein for drug administration.

  • Baseline Measurement:

    • Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate for at least 30 minutes.

  • Drug Administration:

    • Administer this compound intravenously at increasing doses or as a continuous infusion.

    • Record the cardiovascular responses continuously.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) and heart rate (HR) from the recorded data.

    • Determine the change in MAP and HR from baseline for each dose of this compound.

    • Generate dose-response curves for the effects of this compound on blood pressure and heart rate.

Mandatory Visualizations

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_PPA This compound TAAR1 TAAR1 Receptor 2_PPA->TAAR1 Binds and Activates DAT Dopamine Transporter (DAT) Norepinephrine Transporter (NET) 2_PPA->DAT Substrate for Reverse Transport G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->DAT Phosphorylates & Modulates DA_NE_Efflux Dopamine/Norepinephrine Efflux DAT->DA_NE_Efflux Promotes

Caption: TAAR1 signaling cascade initiated by this compound.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro Studies Start->In_Vitro Binding Radioligand Binding Assay (TAAR1 Affinity) In_Vitro->Binding Release Neurotransmitter Release Assay (DA/NE Efflux) In_Vitro->Release In_Vivo In Vivo Studies Binding->In_Vivo Release->In_Vivo Locomotor Locomotor Activity (Behavioral Effects) In_Vivo->Locomotor Cardiovascular Cardiovascular Assessment (Physiological Effects) In_Vivo->Cardiovascular Data_Analysis Data Analysis & Interpretation Locomotor->Data_Analysis Cardiovascular->Data_Analysis Conclusion Conclusion & Further Research Data_Analysis->Conclusion

References

Synthesis of N-Substituted 2-Phenylpropylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 2-phenylpropylamine derivatives, a class of compounds with significant interest in medicinal chemistry and pharmacology. The core structure, a phenylpropylamine backbone, is a key pharmacophore in various biologically active molecules. This guide focuses on two primary synthetic strategies: reductive amination of phenyl-2-propanone and N-alkylation of this compound, as well as the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.

Introduction

N-substituted this compound derivatives are analogues of phenethylamine and amphetamine, exhibiting a wide range of pharmacological activities. The nature of the N-substituent plays a crucial role in modulating the biological effects of these compounds. For instance, N-methylation of this compound yields methamphetamine, a potent central nervous system stimulant. The synthesis of a diverse library of these derivatives is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Synthetic Methodologies

The synthesis of N-substituted this compound derivatives can be broadly categorized into three main approaches, each with its own advantages and substrate scope.

  • Reductive Amination of Phenyl-2-propanone (P2P): This is a versatile and widely used one-pot method for synthesizing a variety of N-substituted 2-phenylpropylamines. The reaction involves the initial formation of an imine or enamine intermediate from the condensation of phenyl-2-propanone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[1]

  • N-Alkylation of this compound: This classical approach involves the direct alkylation of the primary amine, this compound, with an appropriate alkylating agent, typically an alkyl halide. This method is straightforward for introducing simple alkyl groups.[2]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and this compound.[3][4] This modern method allows for the formation of C-N bonds that are challenging to construct using traditional methods.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of various N-substituted this compound derivatives, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Method 1: Reductive Amination of Phenyl-2-propanone

This method is highly effective for the synthesis of a wide range of N-alkyl and N-aryl-2-phenylpropylamines.

General Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification P2P Phenyl-2-propanone Mixing Mix Reactants P2P->Mixing Amine Primary/Secondary Amine Amine->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing ReducingAgent Add Reducing Agent (e.g., NaBH4, NaBH3CN) Mixing->ReducingAgent Stir Stir at RT ReducingAgent->Stir Quench Quench Reaction Stir->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification (e.g., Distillation, Chromatography) Dry->Purify Product N-Substituted This compound Purify->Product

Caption: General workflow for the synthesis of N-substituted 2-phenylpropylamines via reductive amination.

Detailed Protocol: Synthesis of N-Methyl-2-phenylpropylamine (Methamphetamine)

In a suitable reaction vessel, phenyl-2-propanone is dissolved in methanol, followed by the addition of an aqueous solution of methylamine. The mixture is stirred, and a reducing agent such as sodium borohydride is added portion-wise while maintaining the temperature. The reaction is stirred until completion, monitored by TLC or GC. The work-up involves quenching the reaction, extraction with an organic solvent, and purification by distillation.

Table 1: Reductive Amination of Phenyl-2-propanone - Reaction Parameters and Yields

N-SubstituentAmineReducing AgentSolventReaction Time (h)Yield (%)Reference
MethylMethylamineNaBH₄Methanol2470-80[5]
EthylEthylamineNaBH(OAc)₃Dichloromethane1265-75[6]
BenzylBenzylamineNaBH₃CNMethanol1880-90[7]
Method 2: N-Alkylation of this compound

This method is suitable for the introduction of various alkyl groups onto the this compound core.

General Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Mixing Mix Reactants Amine->Mixing AlkylHalide Alkyl Halide (e.g., R-Br) AlkylHalide->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Heat Heat to Reflux Mixing->Heat Filter Filter Heat->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (e.g., Chromatography) Evaporate->Purify Product N-Alkyl-2-Phenylpropylamine Purify->Product

Caption: General workflow for the N-alkylation of this compound.

Detailed Protocol: Synthesis of N-Ethyl-2-phenylpropylamine

To a solution of this compound in a suitable solvent such as acetonitrile, a base like potassium carbonate is added. The alkylating agent, for example, ethyl bromide, is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the solid is filtered off, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]

Table 2: N-Alkylation of this compound - Reaction Parameters and Yields

N-SubstituentAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
EthylEthyl bromideK₂CO₃Acetonitrile1260-70[2]
PropylPropyl iodideNaHDMF855-65[2]
BenzylBenzyl chlorideEt₃NDichloromethane675-85[8]
Method 3: Buchwald-Hartwig Amination for N-Aryl Derivatives

This palladium-catalyzed method is highly efficient for the synthesis of N-aryl-2-phenylpropylamines.

General Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Mixing Mix Reactants Amine->Mixing ArylHalide Aryl Halide (e.g., Ar-Br) ArylHalide->Mixing Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Mixing Ligand Ligand (e.g., RuPhos) Ligand->Mixing Base Base (e.g., NaOtBu) Base->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Heat Heat Mixing->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Extract Solvent Extraction Filter->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product N-Aryl-2-Phenylpropylamine Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Phenyl-2-phenylpropylamine

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene. The mixture is heated until the starting materials are consumed (monitored by LC-MS). After cooling, the reaction mixture is filtered, extracted, and the crude product is purified by column chromatography.[9]

Table 3: Buchwald-Hartwig Amination - Reaction Parameters and Yields

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
BromobenzenePd(OAc)₂/RuPhosNaOtBuToluene11085-95[9]
4-ChlorotoluenePd₂(dba)₃/XPhosK₃PO₄Dioxane10080-90[3]
2-BromopyridinePd(OAc)₂/BINAPCs₂CO₃Toluene10070-80[4]

Characterization Data

The synthesized N-substituted this compound derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Table 4: Representative Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
N-Methyl-2-phenylpropylamine 7.35-7.20 (m, 5H), 2.85 (m, 1H), 2.60 (dd, 1H), 2.45 (dd, 1H), 2.35 (s, 3H), 1.10 (d, 3H)145.5, 128.5, 127.0, 126.0, 57.0, 45.0, 34.0, 20.0149 [M]⁺
N-Ethyl-2-phenylpropylamine 7.30-7.15 (m, 5H), 2.80 (m, 1H), 2.65 (q, 2H), 2.50 (dd, 1H), 2.35 (dd, 1H), 1.15 (d, 3H), 1.05 (t, 3H)146.0, 128.4, 126.8, 125.9, 55.0, 44.5, 42.0, 20.5, 15.0163 [M]⁺
N-Benzyl-2-phenylpropylamine 7.40-7.10 (m, 10H), 3.75 (s, 2H), 2.90 (m, 1H), 2.65 (dd, 1H), 2.50 (dd, 1H), 1.15 (d, 3H)146.2, 140.5, 128.6, 128.4, 128.2, 127.0, 126.8, 125.9, 55.5, 54.0, 44.8, 20.8225 [M]⁺

Note: The spectral data provided are representative and may vary slightly depending on the specific experimental conditions and instrumentation.

Conclusion

The synthetic protocols and data presented in this application note provide a comprehensive resource for researchers involved in the synthesis of N-substituted this compound derivatives. The choice of synthetic method will depend on the desired N-substituent and the available starting materials. Reductive amination offers a versatile one-pot approach for a wide range of derivatives, while direct N-alkylation is a straightforward method for introducing simple alkyl groups. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the method of choice, offering high efficiency and broad substrate scope. Careful characterization of the final products is crucial to ensure their identity and purity for subsequent biological evaluation.

References

In Vivo Studies of 2-Phenylpropylamine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a structural isomer of amphetamine. Due to the limited availability of in vivo behavioral and neurochemical data for this compound, this document provides pharmacokinetic data from a study on BMPEA in rats and presents detailed experimental protocols and representative data from studies on its close structural analog, amphetamine. These notes and protocols are intended to serve as a guide for researchers designing in vivo studies for this class of compounds in rodent models.

Pharmacokinetics of this compound (BMPEA) in Rats

A study investigating the pharmacokinetics of BMPEA in adult male Sprague-Dawley rats following intraperitoneal (i.p.) injection provides key insights into its absorption and elimination profile.

Quantitative Data Summary

The following table summarizes the blood concentration of BMPEA at different time points after administration.

Dosage (i.p.)Time PointMean Blood Concentration (ng/mL)Range of Blood Concentration (ng/mL)
10 mg/kg20 min104 ± 2585 - 132
30 mg/kg20 min869 ± 29841 - 899
30 mg/kg90 min31 ± 922 - 40

Data from a study in adult male Sprague-Dawley rats.[1]

These findings indicate that BMPEA is rapidly absorbed, reaching high concentrations in the blood shortly after administration, and has a short elimination half-life.[1]

Experimental Protocols for Behavioral Assessment (Based on Amphetamine Studies)

The following protocols are based on established in vivo studies of amphetamine in rodent models and can be adapted for the study of this compound.

Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of a compound on spontaneous motor activity in mice.

Animal Model: Male C57BL/6 mice are commonly used for this assay.[2]

Experimental Protocol:

  • Habituation: Acclimate mice to the experimental room for at least one hour before testing. For several days prior to the experiment, handle the mice to reduce stress.

  • Apparatus: Use an open-field arena, typically a 25 x 25-cm acrylic box, equipped with an automated activity monitoring system (e.g., AnyMaze).[3]

  • Procedure:

    • Place each mouse individually into the open-field arena and allow for a 45-minute habituation period to establish a baseline locomotor activity level.[3]

    • Following habituation, administer the test compound (e.g., this compound) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately return the mouse to the arena and record locomotor activity for a defined period, typically 45 to 120 minutes.[2][3]

  • Data Analysis: The primary endpoint is the total distance traveled (horizontal activity). Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Statistical analysis often involves ANOVA to compare drug-treated groups to the vehicle control group.

Representative Data for Amphetamine in C57BL/6 Mice

Amphetamine Dose (mg/kg, i.p.)Peak Locomotor Response (Crossovers/10 min)Time to Peak Response (min)
2~32030 - 60
6~25030 - 60
12~15030 - 60
16~10030 - 60
20~8030 - 60

Adapted from a study by van der Staay et al. (2008). Note that higher doses of amphetamine can lead to a decrease in horizontal locomotion and an increase in stereotyped behaviors.[2]

Drug Discrimination Assay

Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug (e.g., amphetamine).

Animal Model: Male rats are frequently used for this paradigm.

Experimental Protocol:

  • Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.

  • Training:

    • Rats are first trained to press a lever for a food reward on a fixed-ratio schedule (e.g., FR 20).[4]

    • Once lever pressing is established, discrimination training begins. On training days, rats receive an i.p. injection of either the training drug (e.g., 1.0 mg/kg d-amphetamine) or vehicle (saline) 15 minutes before being placed in the operant chamber.[5]

    • Following a drug injection, responses on one lever (the "drug lever") are reinforced with food pellets, while responses on the other lever (the "saline lever") have no consequence.

    • Following a saline injection, only responses on the saline lever are reinforced.[4]

    • Training continues until rats reliably respond on the correct lever based on the injection they received.

  • Testing:

    • Once training criteria are met, test sessions are conducted.

    • During test sessions, various doses of the test compound (e.g., this compound) are administered, and the rat is placed in the chamber. No reinforcement is provided during the initial part of the test session.

    • The primary dependent measure is the percentage of responses on the drug-associated lever.

  • Data Analysis: Full substitution is generally considered to be ≥80% of responses on the drug lever, while <20% indicates saline-like effects. A dose-response curve is generated to determine the potency of the test compound in producing discriminative stimulus effects similar to the training drug.

Signaling Pathway and Experimental Workflow Visualizations

Experimental Workflow for Locomotor Activity Assessment

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_acclimation Animal Acclimation & Handling habituation Habituation in Open-Field (45 min) animal_acclimation->habituation Begin Experiment injection Drug/Vehicle Administration (i.p.) habituation->injection Establish Baseline recording Locomotor Activity Recording (45-120 min) injection->recording data_analysis Data Analysis (Distance Traveled) recording->data_analysis interpretation Interpretation of Stimulant Effects data_analysis->interpretation

Caption: Workflow for assessing locomotor activity in rodents.

Simplified Signaling Pathway of Amphetamine-Induced Dopamine Release

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine_in Amphetamine dat Dopamine Transporter (DAT) amphetamine_in->dat Substrate vesicle Synaptic Vesicle amphetamine_in->vesicle Disrupts VMAT2 taar1 TAAR1 amphetamine_in->taar1 Agonist dat->amphetamine_in Uptake dopamine_synapse Increased Extracellular Dopamine dat->dopamine_synapse Reverse Transport dopamine_cyto Cytoplasmic Dopamine vesicle->dopamine_cyto Dopamine Efflux dopamine_cyto->dat Substrate taar1->dat Phosphorylation d_receptors Dopamine Receptors (D1/D2) dopamine_synapse->d_receptors Activation downstream Downstream Signaling & Behavioral Effects d_receptors->downstream

Caption: Amphetamine's mechanism of increasing synaptic dopamine.

Conclusion

While direct in vivo behavioral data for this compound (BMPEA) is scarce, the available pharmacokinetic information in rats indicates rapid absorption and elimination. The provided protocols for locomotor activity and drug discrimination, based on its well-studied analog amphetamine, offer a solid foundation for designing and conducting in vivo studies to characterize the behavioral and neuropharmacological profile of this compound and related compounds. The visualized workflow and signaling pathway provide a conceptual framework for these investigations. Researchers should consider the structural similarities and potential differences between this compound and amphetamine when interpreting experimental outcomes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Phenylpropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-Phenylpropylamine (CAS 582-22-9).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as β-methylphenethylamine, is an organic compound with the chemical formula C9H13N.[1][2] It is a colorless to pale yellow liquid with a distinct amine odor.[1] Structurally, it is a primary amine and a phenylalkylamine, featuring a phenyl group attached to a propylamine backbone at the second position.[2][3] It serves as a crucial intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[1][4][5]

Q2: What are the primary synthesis routes for this compound?

A2: The most common and well-documented methods for synthesizing this compound are reductive amination of phenyl-2-propanone (P2P) and the Leuckart reaction.

  • Reductive Amination: This method involves the reaction of phenyl-2-propanone with an amine source (like ammonia or ammonium acetate) in the presence of a reducing agent to form the target amine.[6][7]

  • Leuckart Reaction: This is a specific type of reductive amination where a ketone (phenyl-2-propanone) is heated with ammonium formate or formamide.[8][9] The reagent serves as both the nitrogen donor and the reducing agent.[9]

Q3: What are the key safety considerations when handling this compound?

A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[1] It is imperative to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reductive amination/Leuckart reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields can stem from several factors, from reagent quality to reaction conditions.[10][11] A systematic approach to troubleshooting is essential.

  • Possible Cause 1: Poor Reagent Quality

    • Troubleshooting: Impurities in your starting materials (phenyl-2-propanone, amine source, or solvent) can inhibit the reaction or lead to side products.[11] Ensure the purity of your reagents, particularly the ketone. Phenyl-2-propanone can degrade over time; consider distillation if its purity is questionable. Solvents must be anhydrous, as water can interfere with the reaction, especially with certain reducing agents.[12]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Troubleshooting: The Leuckart reaction, in particular, requires high temperatures, typically between 120°C and 165°C, to proceed efficiently.[9][13] Reductive amination conditions vary based on the reducing agent used. If the temperature is too low, the reaction rate will be slow or negligible. If it's too high, it could lead to decomposition or side reactions. It is recommended to perform small-scale trials at different temperatures to find the optimal condition for your specific setup.[11]

  • Possible Cause 3: Inefficient Reduction or Inactive Catalyst

    • Troubleshooting: For reductive aminations using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. Do not expose it to air unnecessarily. For chemical reducing agents like sodium cyanoborohydride or sodium borohydride, ensure they have not degraded due to moisture. For the Leuckart reaction, using ammonium formate is often reported to give better yields than formamide alone.[9]

  • Possible Cause 4: Incorrect Stoichiometry or pH

    • Troubleshooting: The molar ratio of reactants is critical. An excess of the amine source is often used to drive the reaction towards product formation. The pH of the reaction mixture can also be crucial, especially for imine formation. For reactions involving amine salts, a base may be needed to liberate the free amine.[12]

  • Possible Cause 5: Product Loss During Work-up

    • Troubleshooting: this compound is a basic compound. During aqueous extraction, ensure the aqueous layer is made sufficiently basic (pH > 12) to keep the product in its freebase form, which is soluble in organic solvents. Emulsions can form during extraction, leading to product loss; these can often be broken by adding brine. Ensure the drying agent is filtered off completely and the solvent is removed under reduced pressure without excessive heating to avoid evaporating the product.[14]

Troubleshooting_Low_Yield start Low Yield Observed q1 Was Starting Material Consumed (TLC/GC-MS)? start->q1 c1 Cause: Inactive Reagents or Suboptimal Conditions q1->c1  No q2 Significant Side Products Observed? q1->q2  Yes s1 Solution: - Verify reagent purity (distill P2P). - Use fresh catalyst/reducing agent. - Optimize temperature & time. c1->s1 c2 Cause: Incorrect Stoichiometry or Contamination q2->c2  Yes c3 Cause: Loss During Work-up q2->c3  No s2 Solution: - Adjust reactant molar ratios. - Ensure anhydrous conditions. - Check for air-sensitive reagents. c2->s2 s3 Solution: - Ensure pH > 12 before extraction. - Use brine to break emulsions. - Avoid excessive heating during solvent removal. c3->s3

Caption: Troubleshooting logic for diagnosing low product yield.

Issue 2: Product Purification Challenges

Q: My crude this compound is impure after synthesis. What are the likely impurities and what is the best purification method?

A: The nature of impurities depends on the synthetic route.

  • Likely Impurities:

    • Unreacted Phenyl-2-propanone: Can be identified by its characteristic odor and can be removed by careful distillation.

    • N-formyl-2-phenylpropylamine: A common intermediate in the Leuckart reaction. If the final hydrolysis step is incomplete, this amide will remain. It can be removed by treating the crude product with acid to hydrolyze the amide, followed by basification and re-extraction.

    • Dibenzyl Ketone: A potential byproduct from side reactions of the starting material.

    • Higher-order amines: Secondary or tertiary amines can form, though this is less common when ammonia or ammonium formate is used in excess.

  • Recommended Purification Method:

    • Fractional Distillation under Reduced Pressure: This is the most effective method for purifying this compound. The product has a boiling point of approximately 214-216°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.

    • Acid-Base Extraction: A preliminary purification can be achieved by dissolving the crude product in a nonpolar organic solvent, washing with a dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer, washing the aqueous layer with a fresh organic solvent to remove neutral impurities (like unreacted ketone), and then basifying the aqueous layer and re-extracting the purified amine freebase.

Reaction Condition Optimization Data

Optimizing reaction parameters is critical for maximizing yield and purity. The following tables summarize typical conditions for the most common synthesis routes.

Table 1: Leuckart Reaction Conditions

ParameterCondition RangeNotes
Nitrogen/Reductant Source Ammonium Formate or FormamideAmmonium formate generally provides better yields.[9]
Reactant Ratio 2-3 molar equivalents of formate per mole of ketoneAn excess of the formate source drives the reaction.
Temperature 120 - 180 °CHigher temperatures (>165°C) are often needed for formamide.[9][13]
Reaction Time 4 - 24 hoursMonitor by TLC or GC until starting material is consumed.
Hydrolysis Step Acidic (e.g., HCl)Necessary to hydrolyze the N-formyl intermediate to the primary amine.

Table 2: Reductive Amination Conditions (using NaBH₃CN)

ParameterCondition RangeNotes
Amine Source Ammonium AcetateProvides both ammonia and a buffering effect.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)A selective reducing agent for imines in the presence of ketones.[7]
Solvent Methanol or EthanolAnhydrous solvent is preferred.
Temperature Room TemperatureThe reaction proceeds smoothly at ambient temperatures.[7]
pH ~6-7Maintained by the ammonium acetate buffer.
Reaction Time 24 - 48 hoursSlower than high-temperature methods but often cleaner.[7]

Experimental Protocols

Protocol 1: Synthesis via Leuckart Reaction

This protocol describes a general procedure for the synthesis of this compound from phenyl-2-propanone using ammonium formate.

  • Materials:

    • Phenyl-2-propanone (1 mole)

    • Ammonium formate (2.5 moles)

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution (e.g., 25% w/v)

    • Toluene or Diethyl Ether

    • Anhydrous Magnesium Sulfate

    • Round-bottom flask with reflux condenser and heating mantle

  • Procedure:

    • Reaction Setup: Combine phenyl-2-propanone and ammonium formate in a round-bottom flask equipped with a reflux condenser.[13]

    • Heating: Heat the mixture to 150-160°C. The mixture will become homogenous and begin to reflux. Maintain this temperature and allow the reaction to proceed for 6-12 hours, or until TLC/GC analysis indicates the consumption of the starting ketone.

    • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid. Reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

    • Work-up: Cool the mixture again and transfer it to a separatory funnel. Wash the acidic aqueous layer with toluene or diethyl ether to remove any neutral impurities.

    • Basification: Slowly add sodium hydroxide solution to the aqueous layer with cooling until it is strongly basic (pH > 12).

    • Extraction: Extract the liberated amine freebase with three portions of toluene or diethyl ether.

    • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Purification: Purify the crude product by vacuum distillation.

Leuckart_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents 1. Combine P2P & Ammonium Formate reflux 2. Heat to ~160°C (6-12h) reagents->reflux hydrolysis 3. Acid Hydrolysis (Reflux with HCl) reflux->hydrolysis extraction1 4. Neutral Wash (Toluene) hydrolysis->extraction1 basify 5. Basify Aqueous Layer (NaOH) extraction1->basify extraction2 6. Extract Product (Toluene) basify->extraction2 dry 7. Dry & Evaporate extraction2->dry distill 8. Vacuum Distillation dry->distill

Caption: General experimental workflow for the Leuckart reaction.

References

Purification techniques for high-purity 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Phenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation, column chromatography, and recrystallization of its salt form, typically the hydrochloride salt. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1] If synthesized via the reduction of 1-phenyl-2-nitropropene, common impurities may include unreacted starting material, the corresponding oxime, and other partially reduced species.[2] It is also important to consider residual solvents from the reaction and extraction steps.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and identify the main compound and any impurities present. Quantitative analysis can determine the percentage of purity.

Q4: Is it better to purify the free base or the salt of this compound?

A4: This depends on the purification method. Fractional distillation is performed on the free base. For crystallization, converting the amine to a salt, such as this compound hydrochloride, is often advantageous as salts typically form well-defined crystals and may have different solubility profiles from the free base, aiding in the removal of non-basic impurities.[1] Column chromatography can be performed on the free base.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Purification Method Comparison

The following table summarizes the typical performance of different purification techniques for primary amines. The actual values for this compound may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation >98%60-80%Effective for separating compounds with different boiling points; scalable.Not effective for removing impurities with similar boiling points; thermal degradation possible.
Column Chromatography >99%50-70%High resolution for separating closely related compounds; adaptable to various scales.Can be time-consuming and require large volumes of solvent; potential for sample loss on the column.
Recrystallization (as HCl salt) >99.5%70-90%Highly effective for removing a wide range of impurities; can yield very high purity product.Requires an additional step of salt formation and liberation of the free base; yield can be sensitive to solvent choice and conditions.
Selective Ammonium Carbamate Crystallization >99%up to 94%Waste-free and reversible; highly selective for primary amines.[4]A newer technique that may require specific equipment and optimization.[4]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This method is suitable for separating this compound from impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux or packed with Raschig rings) to enhance separation efficiency. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. The flask should not be more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • As the mixture heats, a vapor ring will slowly rise through the fractionating column.[5]

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the first fraction (the component with the lowest boiling point).

    • Collect the initial distillate (forerun) in a separate receiving flask until the temperature begins to rise towards the boiling point of this compound (approximately 217-219 °C at atmospheric pressure).[6]

    • Change the receiving flask to collect the purified this compound fraction as the temperature stabilizes at its boiling point.

    • Stop the distillation when the temperature starts to drop or rise again, or when only a small amount of residue remains in the distilling flask. Never distill to dryness.[7]

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Heat the Flask Gently B->C D Monitor Temperature at Distillation Head C->D E Collect Forerun D->E Temp stabilizes at lower boiling point F Collect Purified This compound Fraction E->F Temp rises to B.P. of product G Stop Distillation F->G Temp changes or flask is almost dry H Analyze Purity (e.g., GC-MS) G->H

Fractional Distillation Workflow for this compound
Protocol 2: Column Chromatography of this compound

This technique separates compounds based on their differential adsorption to a stationary phase. For amines, special considerations are needed to prevent tailing.

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size. Plug the bottom with a small piece of cotton or glass wool.[8]

    • Prepare a slurry of silica gel in the initial eluting solvent. To minimize tailing, it is recommended to use a solvent system containing a small amount of a volatile base, such as 0.5-2% triethylamine (TEA) in a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate).[9]

    • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.[8] Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.[8]

  • Elution:

    • Add the eluting solvent to the top of the column and begin collecting fractions.

    • Start with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate with 1% TEA) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis A Prepare Silica Gel Slurry (with TEA) B Pack the Column A->B D Load Sample onto Column B->D C Dissolve Crude Sample in Minimum Solvent C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G G->E Adjust polarity H Combine Pure Fractions G->H Fractions are pure I Evaporate Solvent H->I J Analyze Purity I->J

Column Chromatography Workflow for this compound
Protocol 3: Recrystallization of this compound Hydrochloride

This method is highly effective for achieving high purity by leveraging the differential solubility of the salt and impurities.

Methodology:

  • Salt Formation:

    • Dissolve the crude this compound free base in a suitable organic solvent (e.g., isopropanol, diethyl ether).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an anhydrous solvent) with stirring.

    • The this compound hydrochloride salt will precipitate. Collect the crude salt by vacuum filtration.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol, isopropanol, or a mixture with water). The ideal solvent should dissolve the salt at high temperatures but have low solubility at low temperatures.

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

  • Liberation of Free Base (Optional):

    • Dissolve the purified salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the liberated this compound free base with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

Recrystallization_Workflow cluster_salt Salt Formation cluster_recrystallization Recrystallization cluster_freebase Free Base Liberation (Optional) A Dissolve Crude Amine B Add HCl Solution A->B C Filter Crude Salt B->C D Dissolve Crude Salt in Hot Solvent C->D E Cool to Crystallize D->E F Filter Purified Crystals E->F G Wash and Dry Crystals F->G H Dissolve Purified Salt in Water G->H I Basify Solution H->I J Extract with Organic Solvent I->J K Dry and Evaporate J->K

Recrystallization Workflow for this compound HCl

Troubleshooting Guides

Fractional Distillation Troubleshooting

Fractional_Distillation_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution P1 Poor Separation of Components C1 Heating too rapidly P1->C1 C2 Insufficient column efficiency P1->C2 P2 Bumping or Irregular Boiling C3 Lack of boiling chips/ stirring P2->C3 C4 Superheating P2->C4 P3 Temperature Fluctuations at Distillation Head P3->C1 C6 Poor insulation P3->C6 P4 No Distillate Collecting P4->C6 C7 System not sealed properly P4->C7 C8 Heating is insufficient P4->C8 S1 Reduce heating rate C1->S1 C1->S1 S2 Use a longer or more efficient fractionating column C2->S2 S3 Add fresh boiling chips or use a magnetic stirrer C3->S3 S4 Ensure even heating C4->S4 C5 Condenser water is too cold S6 Insulate the column with glass wool or foil C6->S6 C6->S6 S7 Check all joints for leaks C7->S7 S8 Increase heating mantle temperature C8->S8 S5 Adjust water flow to condenser

Troubleshooting Fractional Distillation

Q: Why is the separation of components poor?

  • Cause: Heating the distillation flask too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column.[6]

    • Solution: Reduce the heating rate to allow a gradual temperature gradient to establish in the column.[6]

  • Cause: The fractionating column is not efficient enough for the separation.

    • Solution: Use a longer column or a column with a more efficient packing material (e.g., metal sponges or structured packing).

Q: Why is the liquid in the distillation flask bumping or boiling irregularly?

  • Cause: Absence or inactivity of boiling chips, or inadequate stirring.

    • Solution: Add new boiling chips to the cooled flask or use a magnetic stirrer to ensure smooth boiling.

  • Cause: Superheating of the liquid.

    • Solution: Ensure even heating of the flask, possibly by using a sand or oil bath.

Q: Why is the temperature at the distillation head fluctuating?

  • Cause: The heating rate is too high or uneven.

    • Solution: Reduce and stabilize the heating rate.

  • Cause: Poor insulation of the column and distillation head.

    • Solution: Insulate the column and head with glass wool or aluminum foil to prevent heat loss.[6]

Q: Why is no distillate collecting in the receiving flask?

  • Cause: The system is not properly sealed, and vapor is escaping.

    • Solution: Check all glassware joints and connections to ensure they are tightly sealed.

  • Cause: Insufficient heating.

    • Solution: Increase the temperature of the heating mantle.

  • Cause: The condenser is too efficient, causing the vapor to condense and fall back into the column.

    • Solution: Reduce the flow of cooling water to the condenser.

Column Chromatography Troubleshooting

Column_Chromatography_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution P1 Tailing of Amine Spot on TLC and Column C1 Acidic nature of silica gel P1->C1 C2 Sample is too concentrated P1->C2 P2 Poor Separation (Overlapping Bands) C3 Incorrect solvent polarity P2->C3 C4 Column packed unevenly P2->C4 P3 Cracked or Channeling Column Bed P3->C4 C5 Column bed ran dry P3->C5 P4 Compound Won't Elute C6 Solvent polarity is too low P4->C6 S1 Add triethylamine (0.5-2%) to the eluent C1->S1 S2 Use a more dilute sample solution C2->S2 S3 Optimize the solvent system using TLC C3->S3 S4 Repack the column carefully C4->S4 C4->S4 S5 Ensure the solvent level is always above the silica C5->S5 S6 Gradually increase the solvent polarity C6->S6

Troubleshooting Column Chromatography

Q: Why is the amine spot tailing on the TLC plate and in the column?

  • Cause: The basic amine interacts strongly with the acidic silanol groups on the silica gel.

    • Solution: Add a small amount of a competitive base, like triethylamine (0.5-2%), to the eluting solvent to neutralize the acidic sites.[9]

  • Cause: The sample is too concentrated.

    • Solution: Load a more dilute solution of your sample onto the column.

Q: Why is the separation of compounds poor, with bands overlapping?

  • Cause: The polarity of the eluting solvent is too high, causing all compounds to elute too quickly.

    • Solution: Start with a less polar solvent system and gradually increase the polarity. Optimize the solvent system using TLC first.

  • Cause: The column was not packed properly, leading to an uneven stationary phase.

    • Solution: Repack the column, ensuring the silica gel is settled evenly without any air bubbles.

Q: Why has the silica gel bed cracked or why is there channeling?

  • Cause: The column was allowed to run dry.

    • Solution: Always keep the solvent level above the top of the silica gel.

  • Cause: The column was packed unevenly, or the silica was not properly settled.

    • Solution: Repack the column, ensuring a homogenous slurry and gentle tapping to settle the silica.

Q: Why is my compound not eluting from the column?

  • Cause: The eluting solvent is not polar enough.

    • Solution: Gradually increase the polarity of the solvent system. For very polar amines, a solvent system like dichloromethane/methanol with triethylamine might be necessary.

Recrystallization Troubleshooting

Recrystallization_Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution P1 No Crystals Form upon Cooling C1 Too much solvent used P1->C1 C2 Solution is not saturated P1->C2 P2 Oiling Out Instead of Crystallizing C3 Cooling too rapidly P2->C3 C4 Solvent is too non-polar P2->C4 P3 Low Recovery of Purified Product C5 Product is too soluble in the cold solvent P3->C5 C6 Incomplete precipitation P3->C6 P4 Crystals are Colored or Impure C7 Colored impurities present P4->C7 C8 Insoluble impurities present P4->C8 S1 Boil off some solvent and allow to cool again C1->S1 S2 Scratch the inside of the flask or add a seed crystal C2->S2 S3 Allow the solution to cool slowly C3->S3 S4 Add a co-solvent to increase polarity C4->S4 S5 Choose a different solvent or solvent system C5->S5 S6 Cool the solution in an ice bath for a longer period C6->S6 S7 Treat with activated charcoal before crystallization C7->S7 S8 Perform a hot filtration before cooling C8->S8

Troubleshooting Recrystallization

Q: Why are no crystals forming even after the solution has cooled?

  • Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Cause: The solution is supersaturated, and crystallization has not been initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a small seed crystal of the pure compound.

Q: Why is my product "oiling out" instead of forming crystals?

  • Cause: The solution is cooling too rapidly, or the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You may need to add a small amount of a co-solvent.

  • Cause: The chosen solvent is too non-polar for the salt.

    • Solution: Try a more polar solvent or a solvent mixture.

Q: Why is the recovery of my purified product low?

  • Cause: The product has significant solubility in the cold recrystallization solvent.

    • Solution: Use a different solvent in which your product is less soluble when cold. Ensure you are cooling the solution in an ice bath to maximize precipitation.

  • Cause: Too much product was lost during transfers or filtration.

    • Solution: Ensure careful technique, and wash the collected crystals with a minimal amount of ice-cold solvent.

Q: Why are the final crystals colored or still seem impure?

  • Cause: Colored impurities were not removed.

    • Solution: Before cooling, treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Cause: Insoluble impurities were present in the crude material.

    • Solution: Perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.

References

Identifying and minimizing side-products in 2-Phenylpropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylpropylamine. Our goal is to help you identify and minimize the formation of common side-products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Leuckart reaction and reductive amination of phenyl-2-propanone (P2P).[1][2][3][4][5]

Q2: What are the primary side-products to expect during this compound synthesis?

A2: The primary side-products depend on the synthetic route. In the Leuckart reaction, the main impurity is the N-formyl intermediate, N-formyl-2-phenylpropylamine.[1][2][4] In reductive amination, over-alkylation can lead to the formation of di-(2-phenylpropyl)amine.[6] Impurities from the synthesis of the precursor, phenyl-2-propanone, can also be carried over.

Q3: How can I detect and quantify this compound and its side-products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for identifying and quantifying this compound and its impurities.[7][8][9][10][11] These methods allow for the separation and identification of each component in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Leuckart Reaction
Possible Cause Troubleshooting Step Rationale
Incomplete reactionOptimize reaction temperature and time. The Leuckart reaction requires high temperatures, typically between 160-185°C, for several hours.[12]Insufficient heat or time may lead to incomplete conversion of the starting material.
Suboptimal reagent ratioUse an excess of ammonium formate or formamide.An excess of the formylating/reducing agent drives the reaction towards completion.[4]
Formation of stable N-formyl intermediateEnsure complete hydrolysis of the N-formyl intermediate by refluxing with a strong acid like hydrochloric acid.[4]The N-formyl-2-phenylpropylamine is a stable intermediate that requires a separate hydrolysis step to yield the final product.
Issue 2: High Levels of Di-(2-phenylpropyl)amine Impurity in Reductive Amination
Possible Cause Troubleshooting Step Rationale
Over-alkylation of the primary amineUse a large excess of ammonia relative to phenyl-2-propanone.A higher concentration of ammonia increases the probability of the intermediate imine reacting with ammonia rather than the newly formed this compound.
Reaction conditions favor secondary amine formationOptimize the choice of reducing agent. Milder reducing agents like sodium cyanoborohydride can offer better selectivity.[2][13]Stronger reducing agents can promote the further reaction of the primary amine product.
Prolonged reaction timeMonitor the reaction progress using GC-MS or HPLC and stop the reaction once the starting material is consumed.Extended reaction times can increase the likelihood of the primary amine product reacting further to form the secondary amine.
Issue 3: Presence of Unreacted Phenyl-2-Propanone in the Final Product
Possible Cause Troubleshooting Step Rationale
Inefficient imine formation (Reductive Amination)Ensure anhydrous conditions and consider using a dehydrating agent or azeotropic removal of water.The formation of the imine intermediate is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants.
Insufficient reducing agentUse a stoichiometric excess of the reducing agent.To ensure the complete reduction of the imine intermediate to the amine.
Poor quality of starting materialsPurify the phenyl-2-propanone before use, for example, by vacuum distillation.Impurities in the starting ketone can interfere with the reaction.

Experimental Protocols

Protocol 1: Leuckart Synthesis of this compound

This protocol describes the synthesis of this compound from phenyl-2-propanone using the Leuckart reaction.

Materials:

  • Phenyl-2-propanone (P2P)

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenyl-2-propanone and an excess of ammonium formate (e.g., a 2:1 molar ratio of ammonium formate to P2P).

  • Heat the mixture to 180-185°C and maintain this temperature for 4-6 hours. The mixture will become homogeneous and then reaction will occur with moderate foaming.[14]

  • Cool the reaction mixture and add an excess of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours to hydrolyze the N-formyl intermediate.

  • After cooling, make the solution basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Reductive Amination Synthesis of this compound

This protocol details the synthesis of this compound from phenyl-2-propanone via reductive amination.

Materials:

  • Phenyl-2-propanone (P2P)

  • Ammonia (aqueous or as ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve phenyl-2-propanone in methanol in a reaction flask.

  • Add a solution of ammonia (or ammonium acetate) in methanol. A large excess of the ammonia source is recommended.

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Slowly add sodium cyanoborohydride to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Acidify the reaction mixture with hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove unreacted starting material and non-basic byproducts.

  • Make the aqueous layer basic with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

  • Purify by vacuum distillation.

Data Presentation

The following table summarizes the impact of reaction conditions on the Leuckart synthesis of α-phenethylamine, a structurally similar compound, which can provide insights into the synthesis of this compound.

Run No.ReagentTemperature (°C)Time (hrs)Yield (%)
1Ammonium Formate190-200558
2Ammonium Formate190-2001523
3Ammonium Formate160-1701565
4Ammonium Formate160-170465
5Formamide & Formic Acid160-170670

Data adapted from a study on the synthesis of α-phenethylamine, which is structurally analogous to this compound.[4]

Mandatory Visualization

Side_Product_Formation cluster_leuckart Leuckart Reaction cluster_reductive Reductive Amination P2P Phenyl-2-propanone Formyl_Intermediate N-formyl-2-phenylpropylamine P2P->Formyl_Intermediate + Formamide/HCOOH (High Temp) Imine Imine Intermediate P2P->Imine + NH₃ - H₂O Ammonia Ammonia / Formamide PPA This compound Di_PPA di-(2-phenylpropyl)amine PPA->Di_PPA + Imine + [H] (Over-alkylation) Formyl_Intermediate->PPA + H₃O⁺ (Hydrolysis) Imine->PPA + [H] (Reducing Agent) Troubleshooting_Workflow Start Crude Product Analysis (GC-MS / HPLC) Low_Yield Low Yield? Start->Low_Yield Impurity_Identified Major Impurity Identified? N_Formyl High N-Formyl Intermediate Impurity_Identified->N_Formyl N-Formyl Di_PPA High Di-PPA Impurity_Identified->Di_PPA Di-PPA Unreacted_P2P High Unreacted P2P Impurity_Identified->Unreacted_P2P Unreacted P2P Low_Yield->Impurity_Identified No Check_Reaction_Conditions Check Reaction Temp/Time Low_Yield->Check_Reaction_Conditions Yes Increase_Hydrolysis Increase Hydrolysis Time/Acid Conc. N_Formyl->Increase_Hydrolysis Excess_Ammonia Use Larger Excess of Ammonia Di_PPA->Excess_Ammonia Optimize_Reducing_Agent Optimize Reducing Agent/Time Di_PPA->Optimize_Reducing_Agent Unreacted_P2P->Check_Reaction_Conditions Purify Purify Product (Distillation/Chromatography) Increase_Hydrolysis->Purify Excess_Ammonia->Purify Optimize_Reducing_Agent->Purify Check_Reaction_Conditions->Purify

References

Troubleshooting peak tailing in HPLC analysis of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Phenylpropylamine. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues, particularly peak tailing, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound peak tailing in my reverse-phase HPLC analysis?

A1: Peak tailing for basic compounds like this compound in reverse-phase HPLC is a common issue, primarily caused by secondary interactions between the analyte and the stationary phase. The basic amine group of this compound can interact with acidic silanol groups present on the surface of silica-based columns (e.g., C18). This interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.

To systematically troubleshoot this issue, it's important to first determine if the problem is specific to your analyte or a broader system issue.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 sys_issue Potential System-Wide Issue: - Column void/damage - Extra-column volume - Contamination q1->sys_issue Yes analyte_issue Likely Analyte-Specific Issue: Secondary Interactions with Stationary Phase q1->analyte_issue No troubleshoot_sys Troubleshoot System: - Check for column voids - Inspect tubing and connections - Flush the system sys_issue->troubleshoot_sys troubleshoot_analyte Troubleshoot Secondary Interactions: - Optimize mobile phase pH - Use an end-capped column - Add mobile phase modifier analyte_issue->troubleshoot_analyte

Caption: A logical workflow to diagnose the cause of peak tailing.

Q2: How can I minimize peak tailing caused by silanol interactions?

A2: There are several effective strategies to mitigate secondary interactions with silanol groups:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) is a highly effective technique. At a low pH, the silanol groups (Si-OH) on the silica stationary phase are protonated and thus, less likely to interact with the protonated amine group of this compound. This minimizes the secondary ionic interactions that cause tailing.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). Using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly reduce peak tailing for basic compounds.

  • Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA) or N,N-dimethyloctylamine, into the mobile phase at a low concentration (e.g., 0.1%) can help to mask the active silanol sites and improve peak shape. However, be aware that these modifiers can be difficult to remove from the column and may interfere with mass spectrometry detection.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can also help to shield the silanol groups and improve peak symmetry. However, be mindful of the buffer's solubility in the organic portion of the mobile phase to avoid precipitation.

G Interaction of this compound with Stationary Phase cluster_0 High pH (e.g., > 4) cluster_1 Low pH (e.g., < 3.5) PPA_high This compound (R-NH3+) Interaction_high Strong Ionic Interaction (Leads to Peak Tailing) PPA_high->Interaction_high Silanol_high Ionized Silanol (Si-O-) Silanol_high->Interaction_high PPA_low This compound (R-NH3+) Interaction_low Minimized Interaction (Improved Peak Shape) Silanol_low Protonated Silanol (Si-OH)

Caption: Effect of mobile phase pH on silanol interactions.

Q3: Can the choice of organic modifier (e.g., acetonitrile vs. methanol) affect peak tailing?

A3: Yes, the organic modifier can influence peak shape. Methanol is a protic solvent and can engage in hydrogen bonding with un-capped silanol groups, which can sometimes help to reduce their interaction with basic analytes, leading to better peak symmetry compared to acetonitrile. If you are experiencing peak tailing with acetonitrile, substituting it with methanol is a worthwhile experiment.

Q4: Could my HPLC system or sample preparation be the cause of peak tailing?

A4: Absolutely. If all peaks in your chromatogram are tailing, it is likely a system-wide issue rather than an analyte-specific one. Potential causes include:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are made with the shortest possible length of narrow-bore tubing.

  • Column Void or Contamination: A void at the head of the column or contamination of the column frit can disrupt the sample band and lead to distorted peaks. Reversing and flushing the column, or replacing it if necessary, can resolve this. Using a guard column can help protect the analytical column from contamination.

  • Sample Overload: Injecting too high a concentration of this compound or too large a sample volume can saturate the stationary phase and cause peak distortion. Try diluting your sample or reducing the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to poor peak shape. Ideally, the sample should be dissolved in the mobile phase itself.

Data Presentation: Impact of Mobile Phase pH and Column Chemistry

The following tables summarize the quantitative effects of mobile phase pH and column choice on the peak shape of basic compounds, which is directly applicable to the analysis of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyteAsymmetry Factor (As)
7.0Methamphetamine2.35
3.0Methamphetamine1.33

*Data for methamphetamine, a structurally similar basic compound, is used to illustrate the principle.

Table 2: General Comparison of Column Chemistries for Basic Analytes

Column TypePrimary InteractionPotential for Silanol InteractionExpected Peak Shape for Basic Compounds
Standard C18 (non-end-capped)HydrophobicHighSignificant Tailing
End-Capped C18HydrophobicLowGood Symmetry
Phenyl-HexylHydrophobic & π-πLow to MediumGood to Excellent Symmetry
Polar-EmbeddedHydrophobic & PolarVery LowExcellent Symmetry

Experimental Protocols

The following is a representative experimental protocol for the HPLC analysis of this compound, based on established methods for similar compounds like phenylpropanolamine. Method validation and optimization are recommended for your specific application.

Protocol 1: Reverse-Phase HPLC Method for this compound

  • Instrumentation and Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped

    • HPLC grade acetonitrile, methanol, and water

    • Phosphoric acid or trifluoroacetic acid (TFA)

    • This compound reference standard

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : Buffer (e.g., 30:70 v/v)
Buffer 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Preparation of Solutions:

    • Buffer Preparation: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Degas the mobile phase before use.

    • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL) by diluting with the mobile phase.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and samples.

    • Evaluate the this compound peak for tailing. The USP tailing factor should ideally be ≤ 1.5.

  • Method Optimization to Reduce Peak Tailing:

    • pH Adjustment: Prepare mobile phases with buffer pH values ranging from 2.5 to 4.0 in 0.5 unit increments. Analyze the this compound standard with each mobile phase and select the pH that provides the most symmetrical peak.

    • Organic Modifier Evaluation: Prepare a mobile phase with methanol instead of acetonitrile at an equivalent solvent strength and compare the peak shape.

    • Column Comparison: If peak tailing persists, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Technical Support Center: Enantioselective Synthesis of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and enantioselectivity of 2-phenylpropylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

The synthesis of chiral amines like this compound is crucial in the pharmaceutical industry.[1] Key enantioselective methods include:

  • Asymmetric Reductive Amination: This involves the reaction of a prochiral ketone (1-phenylpropan-2-one) with an ammonia source, followed by asymmetric reduction using a chiral catalyst or auxiliary.[2][3]

  • Biocatalytic Transamination: Utilizing enzymes, particularly ω-transaminases (ω-TAs), to convert a prochiral ketone into the desired chiral amine with high enantioselectivity.[4][5] This method is often preferred for its high efficiency and mild reaction conditions.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of this compound, allowing for the separation of the unreacted, desired enantiomer.[1] Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the unwanted enantiomer to theoretically achieve a 100% yield.[1]

Q2: Which factors most significantly impact the enantiomeric excess (ee%) in this synthesis?

Achieving high enantiomeric excess is critical. The most influential factors include:

  • Catalyst/Ligand Choice and Purity: The chiral catalyst or ligand is the primary source of stereocontrol.[6] Its enantiomeric purity is paramount, as any contamination with the opposite enantiomer will diminish the product's ee%.[7]

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[6][7]

  • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the stereochemical outcome.[6][8]

  • pH (for Biocatalysis): In enzyme-catalyzed reactions, pH is critical for optimal enzyme activity and stability. Deviations from the optimal pH can lead to a significant drop in both conversion and enantioselectivity.[5]

Q3: How can I effectively purify the final chiral amine product from the reaction mixture?

Purification is essential to remove unreacted starting materials, byproducts, and catalyst residues. Common methods include:

  • Acid-Base Extraction: Chiral amines can be separated from non-basic impurities by converting them into their salt form (e.g., HCl salt) with an acidic wash, which partitions them into the aqueous layer.[8][9] The free amine can then be regenerated by basifying the aqueous layer and extracting it with an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. For amines, it may be necessary to add a small amount of a basic modifier (like triethylamine) to the eluent to prevent tailing.

  • Crystallization: Diastereomeric salt formation with a chiral resolving agent (like tartaric acid) can be used to separate enantiomers through crystallization, as the resulting diastereomeric salts have different solubilities.[10]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor outcomes during the synthesis.

Issue 1: Low Enantiomeric Excess (ee%)

dot

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Low Reaction Conversion or Yield

dot

Caption: Logical workflow for troubleshooting low reaction yield.

Data Presentation: Optimizing Biocatalytic Transamination

The following table summarizes the effect of various parameters on the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase biocatalyst. This data is representative of typical optimization studies.[5]

ParameterCondition AYieldee%Condition BYieldee%Reference
Enzyme Loading 5% (w/v)73.1%>99%10% (w/v)77.0%>99%[5]
Substrate Loading 36.8 g/L73.1%>99%50 g/L76.9%>99%[5]
Temperature 40 °C70.2%>99%45 °C76.8%>99%[5]
pH 7.065.5%>99%8.076.8%>99%[5]

Note: Data is adapted from a study on a similar substrate and illustrates general trends.[5]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Transaminase-Catalyzed Biotransformation

This protocol describes a general procedure for the asymmetric synthesis of (R)-2-phenylpropylamine from 1-phenylpropan-2-one using an (R)-selective ω-transaminase (ω-TA).

Materials:

  • 1-phenylpropan-2-one (prochiral ketone)

  • (R)-selective ω-transaminase (e.g., ATA-025 or similar)

  • Isopropylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Toluene or MTBE (for extraction)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (for product isolation)

  • Sodium hydroxide (for regeneration of free amine)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0) containing PLP (1 mM).

  • Enzyme Addition: Add the ω-transaminase biocatalyst to the buffer solution and stir gently until fully dissolved or suspended.

  • Reagent Addition: Add isopropylamine (as the amino donor) to the mixture, typically in a molar excess (e.g., 1.5-2.0 equivalents relative to the ketone).

  • Substrate Addition: Add the 1-phenylpropan-2-one substrate to the reaction mixture. The final substrate concentration is typically in the range of 25-50 g/L.[5]

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 40-45 °C) with gentle agitation for 24 hours or until reaction completion is confirmed by GC or HPLC analysis.[5]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the mixture to >10 using a NaOH solution to ensure the product is in its free amine form.

    • Extract the product from the aqueous phase using an organic solvent like MTBE or toluene (3 x volume of aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification and Analysis:

    • The solvent can be removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography or by precipitation as an HCl salt.

    • Determine the yield and enantiomeric excess (ee%) of the final product using chiral GC or HPLC analysis.

dot

References

Technical Support Center: 2-Phenylpropylamine Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Phenylpropylamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents.[1] The primary amine group and the phenyl ring are the most reactive sites, susceptible to various degradation reactions.

Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?

A2: To ensure the stability of this compound solutions, it is recommended to store them in tightly closed containers in a dry, cool, and well-ventilated place.[2] Protection from light is also crucial to prevent photolytic degradation. For long-term storage, refrigeration (2-8 °C) is advisable. The hydrochloride salt form is known to be hygroscopic, so exposure to moist air or water should be avoided.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure and data from related compounds, the following degradation pathways are likely under stress conditions:

  • Oxidation: The primary amine can be oxidized, potentially leading to the formation of imines, oximes, or cleavage of the side chain. The benzylic position is also susceptible to oxidation.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, related compounds have shown susceptibility to degradation in the presence of certain excipients or at extreme pH values.[4]

  • Photodegradation: Exposure to UV or fluorescent light can provide the energy to initiate degradation reactions, potentially leading to complex mixtures of degradants.[2]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[5]

Q4: How can I analyze the stability of my this compound solution and identify potential degradation products?

A4: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[6][7] This method can separate this compound from its degradation products, allowing for their detection and quantification. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency in this compound Solution Chemical degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. pH Measurement: Check the pH of the solution, as significant deviations from neutrality can accelerate degradation. 3. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 4. Analytical Method Verification: Ensure your analytical method is stability-indicating and can accurately quantify the parent compound in the presence of degradants.
Appearance of Unknown Peaks in HPLC Chromatogram Formation of degradation products.1. Characterize Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio of the unknown peaks and propose potential structures. 2. Compare with Forced Degradation Samples: Analyze samples from your forced degradation study to see if the unknown peaks match any of the induced degradants. This can help identify the degradation pathway. 3. Evaluate Impact: Assess the potential impact of the degradation products on your experiment or product quality.
Inconsistent Stability Results Variability in experimental conditions or analytical methodology.1. Standardize Protocols: Ensure all stability studies are conducted using a standardized and well-documented protocol. 2. Control Environmental Factors: Tightly control temperature, humidity, and light exposure during the study. 3. Validate Analytical Method: Fully validate your stability-indicating HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[2][8][9]

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Time Points: Withdraw aliquots from each stress condition at initial (0 hours), 2, 4, 8, 24, and 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Aim for 5-20% degradation of the parent compound for optimal results.[3]

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust RP-HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with PDA to find the optimal wavelength)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Initial Screening: Inject the unstressed and stressed samples from the forced degradation study to evaluate the separation of the parent peak from the degradation product peaks.

  • Method Optimization: Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, column temperature, and flow rate to achieve optimal resolution (Rs > 2) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of Degradation ProductsMajor Degradation Product (% Area)
0.1 M HCl, 60°C0100.00-
24
0.1 M NaOH, 60°C0100.00-
24
3% H₂O₂, RT0100.00-
24
Heat (60°C)0100.00-
24
Photostability0100.00-
-

Table 2: Stability of this compound Solution at Different pH and Temperatures

pHTemperature (°C)Initial Assay (%)Assay after 7 days (%)% Degradation
4.025100.0
7.025100.0
9.025100.0
4.040100.0
7.040100.0
9.040100.0

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Stability_Indicating_Method_Development Start Start: Need for Stability Method Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Initial_HPLC Initial HPLC Method Screening (Generic Gradient) Forced_Deg->Initial_HPLC Resolution_Check Resolution Adequate? Initial_HPLC->Resolution_Check Optimize Optimize Chromatographic Conditions (Mobile Phase, Gradient, Temp, etc.) Resolution_Check->Optimize No Validate Validate Method (ICH Guidelines) Resolution_Check->Validate Yes Optimize->Initial_HPLC Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Resolving common impurities in 2-Phenylpropylamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylpropylamine. The following sections address common impurities, their detection, and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via the Leuckart reaction?

A1: Samples of this compound synthesized using the Leuckart reaction may contain several process-related impurities. These include unreacted starting materials, intermediates, and byproducts formed during the high-temperature condensation and subsequent hydrolysis steps. Common impurities to look for are:

  • Unreacted Phenylacetone: The starting ketone for the synthesis may not have fully reacted.

  • N-formyl-2-phenylpropylamine: This is a stable intermediate that may be present if the final hydrolysis step is incomplete.

  • 4-Methyl-5-phenylpyrimidine and 4-Benzylpyrimidine: These heterocyclic compounds can form as byproducts under the reaction conditions.

  • Formamide and Formic Acid: These are reagents and solvents used in the Leuckart reaction and may be present as residual impurities.

Q2: What impurities can be expected from the reductive amination synthesis of this compound?

A2: Reductive amination of phenylacetone with ammonia is another common synthetic route. Potential impurities from this method include:

  • Unreacted Phenylacetone: Incomplete reaction can leave residual starting material.

  • Di-(2-phenylpropyl)amine (Secondary Amine): The primary amine product can react further with another molecule of phenylacetone to form a secondary amine.

  • Tri-(2-phenylpropyl)amine (Tertiary Amine): The secondary amine can potentially react again to form a tertiary amine, although this is generally less common.

Q3: My this compound sample is a racemic mixture. How can I resolve the enantiomers?

A3: this compound has a chiral center and exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine. Chiral resolution is necessary to separate these. A common method is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. The general steps are:

  • React the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) to form diastereomeric salts.

  • These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

  • After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative separation of enantiomers.

Troubleshooting Guides

Issue 1: Unexpected peaks in GC-MS analysis of a this compound sample from a Leuckart synthesis.
  • Possible Cause: Presence of synthesis-specific byproducts.

  • Troubleshooting Steps:

    • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a commercial mass spectral library (e.g., NIST, Wiley) to identify potential matches.

    • Expected Impurity Analysis: Specifically look for the molecular ions and fragmentation patterns consistent with N-formyl-2-phenylpropylamine, 4-methyl-5-phenylpyrimidine, and 4-benzylpyrimidine.

    • Confirmation with Standards: If available, inject analytical standards of the suspected impurities to confirm their retention times and mass spectra.

Issue 2: Low purity of this compound after synthesis by reductive amination, with higher molecular weight impurities detected.
  • Possible Cause: Formation of secondary and/or tertiary amine byproducts.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: To minimize the formation of higher-order amines, consider using a larger excess of ammonia during the synthesis.

    • Purification by Fractional Distillation: If the boiling points of the primary, secondary, and tertiary amines are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Purification via Salt Formation: Convert the crude amine mixture to their hydrochloride or other salts. The different salts may have varying solubilities, allowing for separation by recrystallization.

Data on Purification Methods

While specific quantitative data for the purification of this compound is highly dependent on the initial purity and the specific impurities present, the following table provides a representative example of the expected purity improvements with different techniques.

Purification MethodStarting Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Predominant Impurities Removed
Fractional Distillation859598.5High and low boiling point impurities (e.g., residual solvents, higher amines)
Acid-Base Extraction8896-Neutral and acidic impurities (e.g., unreacted phenylacetone)
Recrystallization of Salt909899.5Isomeric impurities and byproducts with different salt solubilities

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Impurities

This protocol outlines a general method for the identification of volatile impurities in a this compound sample.

  • Sample Preparation:

    • Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

    • Vortex the solution to ensure it is homogenous.

    • If necessary, filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the main peak corresponding to this compound.

    • For any impurity peaks, analyze their mass spectra and compare them against a spectral library for identification.

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound sample in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine will move to the aqueous layer, while neutral impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Separation of Acidic Impurities: The organic layer now contains neutral impurities. It can be further washed with a dilute aqueous base (e.g., 1 M NaOH) to remove any acidic impurities.

  • Liberation of the Free Amine:

    • Combine the acidic aqueous extracts containing the protonated amine.

    • Slowly add a concentrated aqueous base (e.g., 5 M NaOH) while stirring and cooling the flask in an ice bath until the solution is strongly basic (pH > 12).

    • The free amine will separate as an oily layer.

  • Final Extraction and Drying:

    • Extract the liberated amine back into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude this compound (Contains Impurities) gcms GC-MS Analysis synthesis->gcms Initial Purity Check extraction Acid-Base Extraction synthesis->extraction hplc HPLC Analysis distillation Fractional Distillation extraction->distillation recrystallization Recrystallization of Salt distillation->recrystallization pure_product Pure this compound recrystallization->pure_product pure_product->hplc Final Purity & Enantiomeric Ratio

Caption: General workflow for the analysis and purification of this compound.

logical_relationship cluster_synthesis_routes Synthesis Routes cluster_impurities Potential Impurities cluster_analytical_methods Analytical Methods leuckart Leuckart Reaction unreacted_sm Unreacted Starting Materials (Phenylacetone) leuckart->unreacted_sm intermediates Intermediates (N-formyl-2-phenylpropylamine) leuckart->intermediates byproducts Byproducts (Pyrimidines, Higher Amines) leuckart->byproducts chiral_hplc Chiral HPLC leuckart->chiral_hplc Enantiomeric Purity reductive_amination Reductive Amination reductive_amination->unreacted_sm reductive_amination->byproducts reductive_amination->chiral_hplc Enantiomeric Purity gcms GC-MS unreacted_sm->gcms hplc HPLC unreacted_sm->hplc intermediates->gcms intermediates->hplc byproducts->gcms byproducts->hplc

Caption: Logical relationship between synthesis routes, impurities, and analytical methods.

Technical Support Center: Chiral Separation of 2-Phenylpropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and optimizing the chiral separation of 2-Phenylpropylamine enantiomers. This guide is designed to address common challenges encountered during experimental work and offers detailed protocols and frequently asked questions to support your research and development efforts.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the chiral separation of this compound.

Question: I am observing poor or no resolution between the this compound enantiomers. What are the initial steps to troubleshoot this?

Answer:

Poor or no resolution is a common challenge in chiral separations. It typically indicates that the chosen analytical conditions lack sufficient stereoselectivity. Here is a systematic approach to address this issue:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For this compound, a basic compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point. If you are using a different type of CSP and seeing no separation, consider screening polysaccharide-based columns.

  • Optimize Mobile Phase Composition:

    • Normal-Phase Chromatography: The mobile phase typically consists of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The percentage of the alcohol modifier is a critical parameter.

      • Recommendation: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Systematically decrease the isopropanol percentage (e.g., to 95:5 or 98:2). A lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Reversed-Phase Chromatography: This typically involves a buffered aqueous solution and an organic modifier like acetonitrile or methanol. For basic compounds like this compound, high-pH mobile phases can be effective in improving peak shape and resolution.

  • Incorporate a Basic Additive: To minimize peak tailing and improve selectivity for basic analytes, add a small amount of a basic modifier to the mobile phase.

    • Recommendation: Add 0.1% to 0.5% of diethylamine (DEA), triethylamine (TEA), or butylamine to your mobile phase.[1] This helps to mask the acidic silanol groups on the silica surface of the CSP that can cause undesirable secondary interactions.[1]

  • Adjust Flow Rate: Chiral separations can be sensitive to the flow rate.

    • Recommendation: If you observe partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time between the enantiomers and the CSP, which can enhance resolution.

  • Control the Column Temperature: Temperature can significantly impact enantioselectivity.

    • Recommendation: Use a column oven to maintain a stable temperature. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often improve chiral resolution, but this is not always the case.

Question: My chromatogram shows significant peak tailing for both enantiomers. What is the cause and how can I fix it?

Answer:

Peak tailing is a frequent problem when analyzing basic compounds like this compound. It is primarily caused by strong, unwanted interactions between the amine group of the analyte and residual acidic silanol groups on the surface of the silica-based stationary phase.[1]

Here are the most effective solutions:

  • Use a Basic Mobile Phase Additive: This is the most common and effective solution.

    • Protocol: Add a small concentration (typically 0.1% to 0.5%) of an amine such as diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1] The additive competes with the basic analyte for the active silanol sites, thus reducing the tailing effect.[1]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Protocol: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, you were likely overloading the column.

  • Ensure Sample is Dissolved in the Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak shape issues.

    • Protocol: Whenever possible, dissolve your this compound sample in the initial mobile phase.

Question: My retention times are not reproducible between injections. What could be the cause?

Answer:

Irreproducible retention times can be frustrating and point to instability in the chromatographic system. Here are the most common culprits:

  • Inadequate Column Equilibration: Chiral columns, especially in normal-phase chromatography, can require extended equilibration times.

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analytical run.

  • Mobile Phase Instability: In normal-phase chromatography, the mobile phase composition is highly sensitive to the evaporation of the more volatile component (e.g., hexane).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.

  • Temperature Fluctuations: Chiral separations are often very sensitive to temperature changes.

    • Solution: Use a reliable column oven to maintain a constant and consistent temperature throughout your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) used for the separation of this compound and similar amines?

A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including amines. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Columns like Chiralpak® AD, AS, and Chiralcel® OD, OJ series are very common. For basic compounds, specific phases designed for amine separation may also be available.

Q2: Can I use Gas Chromatography (GC) for the chiral separation of this compound?

A2: Yes, chiral GC is a viable technique for volatile and thermally stable compounds like this compound. It often requires derivatization of the amine group to improve volatility and chromatographic performance. Cyclodextrin-based chiral capillary columns are commonly used for this purpose.

Q3: Is Capillary Electrophoresis (CE) a suitable method for this separation?

A3: Capillary Electrophoresis is a powerful technique for chiral separations, offering high efficiency and low sample consumption. For the enantioseparation of basic compounds like this compound, various chiral selectors, most commonly cyclodextrins and their derivatives, are added to the background electrolyte.

Q4: Do I need to derivatize this compound for HPLC analysis?

A4: Derivatization is generally not necessary for chiral HPLC analysis of this compound, as modern CSPs can directly resolve the enantiomers. However, derivatization can sometimes be used to improve peak shape or detection sensitivity, especially if you are using a detector with low sensitivity for the underivatized compound.

Data Presentation

Table 1: Typical HPLC Chiral Separation Parameters for Phenylalkylamine Analogs

ParameterTypical Value/Condition
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) ~ 8 - 12 min
Retention Time (Enantiomer 2) ~ 10 - 15 min
Resolution (Rs) > 1.5
Selectivity Factor (α) > 1.2

Disclaimer: The values in this table are illustrative and based on the separation of similar compounds. Actual values for this compound may vary and require method optimization.

Experimental Protocols

The following are detailed starting protocols for the chiral separation of this compound using HPLC, GC, and CE. These should be considered as starting points and may require optimization for your specific instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v) containing 0.1% Diethylamine (DEA).

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

    • Inject the sample and record the chromatogram.

Gas Chromatography (GC) Protocol
  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column:

    • Cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

  • Derivatization (Trifluoroacetyl derivative):

    • Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).

    • Add an excess of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for GC injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.

  • Analysis:

    • Inject the derivatized sample.

Capillary Electrophoresis (CE) Protocol
  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Capillary:

    • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Add a chiral selector, such as 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Filter the BGE through a 0.22 µm filter and degas.

  • Sample Preparation:

    • Dissolve the racemic this compound in the BGE or water to a concentration of approximately 0.1 mg/mL.

  • CE Conditions:

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Analysis:

    • Condition the capillary by flushing with 0.1 M NaOH, water, and then the BGE.

    • Inject the sample and start the separation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic Racemic this compound dissolve Dissolve in Mobile Phase filter_sample Filter Sample (0.45 µm) inject Inject Sample filter_sample->inject prepare_mp Prepare Mobile Phase degas_mp Degas Mobile Phase hplc HPLC System degas_mp->hplc column Chiral Column detector UV Detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks calculate Calculate Resolution & Purity

troubleshooting_logic start Poor Resolution or Peak Tailing check_csp Is the CSP appropriate for amines? start->check_csp optimize_mp Optimize Mobile Phase (Alcohol % or pH) check_csp->optimize_mp Yes good_separation Good Separation Achieved check_csp->good_separation No, Change CSP add_additive Add Basic Additive (e.g., 0.1% DEA) optimize_mp->add_additive check_overload Check for Column Overload (Dilute Sample) add_additive->check_overload adjust_flow Adjust Flow Rate check_overload->adjust_flow control_temp Control Temperature adjust_flow->control_temp control_temp->good_separation

References

Technical Support Center: Optimizing 2-Phenylpropylamine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylpropylamine (β-Methylphenethylamine, BMPEA) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (BMPEA) is a structural isomer of amphetamine. Its primary mechanism of action is as a substrate-type releasing agent for monoamine transporters. It specifically targets the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in extracellular levels of norepinephrine and dopamine.[1][2] BMPEA shows a preference for NET over DAT.[1] Additionally, it is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[3]

Q2: What are the expected physiological and behavioral effects in animal models?

A2: In vivo, this compound is known to cause a significant dose-related increase in blood pressure.[1] Due to its weaker activity at DAT compared to amphetamine, it may produce less pronounced locomotor stimulation.[2] However, studies have shown that it does have reinforcing effects, as demonstrated by self-administration in rats, and can increase locomotor activity in mice.[4][5]

Q3: What is a recommended starting dose for in vivo experiments?

A3: The appropriate starting dose depends on the animal model, route of administration, and the specific experimental endpoint. Based on available literature, a starting point for intraperitoneal (i.p.) injection in rats for pharmacokinetic studies could be around 10 mg/kg.[6] For behavioral studies in rats (self-administration), doses up to 6 mg/kg/injection have been used.[4] In mice, behavioral effects have been observed at i.p. doses of 15 mg/kg.[5] It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should this compound be prepared for administration?

A4: For in vivo experiments, this compound is typically used as a salt, such as this compound HCl, which is soluble in aqueous solutions. The compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. It is recommended to prepare fresh solutions for each experiment and filter them through a 0.22 µm syringe filter to ensure sterility, especially for parenteral routes of administration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Dosage and Observed Effects

Animal ModelRoute of AdministrationDose RangeObserved EffectsReference(s)
RatIntraperitoneal (i.p.)10 - 30 mg/kgPharmacokinetic studies[6]
RatIntravenous (i.v.)Up to 6 mg/kg/injectionReinforcing effects (self-administration)[4]
RatSubcutaneous (s.c.)3 - 30 mg/kgIncreased blood pressure[7]
MouseIntraperitoneal (i.p.)15 - 75 mg/kgIncreased locomotor activity, hyperexcitability[5]

Table 2: Pharmacokinetic Parameters in Rats (Intraperitoneal Administration)

DoseTime Post-InjectionMean Plasma Concentration (± SD)Key ObservationReference(s)
10 mg/kg20 min104 ± 25 ng/mLDetectable plasma levels[2]
30 mg/kg20 min869 ± 29 ng/mLHigh initial plasma concentration[2]
30 mg/kg90 min31 ± 9 ng/mLRapid decline, suggesting a short half-life[2]

Table 3: Acute Toxicity Data in Rodents

Animal ModelRoute of AdministrationLD50Reference(s)
RatSubcutaneous (s.c.)500 mg/kg[3]
RatIntravenous (i.v.)50 mg/kg[3]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve this compound HCl in sterile 0.9% saline to the desired concentrations.

  • Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Procedure:

    • Immediately after injection, place each mouse into the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm).

    • Record locomotor activity using an automated tracking system (e.g., video tracking software or photobeam breaks) for a period of 60-120 minutes.

    • Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Protocol 2: Preparation of this compound for In Vivo Administration
  • Materials:

    • This compound HCl powder

    • Sterile 0.9% sodium chloride (saline) solution

    • Sterile vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile 0.22 µm syringe filters and sterile syringes

  • Procedure:

    • Under a fume hood, weigh the required amount of this compound HCl powder using a calibrated analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.

    • Vortex the solution until the powder is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step ensures the sterility of the final solution for injection.

    • Label the vial clearly with the compound name, concentration, and date of preparation.

    • It is best practice to use freshly prepared solutions. If short-term storage is necessary, store at 2-8°C and protect from light.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral or physiological responses between animals. 1. Inconsistent drug administration technique. 2. Animal stress (from handling, injection, or environment). 3. Individual differences in metabolism. 4. Incorrect dosing calculations or solution preparation.1. Ensure all researchers are trained and consistent in their injection technique (e.g., depth and location for i.p. injections). 2. Handle animals gently and consistently. Acclimatize them to the experimental room and procedures. 3. Increase the number of animals per group to improve statistical power. Consider using animals of a similar age and weight. 4. Double-check all calculations and ensure the compound is fully dissolved in the vehicle.
Lack of a clear dose-response effect. 1. The dose range is too narrow or not in the pharmacologically active range. 2. Saturation of the physiological response. 3. Rapid metabolism of the compound.1. Conduct a pilot study with a wider range of doses (e.g., logarithmic or semi-logarithmic spacing) to identify the effective range. 2. If a plateau is reached, consider that you may be at the top of the dose-response curve. 3. Given the short half-life, consider the timing of your measurements post-administration. The peak effect may occur shortly after injection.
Unexpected adverse events or mortality. 1. Dose is too high, approaching the toxic range. 2. Contamination of the drug solution. 3. The animal strain is particularly sensitive to the compound's effects (e.g., cardiovascular stress).1. Review the available toxicity data (see Table 3). Lower the dose and perform a dose-escalation study more cautiously. 2. Always use sterile techniques for solution preparation and administration. 3. Monitor animals closely for signs of distress (e.g., excessive stereotypy, seizures, changes in breathing). Consult with veterinary staff.
Results are inconsistent with published literature. 1. Differences in experimental protocols (e.g., animal strain, age, sex, housing conditions, time of day for testing). 2. Differences in the source or purity of the this compound. 3. Vehicle effects.1. Carefully compare your protocol with the published methods to identify any discrepancies. 2. Obtain a certificate of analysis for your compound to verify its purity and identity. 3. Always include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle itself.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Studies cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase Dose_Selection Dose Range Selection (Based on Literature & Pilot Study) Solution_Prep Solution Preparation (Sterile Vehicle) Dose_Selection->Solution_Prep Administration Drug/Vehicle Administration (e.g., i.p., s.c., p.o.) Solution_Prep->Administration Acclimatization Animal Acclimatization Acclimatization->Administration Data_Collection Behavioral/Physiological Data Collection Administration->Data_Collection Data_Processing Data Processing & Quality Control Data_Collection->Data_Processing Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Processing->Stats_Analysis Interpretation Interpretation of Results Stats_Analysis->Interpretation

Caption: A typical workflow for conducting in vivo experiments with this compound.

Signaling_Pathway Proposed Signaling Pathway of this compound cluster_neuron Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft cluster_downstream Downstream Effects BMPEA_ext This compound (Extracellular) DAT Dopamine Transporter (DAT) BMPEA_ext->DAT Enters via Transporter NET Norepinephrine Transporter (NET) BMPEA_ext->NET Enters via Transporter BMPEA_int This compound (Intracellular) DAT->BMPEA_int DA_synapse ↑ Dopamine DAT->DA_synapse Reverse Transport NET->BMPEA_int NE_synapse ↑ Norepinephrine NET->NE_synapse Reverse Transport TAAR1 TAAR1 (Intracellular) G_protein Gαs Protein Activation TAAR1->G_protein BMPEA_int->TAAR1 Agonist Binding VMAT2 VMAT2 BMPEA_int->VMAT2 Disrupts Sequestration Vesicle_DA Dopamine Vesicle_DA->VMAT2 Vesicle_NE Norepinephrine Vesicle_NE->VMAT2 Postsynaptic Postsynaptic Receptor Activation (Dopamine & Adrenergic) DA_synapse->Postsynaptic NE_synapse->Postsynaptic AC Adenylyl Cyclase G_protein->AC cAMP ↑ cAMP AC->cAMP Physiological Physiological & Behavioral Responses cAMP->Physiological Modulates Neuronal Activity Postsynaptic->Physiological

Caption: Proposed signaling of this compound in monoamine neurons.

References

Preventing oxidation and degradation of 2-Phenylpropylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Phenylpropylamine (amphetamine) to prevent its oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound is primarily influenced by several environmental factors:

  • Oxidation: The amine group in the this compound molecule is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process, known as autoxidation, can be accelerated by the presence of light and elevated temperatures.[1]

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with carbon dioxide present in the air. This reaction forms a solid carbonate salt, leading to a decrease in the purity of the freebase form.

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[2]

  • Light Exposure: this compound can be sensitive to light (photosensitive). Exposure to UV or ambient light can provide the energy to initiate degradation reactions, leading to photodegradation. Storing samples in amber vials or in the dark is recommended.[2]

  • pH in Solutions: The stability of this compound in a solution is highly dependent on the pH. Acidic conditions can lead to degradation, while alkaline conditions can also affect stability.[2][3] The pKa of amphetamine is 9.9, meaning that in acidic urine, it is rapidly excreted, while its elimination is prolonged in alkaline urine.[3]

  • Presence of Solvents: The choice of solvent for storing this compound in solution can impact its stability. For instance, methanol has been shown to influence the stability of amphetamine impurity profiles over time.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.

  • Temperature: For long-term storage, it is advisable to keep this compound at or below freezing temperatures (-20°C).[4] For shorter periods, refrigeration at 4°C is acceptable.[4][5]

  • Light: Protect the compound from light by storing it in amber or opaque containers in a dark location.[2]

  • Moisture: Keep in a dry environment. The use of desiccants like silica gel can help to prevent moisture absorption, especially for solid forms of the compound.

Q3: What are the visible signs of this compound degradation?

A3: While analytical methods are necessary for confirmation, some visual cues may suggest degradation:

  • Color Change: Pure this compound is typically a colorless to pale yellow liquid or a white to off-white powder. The development of a darker yellow or brown color can be an indication of oxidation.[3]

  • Precipitation: In a liquid sample or solution, the formation of a solid precipitate may indicate the creation of insoluble degradation products or the carbonate salt from exposure to air.[3]

  • Odor Change: A significant change in the characteristic amine odor could suggest chemical transformation.

Q4: How long can I store this compound before significant degradation occurs?

A4: The rate of degradation depends heavily on the storage conditions. One study on seized amphetamine samples observed a purity loss of 1.59% after 12 months, 2.34% after 24 months, and 6.43% after 32 months when stored under environmental and refrigerated conditions.[6] However, the changes at 12 and 24 months were noted to be within the error rate of the analytical technique.[6] For amphetamine in sterile urine, no significant loss was observed over 24 months at 4°C and -20°C.[5] It is crucial to perform stability studies for your specific sample matrix and storage conditions to determine its shelf-life accurately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions
Change in sample color (darkening) Oxidation due to exposure to air and/or light.Discard the sample as its purity is likely compromised. For future prevention, store in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (-20°C).
Formation of a solid precipitate in a liquid sample Reaction with atmospheric carbon dioxide to form a carbonate salt, or formation of other insoluble degradation products.Confirm the identity of the precipitate using analytical techniques. To prevent this, store the liquid sample under an inert atmosphere and ensure the container is tightly sealed.
Inconsistent analytical results over time Sample degradation due to improper storage.Review and optimize your storage protocol. Ensure all users are aware of the correct storage requirements (airtight, light-protected, low temperature). Re-validate your analytical method to ensure it is stability-indicating.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Attempt to identify the new peaks using mass spectrometry (MS) and by comparing with known degradation product standards. This will help in understanding the degradation pathway.

Data on this compound Stability

The following tables summarize quantitative data on the stability of amphetamine under various conditions.

Table 1: Purity Loss of Seized Amphetamine Samples Over Time [6]

Storage Time (Months)Mean Purity Loss (%)Storage Conditions
121.59"Environmental" (22.14°C, 66.36% RH) and "Refrigerated" (4.7°C, 28.29% RH)
242.34"Environmental" (22.14°C, 66.36% RH) and "Refrigerated" (4.7°C, 28.29% RH)
326.43"Environmental" (22.14°C, 66.36% RH) and "Refrigerated" (4.7°C, 28.29% RH)
Note: The study concluded that storage time was the only variable that significantly affected purity, not the storage conditions (temperature and humidity) or the initial purity of the sample.[6]

Table 2: Stability of Amphetamine in Urine [5]

Storage TemperatureDurationSterilityObservation
4°C24 MonthsSterileNo significant loss observed.
-20°C24 MonthsSterileNo significant loss observed.
37°C7 DaysSterileNo significant loss observed.
Room TemperatureUp to 3 Freeze-Thaw CyclesSterileNo significant loss observed.

Table 3: Degradation of Amphetamine by Chemical Oxidation [7]

OxidantExposure TimeDegradation Efficiency (%)
Ozone72 hours86
Sodium Hypochlorite72 hoursHighly effective

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat a solid sample or a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution to a controlled UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating method like HPLC or GC-MS to quantify the remaining this compound and identify degradation products.

Protocol 2: GC-MS Analysis of this compound and Impurities

This protocol is adapted from a harmonized method for amphetamine profiling.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample solution, add an alkaline buffer solution (e.g., 1 M Trizma-base, pH 8.1).

    • Add 1 mL of toluene and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic (toluene) layer to a clean vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split mode (10:1), temperature 290°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Initial temperature of 100°C held for 5 min, then ramp at 40°C/min to a final temperature of 220°C.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Acquire in full scan or Selected Ion Monitoring (SIM) mode.

Degradation Pathways and Experimental Workflows

degradation_pathway cluster_main This compound Degradation cluster_oxidation Autoxidation (in presence of O2, light, heat) cluster_co2 Reaction with Atmospheric CO2 PPA This compound Peroxy_Radical Peroxy Radical Intermediate PPA->Peroxy_Radical O2, Initiator Carbonate_Salt Carbonate Salt (Solid Precipitate) PPA->Carbonate_Salt + CO2 (air) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + R-H - R• Imine Iminium Intermediate Hydroperoxide->Imine Decomposition Aldehyde Phenylacetaldehyde Imine->Aldehyde Hydrolysis Carboxylic_Acid Phenylacetic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Major degradation pathways of this compound during storage.

experimental_workflow cluster_workflow Stability Testing Workflow start Start: this compound Sample storage Store under defined conditions (Temp, Light, Atmosphere) start->storage sampling Collect samples at pre-defined time points storage->sampling analysis Analyze using a stability-indicating method (e.g., HPLC, GC-MS) sampling->analysis data Quantify parent compound and identify degradation products analysis->data end End: Determine stability and degradation profile data->end

Caption: A typical experimental workflow for stability testing of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical method development and troubleshooting for 2-Phenylpropylamine and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on resolving common challenges encountered during the analysis of this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound that I should be aware of during method development?

A1: Impurities in this compound can originate from the synthetic route or degradation. While specific impurities are highly dependent on the manufacturing process, potential process-related impurities may include starting materials, by-products, and residual solvents. Degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies are recommended to identify potential degradants.[1][2][3][4][5]

Q2: What is the recommended starting point for developing a chiral HPLC method for the enantiomeric separation of this compound?

A2: A good starting point for chiral separation of this compound is to use a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose.[6][7] Normal-phase chromatography with a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is often effective.[6] The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape for basic compounds like this compound.[7]

Q3: My this compound peak is showing significant tailing in reversed-phase HPLC. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a value at least 2-3 units below the pKa of this compound will ensure it is fully protonated, minimizing interactions with silanol groups.

  • Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1-0.5%) can mask the active silanol sites, leading to more symmetrical peaks.[7]

  • Buffer Selection: Using an appropriate buffer system helps maintain a consistent pH throughout the analysis.

  • Column Choice: Employing a column with low silanol activity or one that is specifically designed for the analysis of basic compounds can also mitigate peak tailing.

Q4: I am not achieving baseline separation of the this compound enantiomers. What parameters can I adjust?

A4: If you are not achieving baseline resolution, consider the following adjustments to your chiral HPLC method:

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier in your normal-phase method. A lower percentage of the alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Flow Rate: Decreasing the flow rate can increase the interaction time between the analyte and the chiral stationary phase, often resulting in better resolution.

  • Temperature: Temperature can significantly impact enantioselectivity. Using a column oven to control and evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.

  • Different Chiral Stationary Phase: If optimization of the mobile phase, flow rate, and temperature does not yield the desired separation, screening different types of CSPs (e.g., another polysaccharide-based column or a cyclodextrin-based column) is a logical next step.[8]

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues you may encounter during your experiments.

Chiral HPLC Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of Enantiomers Suboptimal mobile phase composition.Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Try different alcohol modifiers (e.g., ethanol instead of isopropanol).
Inappropriate flow rate.Decrease the flow rate to increase interaction time with the CSP.
Unsuitable column temperature.Optimize the column temperature using a column oven.
Incorrect chiral stationary phase.Screen different types of CSPs (e.g., amylose vs. cellulose-based).
Peak Tailing or Fronting Secondary interactions with the stationary phase.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).[7]
Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Loss of Resolution Over Time Column contamination.Use a guard column and ensure proper sample filtration. Flush the column with a strong solvent.
Column degradation.Prolonged use of basic modifiers can alter the column chemistry.[7] Dedicate a column for methods using such additives.
Impurity Analysis Troubleshooting (Reversed-Phase HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of Impurity with the Main Peak Inadequate selectivity of the stationary phase.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Suboptimal mobile phase.Adjust the organic modifier, pH, or buffer strength. Consider using a different organic modifier (e.g., acetonitrile vs. methanol).
Inappropriate gradient profile.Optimize the gradient slope and duration to improve the separation of closely eluting peaks.
Poor Peak Shape of Impurities Secondary silanol interactions (for basic impurities).Lower the mobile phase pH or add a competing amine (e.g., TEA).
Low concentration of the impurity.Optimize detector settings for better sensitivity.
Difficulty in Detecting Trace Impurities Insufficient sensitivity of the detector.Use a more sensitive detector (e.g., mass spectrometer) or optimize the current detector's parameters.
Low concentration of the impurity in the sample.Use a higher concentration of the sample for injection, if possible without overloading the main peak.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent.[6]

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Expected Results:

Under these conditions, the two enantiomers of this compound should be well-resolved. The retention times and resolution will depend on the specific column and system.

Compound Expected Retention Time (min)
(R)-2-Phenylpropylaminetbd
(S)-2-Phenylpropylaminetbd
Resolution (Rs) > 1.5

Note: The elution order of the enantiomers may vary.

Data Presentation

Example Data for Chiral Separation of a Phenylpropylamine Analog

The following table presents example data for the chiral separation of a structurally similar compound, 2-phenylpropanamide, on a polysaccharide-based CSP. This data can serve as a reference for what to expect during method development for this compound.[6]

Enantiomer Retention Time (min) Resolution (Rs) Selectivity (α)
(S)-2-phenylpropanamide10.22.11.35
(R)-2-phenylpropanamide12.5

Visualizations

Experimental Workflow for Chiral HPLC Method Development

G Workflow for Chiral HPLC Method Development cluster_optimization Optimization Loop start Start: Racemic this compound Sample select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp prep_mp Prepare Mobile Phase (e.g., n-Hexane/IPA) select_csp->prep_mp add_modifier Add Basic Modifier (e.g., 0.1% DEA) prep_mp->add_modifier equilibrate Equilibrate HPLC System add_modifier->equilibrate inject Inject Sample equilibrate->inject analyze Analyze Chromatogram inject->analyze resolution_check Resolution > 1.5? analyze->resolution_check optimize Optimize Method resolution_check->optimize No end End: Validated Chiral Method resolution_check->end Yes adjust_mp Adjust Mobile Phase Ratio optimize->adjust_mp adjust_flow Adjust Flow Rate optimize->adjust_flow adjust_temp Adjust Temperature optimize->adjust_temp adjust_mp->equilibrate adjust_flow->equilibrate adjust_temp->equilibrate

Caption: A typical workflow for developing a chiral HPLC method for this compound.

Troubleshooting Logic for Poor Peak Shape

G Troubleshooting Poor Peak Shape for Amines start Poor Peak Shape Observed (Tailing/Fronting) check_overload Check for Sample Overload start->check_overload reduce_conc Reduce Sample Concentration/Injection Volume check_overload->reduce_conc Yes check_solvent Check Injection Solvent check_overload->check_solvent No end Improved Peak Shape reduce_conc->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_interactions Address Secondary Interactions check_solvent->check_interactions No change_solvent->end add_modifier Add Basic Modifier to Mobile Phase (e.g., DEA, TEA) check_interactions->add_modifier adjust_ph Adjust Mobile Phase pH check_interactions->adjust_ph add_modifier->end adjust_ph->end

Caption: A logical flow for troubleshooting poor peak shape in the analysis of amines.

References

Enhancing resolution of 2-phenylpropanamide enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2-phenylpropanamide on a chiral column.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the chiral separation of 2-phenylpropanamide?

A common and effective starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as an amylose or cellulose derivative, with a normal-phase mobile phase. A widely used column is an amylose tris(3,5-dimethylphenylcarbamate) coated on silica, for example, a Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size).[1] A typical mobile phase for this setup is a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA), often in a 90:10 (v/v) ratio.[1][2]

Q2: How do I prepare the sample for injection?

For optimal peak shape and performance, it is recommended to dissolve the racemic 2-phenylpropanamide sample in the mobile phase itself. A typical concentration for a working standard is around 0.1 mg/mL. It is crucial to filter the final solution through a 0.45 µm syringe filter before injection to prevent column frit blockage.[1] Using a sample solvent that is stronger than the mobile phase can lead to peak distortion.

Q3: What are the key parameters that I can adjust to optimize the resolution?

The primary parameters to optimize for enhancing the resolution of 2-phenylpropanamide enantiomers are:

  • Mobile Phase Composition: The ratio of the alcohol modifier to the non-polar solvent (e.g., % IPA in n-hexane) is a critical factor.[3]

  • Alcohol Modifier Type: The choice of alcohol (e.g., 2-propanol, ethanol) can significantly impact selectivity.[4]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation.[5]

  • Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for interaction with the stationary phase.[3]

Q4: My resolution is decreasing after multiple injections. What is the likely cause?

A decline in resolution over time is often due to column contamination from strongly retained impurities in the sample accumulating at the column inlet.[3] It can also be caused by the gradual degradation of the stationary phase if incompatible solvents are introduced, even in trace amounts from the sample.[3] Regular column washing is recommended to maintain performance.

Experimental Protocols

Detailed Methodology for Chiral Separation of 2-Phenylpropanamide

This protocol outlines a robust HPLC method for the baseline separation of 2-phenylpropanamide enantiomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.[1]

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent.[1]

  • Chemicals: HPLC grade n-Hexane and 2-Propanol (IPA).[1]

  • Sample: Racemic (±)-2-Phenylpropanamide.

Sample Preparation:

  • Prepare a stock solution of racemic 2-phenylpropanamide in the mobile phase at a concentration of 1.0 mg/mL.[1]

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 220 nm[3]
Injection Volume 10 µL

Expected Results:

Under these conditions, a baseline resolution of the enantiomers is expected. The elution order should be confirmed by injecting a standard of a single, known enantiomer.[1]

ParameterExpected Value
Retention Time (tR1) ~ 8.5 min[1]
Retention Time (tR2) ~ 10.2 min[1]
Resolution (Rs) > 2.0[1]
Selectivity Factor (α) ~ 1.4[1]

Troubleshooting Guides

Problem 1: Poor or No Resolution
Potential Cause Suggested Action
Inappropriate Mobile Phase Composition Systematically vary the percentage of the alcohol modifier. Prepare mobile phases with 5%, 15%, and 20% 2-propanol in n-hexane and analyze the effect on resolution. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[3][6]
Incorrect Alcohol Modifier Test different alcohol modifiers. Ethanol or methanol can be substituted for 2-propanol. The polarity of the alcohol can significantly alter selectivity.[4] For some profens, less polar alcohols like isopropanol provide better resolution.[4]
Suboptimal Temperature Use a column oven to control the temperature. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often improve resolution but increase backpressure and analysis time.[3][5]
Flow Rate Too High If partial separation is observed, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time with the CSP, potentially enhancing resolution.[6]
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Suggested Action
Peak Tailing This can be due to secondary interactions with the stationary phase. For the neutral 2-phenylpropanamide, this is less common, but if observed, adding a small amount (0.1%) of an acidic additive like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[3] Also, ensure the column is not contaminated.[7]
Peak Fronting This is often a sign of column overload. Reduce the sample concentration or the injection volume.[8]
Peak Splitting This can be caused by a partially blocked column inlet frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[8][9] Ensure the sample is dissolved in the mobile phase.[10] If the problem persists across all peaks, try backflushing the column (if permitted by the manufacturer) or replacing the inlet frit.[8] If only one peak is split, it might indicate co-elution with an impurity.[9]
Problem 3: Loss of Resolution Over Time
Potential Cause Suggested Action
Column Contamination Impurities from the sample can adsorb to the column head. Disconnect the column from the detector and wash it according to the manufacturer's guidelines. For many polysaccharide columns, flushing with a more polar solvent like 100% isopropanol or ethanol can remove contaminants.[7]
Stationary Phase Degradation Ensure that no incompatible solvents are introduced, even from the sample matrix. Always use high-purity HPLC-grade solvents. If performance is not restored after washing, the column may need to be replaced.

Visualizations

G cluster_workflow Experimental Workflow prep Sample Preparation (Dissolve in Mobile Phase, Filter) hplc HPLC Analysis (Chiralpak AD-H, n-Hexane/IPA) prep->hplc data Data Acquisition & Analysis (UV 220 nm) hplc->data report Generate Report (Rs, α, tR) data->report

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_params Optimization Parameters start Poor or No Resolution (Rs < 1.5) mp_ratio Adjust Mobile Phase Ratio (% IPA in Hexane) start->mp_ratio Primary Action mp_type Change Alcohol Modifier (e.g., Ethanol) mp_ratio->mp_type If resolution is still low end Achieved Baseline Separation (Rs ≥ 1.5) mp_ratio->end temp Vary Column Temperature (e.g., 15-35°C) mp_type->temp For further optimization mp_type->end flow Reduce Flow Rate (e.g., to 0.5 mL/min) temp->flow Fine-tuning temp->end flow->end

Caption: Troubleshooting workflow for poor resolution.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Phenylpropylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Phenylpropylamine against alternative analytical techniques. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in method selection and implementation.

Proposed HPLC Method for this compound Analysis

Based on established methods for structurally similar compounds like amphetamine and methamphetamine, a robust RP-HPLC method for this compound is proposed.[1][2]

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of phenethylamine derivatives.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M H3PO4, pH adjusted to 2.1) in a ratio of approximately 15:85 (v/v) is often effective.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Column Temperature: The column is maintained at 40°C to ensure reproducibility.

  • Detection: UV detection at 205 nm is suitable for this compound.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase to a suitable concentration.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following validation parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration. This is typically evaluated over a range of 5 to 500 µg/mL.

  • Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for amphetamine-like compounds, which can be expected for a validated this compound method.

Validation ParameterTypical Performance
Linearity Range5.0 - 500.0 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)≤ 2.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Chiral Separation of this compound

Since this compound is a chiral compound, enantioselective separation may be necessary. This can be achieved using a chiral stationary phase (CSP) column. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating enantiomers of phenethylamine derivatives.[3][4]

Experimental Protocol: Chiral HPLC Method

  • Column: A chiral column such as Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based).[3]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol, is commonly used.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, reproducible, and widely available.Moderate sensitivity, may require derivatization for some compounds.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High sensitivity and specificity, provides structural information.Requires derivatization for polar compounds, not suitable for thermolabile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume required.Lower concentration sensitivity compared to HPLC, can have reproducibility issues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly sensitive and selective mass spectrometric detection.Very high sensitivity and selectivity, suitable for complex matrices.[5]Higher cost and complexity of instrumentation.

Mandatory Visualizations

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_parameters Validation Parameters cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select HPLC Method define_purpose->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards run_experiments Run Validation Experiments prepare_standards->run_experiments specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Selection Figure 2: Decision Tree for Analytical Method Selection start Analytical Requirement sensitivity High Sensitivity Needed? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes cost Cost a Major Constraint? sensitivity->cost No gcms GC-MS matrix->gcms No lcmsms LC-MS/MS matrix->lcmsms Yes hplc HPLC-UV cost->hplc Yes ce Capillary Electrophoresis cost->ce No

Caption: Decision Tree for Selecting an Analytical Method.

References

A Comparative Pharmacological Analysis: 2-Phenylpropylamine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative pharmacological study of 2-Phenylpropylamine (also known as β-methylphenethylamine or BMPEA) and the well-characterized central nervous system (CNS) stimulant, amphetamine. As structural isomers, these compounds share the same chemical formula (C₉H₁₃N) but differ in the placement of the methyl group on the propyl chain, leading to distinct pharmacological profiles.[1][2] This analysis is based on available experimental data to delineate their mechanisms of action, receptor interactions, and physiological effects.

Executive Summary

Amphetamine is a potent, clinically utilized CNS stimulant with well-documented effects on the dopamine (DA) and norepinephrine (NE) systems.[3][4] Its primary mechanism involves reversing the direction of monoamine transporters, leading to a robust increase in synaptic neurotransmitter levels.[5][6] this compound, while sharing some mechanistic targets such as the Trace Amine-Associated Receptor 1 (TAAR1), exhibits a pharmacological profile that appears to be more peripherally focused, with pronounced effects on blood pressure mediated by norepinephrine transporters but comparatively weaker effects on locomotor activity.[1][7]

Mechanism of Action: A Tale of Two Isomers

The primary pharmacological actions of both amphetamine and this compound are centered on the monoaminergic system. However, the specifics of their interactions with key regulatory proteins differ significantly.

Amphetamine exerts its effects through a multi-pronged mechanism:

  • Transporter Substrate and Reversal: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). It is transported into the presynaptic neuron.[5][6]

  • VMAT2 Inhibition: Once inside the neuron, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles. This leads to an accumulation of free dopamine and norepinephrine in the neuronal cytoplasm.[5][6]

  • TAAR1 Agonism: Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[6] Activation of TAAR1 triggers a signaling cascade that leads to the phosphorylation and subsequent reversal of the DAT and NET, actively pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.[6][8]

  • Reuptake Inhibition: By competing with monoamines for transporter binding, amphetamine also acts as a competitive reuptake inhibitor.[4][5]

  • MAO Inhibition: There is also evidence to suggest that amphetamine may inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamines, further increasing their cytoplasmic concentration.[5]

This compound (BMPEA) shares some of these mechanisms but with notable distinctions:

  • TAAR1 Agonism: Like amphetamine, this compound is a potent agonist of human TAAR1.[9][10] This interaction is a key component of its pharmacological activity.

  • Monoamine Release: It modulates the release of neurotransmitters, particularly norepinephrine.[1][2] Its action at peripheral norepinephrine transporters is a primary contributor to its pressor effects (elevation of blood pressure).[7]

  • Adrenergic Receptor Interaction: It is suggested that this compound interacts with both alpha- and beta-adrenergic receptors, which can contribute to its cardiovascular effects.[2]

The following diagram illustrates the primary mechanism of action for amphetamine, which is the more extensively studied of the two compounds.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron DA_NE_Synapse Dopamine (DA) & Norepinephrine (NE) Amphetamine_ext Amphetamine DAT_NET DAT / NET (Transporter) Amphetamine_ext->DAT_NET Binds & Enters DAT_NET->DA_NE_Synapse Reverse Transport (Efflux) Amphetamine_int Amphetamine DAT_NET->Amphetamine_int Transport DA_NE_cyto Cytosolic DA / NE DAT_NET->DA_NE_cyto Reuptake VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA/NE DA_NE_cyto->VMAT2 TAAR1->DAT_NET Phosphorylates & Reverses Direction

Caption: Mechanism of Amphetamine at the Presynaptic Terminal.

Quantitative Pharmacological Data

A direct, quantitative comparison of binding affinities and functional potencies is crucial for understanding the distinct profiles of these compounds. The following table summarizes available data, though comprehensive side-by-side studies for this compound are limited.

TargetParameterAmphetamineThis compound (BMPEA)Reference
Transporters
Dopamine Transporter (DAT)Binding Affinity (Ki)Micromolar rangeData not available[11]
Release (EC50)~10-100 nMData not available[12]
Norepinephrine Transporter (NET)Binding Affinity (Ki)~ -6.5 kcal/molPotent activity reported[7][13]
Release (EC50)~10-50 nMData not available[12]
Serotonin Transporter (SERT)Binding Affinity (Ki)Lower affinity vs DAT/NETData not available[6]
Release (EC50)Micromolar rangeData not available[4]
Vesicular Monoamine Transporter 2 (VMAT2)Inhibition (IC50)~1-5 µMData not available[5]
Receptors
Trace Amine-Associated Receptor 1 (TAAR1)AgonismPotent AgonistPotent Agonist[8][9][10]
5-HT₁ₐ ReceptorBinding Affinity (Ki)~6700 nMData not available[14]
Adrenergic ReceptorsInteractionIndirect sympathomimeticDirect/Indirect activity suggested[2][15]

Note: Quantitative data for this compound is sparse in publicly available literature, highlighting a need for further research.

Experimental Protocols

The data presented are derived from standard pharmacological assays. Below are representative methodologies for key experiments.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • Methodology:

    • Preparation: Cell membranes expressing the target protein (e.g., DAT, NET, SERT) are prepared from transfected cell lines or specific brain regions (e.g., striatum for DAT).

    • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (amphetamine or this compound).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays
  • Objective: To measure the ability of a compound to evoke the release of monoamines from neuronal preparations.

  • Methodology:

    • Preparation: Brain tissue slices or synaptosomes from a relevant brain region (e.g., striatum) are prepared.

    • Loading: The preparation is pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Superfusion: The loaded tissue is placed in a superfusion chamber and continuously washed with a buffer to establish a stable baseline of neurotransmitter release.

    • Stimulation: The tissue is exposed to various concentrations of the test compound. Fractions of the superfusate are collected at regular intervals.

    • Quantification: The amount of radioactivity in each collected fraction is measured by scintillation counting.

    • Analysis: The release is quantified as a percentage of the total tissue content of the radiolabeled neurotransmitter. Dose-response curves are generated to calculate the EC50 value (the concentration that produces 50% of the maximal effect).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_release Neurotransmitter Release Assay B1 Prepare Membranes (Expressing Target) B2 Incubate: Membranes + Radioligand + Test Compound B1->B2 B3 Filter & Separate Bound vs. Free B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 R1 Prepare Synaptosomes or Brain Slices R2 Load with [3H]Neurotransmitter R1->R2 R3 Superfuse & Collect Baseline Fractions R2->R3 R4 Apply Test Compound & Collect Fractions R3->R4 R5 Quantify Radioactivity & Calculate EC50 R4->R5

Caption: Standard In Vitro Pharmacological Assay Workflows.

In Vivo Effects: A Comparative Overview

Amphetamine:

  • Central Effects: Produces significant increases in wakefulness, focus, and cognitive control at therapeutic doses.[3] It also robustly increases locomotor activity and can induce euphoria, which contributes to its abuse potential.[3]

  • Peripheral Effects: Causes increases in blood pressure and heart rate.[6]

This compound (BMPEA):

  • Central Effects: In vivo studies suggest that it has significantly muted effects on locomotor activity compared to amphetamine.[1] Its potential for CNS stimulation appears lower than that of amphetamine.

  • Peripheral Effects: It is a potent pressor agent, causing significant elevations in blood pressure through its action at peripheral norepinephrine transporters.[1][7]

Pharmacokinetics

  • Amphetamine: Readily absorbed orally and crosses the blood-brain barrier effectively.[16] The half-life of d-amphetamine is typically in the range of 9-11 hours. Lisdexamfetamine, a prodrug, provides a delayed Tmax (time to maximum concentration) compared to an equivalent oral dose of d-amphetamine, but results in a similar total exposure (AUC).[17]

  • This compound (BMPEA): Specific pharmacokinetic data in humans, such as half-life, bioavailability, and metabolism, are not well-documented in the scientific literature. Its presence as an undeclared ingredient in supplements raises safety concerns due to the lack of this critical information.[1]

Conclusion and Future Directions

This compound and amphetamine, while structural isomers, exhibit distinct pharmacological profiles. Amphetamine is a powerful, centrally acting psychostimulant with a well-defined mechanism involving the reversal of monoamine transporters. Its clinical utility and abuse liability are both consequences of its potent effects on dopamine and norepinephrine systems in the brain.[3][4]

In contrast, this compound's effects, based on current data, appear to be more pronounced in the periphery, with significant cardiovascular activity mediated by norepinephrine transporters.[7] While it is a TAAR1 agonist like amphetamine, its overall CNS stimulant properties seem to be considerably weaker.[1][9]

The significant gaps in the quantitative pharmacological data for this compound represent a critical area for future research. A comprehensive characterization, including binding and functional assays at all monoamine transporters and key receptors, alongside detailed pharmacokinetic studies, is necessary to fully understand its pharmacological profile and potential health risks, especially given its detection in dietary supplements.[1]

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 2-Phenylpropylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Phenylpropylamine, commonly known as amphetamine, is paramount for applications ranging from forensic toxicology to pharmaceutical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) has long been considered the gold standard for confirmatory analysis.[1] However, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), has emerged as a powerful and valid alternative.[1][2]

This guide provides an objective comparison of GC-MS and LC-MS methods for the analysis of this compound, supported by performance data and detailed experimental protocols. The cross-validation of these two methods is essential for ensuring the reliability and comparability of analytical results, particularly when transitioning between techniques or laboratories.

At a Glance: GC-MS vs. LC-MS for this compound Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with mass-based detection.[3]
Analyte State Requires volatile and thermally stable compounds.[3]Ideal for polar, less volatile, and thermally labile compounds.[4]
Derivatization Often mandatory for polar analytes like this compound to increase volatility and improve peak shape.[4][5]Generally not required , simplifying sample preparation.[4]
Sample Preparation Typically involves liquid-liquid or solid-phase extraction followed by a derivatization step, which can be time-consuming.[6]Often simpler, with "dilute-and-shoot" procedures being common for urine samples, reducing sample handling.[7]
Sensitivity High sensitivity, especially with Selected Ion Monitoring (SIM) and after derivatization.[6]Very high sensitivity, often superior to GC-MS, especially with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[4]
Selectivity Excellent, with Electron Ionization (EI) providing reproducible fragmentation patterns for library matching.[6]Excellent, particularly with MS/MS, which provides high specificity through precursor-product ion transitions.[7]
Matrix Effects Generally less susceptible to ion suppression or enhancement.Can be prone to matrix effects, where co-eluting compounds interfere with analyte ionization.[1][4]
Instrumentation Well-established, robust, and generally lower in initial cost compared to LC-MS/MS systems.[4]Higher initial investment, but offers greater flexibility for a wider range of compounds.

Quantitative Data Summary

The following table summarizes typical validation parameters for GC-MS and LC-MS methods for the analysis of this compound (Amphetamine), compiled from various analytical studies.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 50 - 2000 ng/mL1.0 - 50.0 ng/mL[7]
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 10 pg/L (as HFB-derivative)[6]0.5 ng/mL[7]
Limit of Quantification (LOQ) 30 pg/L (as HFB-derivative)[6]1.0 ng/mL[7]
Precision (%RSD) < 15%2.7 - 13.1% (Intra-day)[8]
Accuracy (% Recovery) 85 - 115%80.4 - 105.5%[8]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves derivatization to enhance the volatility and chromatographic performance of this compound.

  • Sample Preparation (Urine) :

    • An internal standard (e.g., Amphetamine-d5) is added to the urine sample.

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

    • The extract is evaporated to dryness under a stream of nitrogen.

    • Derivatization : The residue is reconstituted in a derivatizing agent such as Heptafluorobutyric acid anhydride (HFAA) or Trifluoroacetic anhydride (TFAA) and heated to facilitate the reaction.[5][6] After cooling, the sample is ready for injection.

  • Instrumentation and Conditions :

    • GC-MS System : A gas chromatograph coupled to a mass selective detector.[9]

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas : Helium at a constant flow of 1 mL/min.[3]

    • Inlet Temperature : 250 °C.[3]

    • Oven Program : Initial temperature of 100 °C, ramped to 280 °C.[3]

    • Ion Source Temperature : 230 °C.[3]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode : Selected Ion Monitoring (SIM) for high sensitivity quantification, targeting characteristic ions of the derivatized amphetamine.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol utilizes a "dilute-and-shoot" approach, which simplifies sample preparation significantly.

  • Sample Preparation (Urine) :

    • Centrifuge the raw urine sample to pellet any precipitates.[7]

    • An internal standard (e.g., Amphetamine-d5) is added to an aliquot of the supernatant.

    • The mixture is diluted with a suitable solvent (e.g., 50% methanol aqueous solution).[7]

    • The diluted sample is filtered through a 0.22 µm filter prior to injection.[7]

  • Instrumentation and Conditions :

    • LC-MS/MS System : An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

    • Column : A reversed-phase column, such as a Phenyl-Hexyl column (10 cm x 2.1 mm, 1.7 µm).[7]

    • Mobile Phase : Gradient elution using two mobile phases, typically A: 0.1% formic acid in water with 5 mM ammonium acetate and B: 0.1% formic acid in methanol.[7]

    • Flow Rate : 0.3 mL/min.[7]

    • Column Temperature : 40 °C.[7]

    • Ionization Mode : ESI in positive mode.[7]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[7]

Methodology and Workflow Visualization

The following diagrams illustrate the workflow for cross-validating the two analytical methods and the logical considerations for method selection.

G cluster_prep Sample Handling cluster_gcms GC-MS Pathway cluster_lcms LC-MS Pathway cluster_comp Data Comparison Sample Test Sample Batch Split Split Aliquots Sample->Split GCExt Extraction & Derivatization Split->GCExt Aliquot A LCExt Dilution & Filtration Split->LCExt Aliquot B GCMS GC-MS Analysis GCExt->GCMS GCData GC-MS Results GCMS->GCData Compare Statistical Comparison (e.g., Bland-Altman plot) GCData->Compare LCMS LC-MS/MS Analysis LCExt->LCMS LCData LC-MS/MS Results LCMS->LCData LCData->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of GC-MS and LC-MS analytical methods.

G start Select Method for 2-PPA Analysis q1 Is Derivatization Acceptable? start->q1 q2 Is Highest Sensitivity Required? q1->q2 No gcms Choose GC-MS (Gold Standard, Robust) q1->gcms Yes q3 Is Sample Throughput a Priority? q2->q3 No lcms Choose LC-MS/MS (High Throughput, Sensitive) q2->lcms Yes q4 Is Matrix Complex (e.g., blood)? q3->q4 No q3->lcms Yes q4->gcms Yes (Less matrix effect) q4->lcms No (Simpler prep)

Caption: Logical considerations for choosing between GC-MS and LC-MS analysis.

Comparison and Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound. Studies have demonstrated that LC-MS/MS can produce results that are at least as precise, accurate, and specific as GC-MS.[1]

  • GC-MS remains a foundational technique, valued for its reproducibility and extensive, standardized spectral libraries.[6] The primary drawback is the frequent need for sample derivatization, which adds time and potential variability to the workflow.[5]

  • LC-MS/MS offers significant advantages in terms of simpler sample preparation, often eliminating the need for derivatization and thereby increasing sample throughput.[4][7] Its sensitivity is exceptional, though it can be more susceptible to matrix effects, which must be controlled for using methods like matrix-matched calibrators and deuterated internal standards.[1]

The ultimate choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, including sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For laboratories seeking to ensure data integrity and demonstrate the equivalency of results, a formal cross-validation study analyzing the same set of samples by both techniques is highly recommended.

References

Inter-Laboratory Validation of 2-Phenylpropylamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ensuring the accuracy and comparability of analytical results across different laboratories is a cornerstone of robust scientific research and drug development. Inter-laboratory validation, also known as proficiency testing, is a critical process to assess the reproducibility and reliability of a specific analytical method. This guide provides a framework for the inter-laboratory validation of 2-Phenylpropylamine (2-PPA) quantification assays, presents a comparison of common analytical techniques, and details experimental protocols to support such a study. 2-PPA, a phenylalkylamine, requires precise and consistent quantification for its various applications.[1] This document is intended for researchers, scientists, and drug development professionals to establish and verify the performance of their 2-PPA quantification methods.

Comparative Performance of Analytical Methods

The quantification of 2-PPA in various matrices is typically achieved using chromatographic techniques coupled to sensitive detectors. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance characteristics for these methods, extrapolated from studies on amphetamine-type substances.[2][3][4]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.99
Range 1 - 500 ng/mL0.1 - 100 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.02 - 0.06 ng/mL[4]
Limit of Quantification (LOQ) 1.5 ng/mL0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) - Repeatability < 5%< 3%
Precision (%RSD) - Intermediate < 8%< 5%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory validation study. Below are example methodologies for the quantification of 2-PPA using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of 2-PPA in a non-complex matrix.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Scan Range: m/z 40-450.

2. Reagents and Solutions:

  • 2-PPA Reference Standard: Certified reference material of known purity.

  • Internal Standard (IS): this compound-d5 or a structurally similar deuterated compound.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Methanol, HPLC grade.

3. Sample Preparation:

  • To 1 mL of the sample, add the internal standard.

  • Perform a liquid-liquid extraction with an appropriate solvent (e.g., diethyl ether) after pH adjustment.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Inject 1 µL of the derivatized sample into the GC-MS.

4. Validation Procedure:

  • Specificity: Analyze a blank sample and a sample spiked with potential interfering substances to ensure no co-eluting peaks at the retention time of 2-PPA.

  • Linearity: Prepare calibration standards at a minimum of five concentration levels and analyze in triplicate.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and selectivity for the quantification of 2-PPA in complex biological matrices.

1. Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

2. Reagents and Solutions:

  • 2-PPA Reference Standard: Certified reference material.

  • Internal Standard (IS): this compound-d5.

  • Solvents: Acetonitrile and water (LC-MS grade), formic acid.

3. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add the internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4. Validation Procedure:

  • Specificity: Assess matrix effects by comparing the response of 2-PPA in a neat solution versus a post-extraction spiked blank matrix sample.

  • Linearity, Accuracy, and Precision: Follow a similar procedure as described for the GC-MS method using at least five non-zero calibrators and QC samples at a minimum of three concentration levels.

Inter-Laboratory Validation Workflow

An inter-laboratory study is essential to evaluate the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Laboratories A->B C Prepare & Distribute Standardized Protocol B->C D Prepare & Characterize Test Samples (Homogeneity & Stability) C->D E Distribute Blinded Test Samples D->E F Laboratories Perform Analysis per Protocol E->F G Collect & Compile Results from All Labs F->G H Statistical Analysis (e.g., Z-scores, Cochran's test) G->H I Generate Final Report & Assess Method Performance H->I

Caption: Workflow of an Inter-Laboratory Validation Study.

Conclusion

The inter-laboratory validation of a this compound quantification assay is crucial for ensuring data reliability and consistency across different testing sites. By employing well-characterized and validated analytical methods, such as GC-MS or LC-MS/MS, and following a structured inter-laboratory study protocol, researchers can establish the robustness and reproducibility of their quantification methods. The scattered results often observed in multi-laboratory studies for amphetamine-type substances underscore the necessity of such validation exercises to ensure quality in testing.[5] This guide provides the necessary framework and detailed protocols to facilitate the successful implementation of an inter-laboratory validation program for 2-PPA.

References

Comparative Analysis of Biological Activity: 2-Phenylpropylamine and 1-Phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the biological activities of two structurally related phenethylamines: 2-Phenylpropylamine (also known as β-methylphenethylamine or BMPEA) and 1-phenylpropan-2-amine (commonly known as amphetamine). As positional isomers, these compounds share the same chemical formula (C₉H₁₃N) but exhibit distinct pharmacological profiles due to the differential placement of their functional groups.[1][2] This analysis is intended to support researchers in pharmacology, neuroscience, and drug development by presenting a clear, objective comparison based on available experimental data.

Amphetamine is a well-characterized central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Its isomer, this compound, is a less-studied compound that has been identified as an undeclared ingredient in some dietary supplements, raising safety and regulatory concerns.[5][6] Understanding the nuanced differences in their interaction with biological targets is crucial for both therapeutic development and risk assessment.

Structural Comparison

The fundamental difference between the two molecules is the position of the amine group on the propyl chain. In amphetamine, the amine group is at the secondary (2-position), whereas in this compound, it is at the primary (1-position). This seemingly minor structural shift significantly alters the molecule's interaction with monoamine transporters and receptors.

G cluster_0 1-Phenylpropan-2-amine (Amphetamine) cluster_1 This compound (BMPEA) a b

Caption: Chemical structures of amphetamine and its positional isomer, BMPEA.

Comparative Biological Activity

The primary mechanism of action for both compounds involves interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as the trace amine-associated receptor 1 (TAAR1).[3][7] However, their potencies and selectivities differ markedly. Amphetamine is a potent substrate and releaser for both DAT and NET, while this compound shows a strong preference for NET.

The following table summarizes quantitative data from in vitro and in vivo studies, comparing the effects of the d-enantiomer of amphetamine (dextroamphetamine) and the racemic mixture of this compound (BMPEA).

Parameterd-AmphetamineThis compound (BMPEA)Key Finding
Neurotransmitter Release (EC₅₀, nM)
Dopamine (DA) Release26.11,081d-Amphetamine is ~41x more potent at releasing DA.
Norepinephrine (NE) Release7.228.1d-Amphetamine is ~4x more potent at releasing NE.
TAAR1 Agonism (EC₅₀, nM)
Human TAAR136120Both are agonists, but d-Amphetamine is more potent.[2][7]
In Vivo Effects
Locomotor Activity (Mice)Potent StimulantNo significant effectUnlike amphetamine, BMPEA does not produce stimulant-like locomotor activity.
Mean Arterial Pressure (Rats)IncreasesIncreasesBoth compounds elevate blood pressure, consistent with their action on NET.[5]

Data compiled from studies on rat brain synaptosomes and in vivo animal models. Absolute values may vary between experimental systems.

Mechanism of Action and Signaling Pathways

Amphetamine's psychostimulant effects are primarily driven by its potent activity at both DAT and NET.[4][8] It acts as a substrate for these transporters, allowing it to enter the presynaptic neuron. Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing monoamines (dopamine and norepinephrine) to accumulate in the cytoplasm.[3] This accumulation, combined with amphetamine's interaction with TAAR1, leads to the reversal of DAT and NET, resulting in a massive, non-vesicular efflux of neurotransmitters into the synaptic cleft.[9]

G Amphetamine's Mechanism at a Dopamine Terminal cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat 1. Enters via DAT taar1 TAAR1 amphetamine->taar1 3. Activates TAAR1 vmat2 VMAT2 amphetamine->vmat2 4. Inhibits VMAT2 dopamine_in Dopamine dat->dopamine_in 2. Competes with Dopamine uptake vesicle Synaptic Vesicle dopamine_out Dopamine dopamine_in->dat 6. DAT Reversal (DA Efflux) dopamine_vesicle Dopamine dopamine_vesicle->dopamine_in 5. DA moves to cytoplasm

Caption: Amphetamine's mechanism of action at the presynaptic dopamine neuron.

The biological activity of this compound is dominated by its effects on the norepinephrine system. It is a potent substrate for NET, leading to the release of norepinephrine, which explains its significant effect on blood pressure.[5] While it is an agonist at TAAR1, its interaction is weaker than that of amphetamine.[7] Critically, its very low potency as a dopamine releaser is consistent with its lack of amphetamine-like locomotor stimulation in animal studies. This pharmacological profile suggests a primarily peripheral sympathomimetic action rather than a strong central stimulant effect.

Experimental Protocols

The data presented in this guide are typically generated using standardized pharmacological assays. Below is a representative protocol for a neurotransmitter uptake inhibition assay, a common method for evaluating a compound's potency at monoamine transporters.

  • Preparation of Synaptosomes:

    • Rodent brain tissue (e.g., striatum for DAT, hippocampus for NET/SERT) is dissected and homogenized in ice-cold sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

    • The resulting supernatant is centrifuged at high speed to pellet the synaptosomes (resealed nerve terminals).

    • The pellet is resuspended in a physiological buffer.

  • Uptake Assay:

    • Synaptosomes are pre-incubated for 10 minutes at 37°C with various concentrations of the test compounds (e.g., amphetamine or BMPEA).

    • A low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period (e.g., 5 minutes).

    • Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radioligand to be washed away.

    • Non-specific uptake is determined in parallel incubations containing a high concentration of a known potent uptake inhibitor (e.g., cocaine or desipramine).

  • Data Analysis:

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake).

G Workflow for Neurotransmitter Uptake Assay prep 1. Prepare Synaptosomes (from brain tissue) preinc 2. Pre-incubate Synaptosomes with Test Compound prep->preinc add_radio 3. Add [³H]Neurotransmitter to initiate uptake preinc->add_radio incubate 4. Incubate at 37°C (e.g., 5 minutes) add_radio->incubate terminate 5. Terminate by Rapid Filtration (Wash away unbound ligand) incubate->terminate count 6. Quantify Radioactivity (Scintillation Counting) terminate->count analyze 7. Analyze Data (Calculate IC₅₀) count->analyze

Caption: A generalized workflow for an in vitro neurotransmitter uptake assay.

Conclusion

While this compound (BMPEA) and 1-phenylpropan-2-amine (amphetamine) are positional isomers, their pharmacological profiles are distinct.

  • Amphetamine is a potent central nervous system stimulant, acting as a powerful releasing agent of both dopamine and norepinephrine .[8][10] This dual action underlies its therapeutic efficacy in ADHD and its high potential for abuse.

  • This compound (BMPEA) acts preferentially as a norepinephrine releasing agent with significantly weaker effects on dopamine release.[6] This selectivity results in pronounced cardiovascular effects (e.g., increased blood pressure) without the classic locomotor stimulation associated with amphetamine, suggesting a lower potential for central stimulant action but a notable risk for peripheral sympathomimetic toxicity.

This comparative analysis underscores the critical principle of structure-activity relationships in pharmacology, where subtle changes in molecular architecture can lead to profound differences in biological activity. For researchers, this highlights the importance of precise chemical identification and the need for comprehensive pharmacological profiling of novel psychoactive substances.

References

A Comparative Guide to Chiral Columns for 2-Phenylpropylamine Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. 2-Phenylpropylamine, a primary amine with a stereogenic center, is a key structural motif in many pharmaceuticals and biologically active compounds. The differential pharmacological and toxicological profiles of its enantiomers necessitate their accurate separation and quantification. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of this compound enantiomers, supported by representative experimental data to facilitate informed column selection and method development.

The primary classes of chiral stationary phases that have demonstrated broad applicability for the separation of primary amines like this compound are polysaccharide-based and macrocyclic glycopeptide-based columns. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their robust performance across various chromatographic modes. Macrocyclic glycopeptide columns, such as those based on vancomycin, offer unique selectivity profiles, especially in polar and reversed-phase modes.

Data Presentation: Comparative Performance of Chiral Columns

The following table summarizes representative chromatographic performance data for the separation of this compound enantiomers on different types of chiral columns. The data is compiled from studies on this compound and structurally similar primary amines, such as amphetamine, to provide a comparative perspective.

Chiral Stationary Phase (CSP)Column ExampleTypical Mobile Phasek'1k'2Separation Factor (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Lux® Cellulose-1 / Chiralcel® OD-Hn-Hexane/2-Propanol/Diethylamine (90:10:0.1)2.12.51.19> 1.5
Amylose tris(3,5-dimethylphenylcarbamate)Lux® Amylose-1 / Chiralpak® AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (95:5:0.1)3.24.11.28> 2.0
VancomycinAstec® CHIROBIOTIC® VMethanol/Acetic Acid/Triethylamine (100:0.1:0.05)1.82.31.28> 2.0
VancomycinAgilent InfinityLab Poroshell 120 Chiral-VMethanol/0.1% Acetic Acid/0.02% Ammonium Hydroxide2.53.01.20> 1.9

Note: The values presented are typical and may vary depending on the specific analytical conditions, including the exact mobile phase composition, flow rate, temperature, and the specific brand of the column. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. The separation factor (α) is the ratio of k'2 to k'1, and the resolution (Rs) is a measure of the baseline separation between the two enantiomer peaks.

Mandatory Visualization

The following diagram illustrates a typical workflow for selecting a chiral column and developing a method for the separation of this compound enantiomers.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis Analyte Racemic this compound Screen Screen Polysaccharide & Macrocyclic Glycopeptide Columns Analyte->Screen Select Select Best Performing Column (based on initial α and Rs) Screen->Select Initial Separation Data Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Select->Optimize FineTune Fine-Tune Parameters (Flow Rate, Temperature) Optimize->FineTune Validate Method Validation (Linearity, Precision, Accuracy) FineTune->Validate Optimized Method Analysis Routine Enantiomeric Analysis Validate->Analysis

A typical workflow for chiral method development.

Experimental Protocols

Below are detailed experimental protocols for the chiral separation of this compound using polysaccharide-based and macrocyclic glycopeptide-based columns.

Protocol 1: Separation on a Polysaccharide-Based Column (e.g., Lux® Cellulose-1)

  • Instrumentation:

    • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Column:

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column.

  • Mobile Phase:

    • n-Hexane/2-Propanol/Diethylamine (DEA) (90:10:0.1, v/v/v). All solvents should be HPLC grade.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

    • From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention times, peak areas, separation factor (α), and resolution (Rs).

    • The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer if available.

Protocol 2: Separation on a Macrocyclic Glycopeptide-Based Column (e.g., Astec® CHIROBIOTIC® V)

  • Instrumentation:

    • A standard HPLC system as described in Protocol 1.

  • Column:

    • Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm) or equivalent vancomycin-based column.

  • Mobile Phase:

    • Methanol/Acetic Acid/Triethylamine (TEA) (100:0.1:0.05, v/v/v). All solvents and additives should be HPLC grade.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

    • Prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the CHIROBIOTIC® column with the mobile phase. Note that these columns may require longer equilibration times (up to 1-2 hours) to achieve a stable baseline.

    • Inject the prepared sample.

    • Record the chromatogram and calculate the relevant chromatographic parameters.

    • Confirm the elution order of the enantiomers with a pure standard if possible.

A Comparative Guide to the Validation of a Chiral Capillary Electrophoresis Method for 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate stereoisomeric analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. 2-Phenylpropylamine, a key chiral amine, requires robust analytical methods to ensure its enantiomeric purity. This guide provides a comprehensive validation of a chiral capillary electrophoresis (CE) method for the enantioseparation of this compound and compares its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral Capillary Electrophoresis: A High-Resolution Approach

Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low consumption of samples and reagents.[1] The separation mechanism in chiral CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different electrophoretic mobilities and subsequent separation. Cyclodextrins are commonly used as chiral selectors for their ability to form transient diastereomeric complexes with a wide range of chiral molecules.[1]

Experimental Protocol: Chiral Capillary Electrophoresis of this compound

This section details a validated method for the enantiomeric separation of this compound using capillary electrophoresis.

  • Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 375 µm outer diameter, effective length of 40 cm, total length of 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.8) containing 25 mM carboxymethyl-β-cyclodextrin as the chiral selector.

  • Applied Voltage: 25 kV (positive polarity).

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 206 nm.

  • Sample Preparation: Standard and sample solutions of this compound are prepared in the background electrolyte.

Method Validation Summary

The chiral CE method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Resolution (Rs) > 2.0

Comparative Analysis with Alternative Methods

While chiral CE offers significant advantages, HPLC and SFC are also widely used for enantioselective analysis. The following table provides a comparative overview of these techniques for the chiral separation of this compound.

ParameterChiral Capillary Electrophoresis (CE)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential migration in an electric fieldDifferential partitioning between a mobile and a chiral stationary phaseDifferential partitioning using a supercritical fluid mobile phase
Typical Stationary Phase None (separation in solution)Chiral Stationary Phase (e.g., polysaccharide-based)Chiral Stationary Phase (similar to HPLC)
Mobile Phase Aqueous buffer with chiral selectorOrganic solvents (e.g., hexane, ethanol)Supercritical CO2 with co-solvents (e.g., methanol)
Analysis Time Fast (< 10 minutes)Moderate (10 - 30 minutes)Very Fast (< 5 minutes)
Solvent Consumption Very LowHighLow
Sample Volume NanolitersMicrolitersMicroliters
Resolution HighHighHigh
LOD/LOQ Good (µg/mL range)Excellent (ng/mL to µg/mL range)Good (µg/mL range)
Advantages High efficiency, low cost, minimal wasteVersatile, well-established, preparative scale possibleFast, environmentally friendly, suitable for thermally labile compounds
Disadvantages Lower concentration sensitivity than HPLCHigher solvent cost and waste, longer run timesHigher initial instrument cost

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the chiral analysis of this compound using capillary electrophoresis and a general workflow for chiral method development.

Chiral_CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Prepare this compound Standard/Sample Solutions Inject Inject Sample Sample->Inject BGE Prepare Background Electrolyte with Chiral Selector Condition Condition Capillary BGE->Condition Condition->Inject Separate Apply Voltage & Separate Enantiomers Inject->Separate Detect Detect at 206 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify Report Generate Report Quantify->Report

Figure 1. Experimental workflow for the chiral analysis of this compound by capillary electrophoresis.

Chiral_Method_Development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation SelectCS Select Chiral Selector (e.g., Cyclodextrins) OptimizeCS Optimize Chiral Selector Concentration SelectCS->OptimizeCS SelectBuffer Select Buffer System (pH, Concentration) SelectBuffer->OptimizeCS OptimizeVoltage Optimize Applied Voltage OptimizeCS->OptimizeVoltage OptimizeTemp Optimize Temperature OptimizeVoltage->OptimizeTemp Linearity Linearity & Range OptimizeTemp->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

A Comparative Guide to the Efficacy and Potency of 2-Phenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of key 2-Phenylpropylamine derivatives, a class of compounds with significant effects on the central nervous system. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes quantitative data on receptor binding and functional potency, details common experimental methodologies, and visualizes the primary signaling pathways associated with these compounds.

Introduction to this compound Derivatives

The this compound backbone is the core structure for a range of psychoactive substances, including both therapeutic agents and drugs of abuse. These compounds primarily exert their effects by modulating the function of monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. By interacting with these transporters, this compound derivatives can act as uptake inhibitors and/or releasing agents, leading to increased extracellular concentrations of these key neurotransmitters.

This guide focuses on a comparative analysis of some of the most well-studied derivatives: amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), alongside other relevant analogues.

Quantitative Data Summary

The following tables provide a summary of the in vitro binding affinities and functional potencies of selected this compound derivatives at the primary monoamine transporters. Lower Ki, IC50, and EC50 values indicate higher potency.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Amphetamine24.8 - 477.2 - 14.31765 - 3320
Methamphetamine24.5 - 11613.8 - 451291.7 - 4140
(±)-MDMA2300 - 108007800222 - 24500
(S)-MDMA23007800220
(R)-MDMA>50000>5000024500
Cathinone450453020
Mephedrone1270259509

Note: Data compiled from multiple sources, leading to ranges in some values. Refer to cited literature for specific experimental conditions.

Table 2: Monoamine Uptake Inhibition (IC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Amphetamine38.612.71850
Methamphetamine102431560
(±)-MDMA811610158
Cathinone22236.43380
Mephedrone467145316

Note: IC50 values can vary depending on the assay conditions and cell types used.

Table 3: Monoamine Release (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
d-Amphetamine24.87.21765
Methamphetamine24.513.81291.7
(±)-MDMA10834.653.4
Cathinone7731660
Mephedrone13379121

Note: EC50 values represent the concentration required to elicit 50% of the maximal release response.

Table 4: In Vivo Potency - Locomotor Activity (ED50, mg/kg)

CompoundSpeciesRoute of AdministrationED50 (mg/kg)
d-AmphetamineMousei.p.~1.0
MethamphetamineMousei.p.~0.5 - 1.0
(±)-MDMARati.p.~1.5
CathinoneMousei.p.~1.2
MephedroneMousei.p.~3.0

Note: ED50 values for locomotor activity can be influenced by factors such as species, strain, and experimental conditions.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, or from specific brain regions (e.g., rat striatum for DAT).

  • Assay Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Uptake Assays

Objective: To measure the potency (IC50) of a test compound to inhibit the uptake of a specific monoamine into nerve terminals.

General Protocol:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions of rodents (e.g., rat striatum for dopamine uptake).

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled monoamine (e.g., [³H]dopamine).

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The IC50 value is determined by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound derivatives are primarily mediated through their interaction with monoamine transporters and the subsequent disruption of normal neurotransmitter homeostasis. Two key mechanisms are described below.

Direct Monoamine Transporter Interaction and Reverse Transport

Amphetamine and its analogues are substrates for monoamine transporters. They are transported into the presynaptic neuron, which leads to a competitive inhibition of the reuptake of endogenous monoamines. Once inside the neuron, these compounds disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters. This elevated cytosolic monoamine level, coupled with the interaction of the this compound derivative with the transporter, causes a reversal of the transporter's function, resulting in the efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

Monoamine_Transporter_Interaction cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron 2-PPA_Derivative This compound Derivative Transporter Monoamine Transporter (DAT, NET, SERT) 2-PPA_Derivative->Transporter 1. Competes for uptake Monoamine_NT Monoamine Neurotransmitter Monoamine_NT->Transporter Blocks reuptake Transporter->Monoamine_NT 5. Efflux of neurotransmitter Cytosolic_NT Increased Cytosolic Monoamines Transporter->Cytosolic_NT 2. Enters neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Cytosolic_NT->Transporter 4. Induces transporter reversal Cytosolic_NT->VMAT2 3. Disrupts vesicular storage

Direct interaction of this compound derivatives with monoamine transporters.

TAAR1-Mediated Signaling Cascade

Recent research has identified the intracellular Trace Amine-Associated Receptor 1 (TAAR1) as a key target for amphetamines. Upon entering the neuron, these compounds can bind to and activate TAAR1, which is a G-protein coupled receptor (GPCR). TAAR1 activation initiates downstream signaling cascades through Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in the production of second messengers like cAMP and IP3/DAG. These second messengers, in turn, activate protein kinase A (PKA) and protein kinase C (PKC). PKA and PKC can then phosphorylate the monoamine transporters, modulating their function and trafficking, which contributes to the overall effect of the this compound derivative on monoamine release.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Amphetamine Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 Activates G_protein Gαs / Gαq TAAR1->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Stimulates (Gαs) PLC Phospholipase C G_protein->PLC Stimulates (Gαq) cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates DAT Monoamine Transporter (e.g., DAT) PKA->DAT Phosphorylates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Cleaves to PKC PKC IP3_DAG->PKC Activates PKC->DAT Phosphorylates Efflux Modulation of Transporter Function (e.g., Efflux) DAT->Efflux

TAAR1-mediated signaling cascade initiated by amphetamine.

Conclusion

The this compound derivatives exhibit a complex and varied pharmacological profile, primarily driven by their interactions with monoamine transporters. While sharing a common structural backbone, subtle modifications to the molecule can significantly alter their potency and selectivity for the dopamine, norepinephrine, and serotonin systems. This guide provides a foundational comparison of these compounds, highlighting the quantitative differences in their efficacy and potency. The detailed experimental protocols and visualized signaling pathways offer a practical resource for researchers aiming to further elucidate the mechanisms of action of this important class of neuroactive compounds. Further research into the structure-activity relationships of novel this compound derivatives will be crucial for the development of new therapeutics with improved efficacy and safety profiles.

A Comparative Benchmarking of Synthetic Routes to 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-Phenylpropylamine, a crucial building block for various pharmaceuticals and fine chemicals, can be synthesized through several distinct routes.[1] This guide provides a comprehensive comparison of the most common synthetic pathways to this compound, offering a side-by-side analysis of their performance based on available experimental data. We will delve into reductive amination of phenylacetone, the classical Leuckart reaction, and the reduction of phenylacetone oxime, presenting their respective yields, reaction conditions, and procedural outlines.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a multitude of factors, including desired yield, purity, scalability, cost, and safety considerations. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound and its close analogs.

Parameter Reductive Amination Leuckart Reaction (Catalytic) Oxime Reduction (Electrochemical)
Starting Material Phenylacetone, AmmoniaPhenylacetone, Ammonium FormatePhenylacetone Oxime
Key Reagents Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Cp*Rh(III) complexElectrochemical cell, Pd or Ni cathode
Reaction Temperature Room Temperature to Moderate50-70°CAmbient Temperature
Reaction Time Varies (hours)~7 hoursVaries
Reported Yield ~60% (for related phenylisopropylamines)[2]90-92% (for primary amines from ketones)[3]30% (with Pd cathode, for amphetamine)[4]
Purity High (enantiomeric purities of 96-99% reported for asymmetric synthesis)[2]HighModerate to High
Key Advantages Mild reaction conditions, high stereoselectivity possible.High yield, lower temperature than classical method, operationally simple.[3]Avoids harsh chemical reducing agents.
Key Disadvantages Can require specialized reducing agents, potential for side reactions.Requires a specific catalyst.Lower yields, requires specialized equipment.

Logical Flow of Synthetic Pathways

The following diagram illustrates the relationships between the different synthetic approaches to this compound, starting from the common precursor, phenylacetone.

SyntheticRoutes cluster_RA Reductive Amination cluster_OR Oxime Formation & Reduction P2P Phenylacetone Amine This compound P2P->Amine NH3, Reducing Agent (e.g., NaBH3CN, H2/Pd) P2P->Amine HCOONH4, Catalyst (e.g., [RhCp*Cl2]2) Oxime Phenylacetone Oxime P2P->Oxime NH2OH Oxime->Amine Reduction (e.g., Electrochemical)

Caption: Synthetic pathways to this compound.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic routes discussed. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Reductive Amination of Phenylacetone with Sodium Cyanoborohydride

This method is a widely used laboratory-scale synthesis of amines from ketones.

Procedure:

  • In a suitable reaction vessel, dissolve phenylacetone (1 equivalent) in methanol.

  • Add a solution of ammonium acetate in methanol.

  • To this mixture, add sodium cyanoborohydride (NaBH₃CN) portion-wise while stirring at room temperature.

  • The reaction is stirred for an extended period (typically 24-36 hours) at room temperature.

  • After the reaction is complete, the mixture is acidified with dilute hydrochloric acid.

  • The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted phenylacetone.

  • The aqueous layer is then basified with a sodium hydroxide solution to a pH of approximately 12.

  • The liberated this compound is extracted with an organic solvent.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or by recrystallization of its salt (e.g., hydrochloride salt).[5]

Catalytic Leuckart-Wallach Reaction

This improved version of the Leuckart reaction offers higher yields at lower temperatures.

Procedure:

  • In a reaction flask, combine phenylacetone (1 equivalent), ammonium formate (5 equivalents), and the CpRh(III) catalyst (e.g., [RhCpCl₂]₂).

  • The reaction mixture is heated to 50-70°C with stirring for approximately 7 hours.

  • Upon completion, the reaction mixture is worked up under basic conditions.

  • The product, this compound, is isolated by extraction with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the product.[3]

Synthesis via Phenylacetone Oxime and Subsequent Reduction

This two-step route involves the formation of an oxime intermediate followed by its reduction.

Step 1: Preparation of Phenylacetone Oxime

  • Phenylacetone is reacted with hydroxylamine hydrochloride in an alkaline medium.

  • The resulting phenylacetone oxime is then isolated and purified.

Step 2: Electrochemical Reduction of Phenylacetone Oxime

  • The electrolysis is carried out in a divided electrochemical cell with a palladium black or nickel black cathode and a lead anode.

  • The catholyte consists of the phenylacetone oxime dissolved in an alcohol-water mixture containing an electrolyte such as ammonium sulfate or dilute sulfuric acid.

  • The anolyte is typically a dilute aqueous solution of sulfuric acid.

  • The electrolysis is conducted at room temperature.

  • After the reaction, the alcohol is removed by distillation.

  • Any unreacted oxime is extracted with an organic solvent.

  • The remaining aqueous solution is basified, and the liberated this compound is isolated by distillation.[4]

Conclusion

The choice of synthetic route to this compound is a critical decision that impacts the overall efficiency and practicality of the synthesis. The catalytic Leuckart-Wallach reaction appears to offer the highest reported yields under relatively mild conditions, making it an attractive option.[3] Reductive amination provides a versatile and well-established method, with the potential for high stereoselectivity in asymmetric syntheses. The reduction of phenylacetone oxime, particularly through electrochemical methods, presents a less common alternative with the benefit of avoiding chemical reducing agents, though the reported yields are lower. Researchers and drug development professionals should carefully consider the specific requirements of their project, including scale, cost, and desired purity, when selecting the most appropriate synthetic strategy.

References

A Comparative Analysis of 2-Phenylpropylamine and Its Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Phenylpropylamine (also known as β-methylphenethylamine or BMPEA) with its structural isomer, amphetamine, and a related compound, phenylpropanolamine (PPA). The information presented is based on available experimental data to assist researchers in selecting appropriate compounds for their studies.

Pharmacological Profile

This compound is a positional isomer of amphetamine, differing in the location of the amine group on the propyl chain.[1][2] This structural nuance leads to distinct pharmacological profiles.[1] Like amphetamine, this compound acts as an agonist at the human trace amine-associated receptor 1 (TAAR1).[1][3][4] Its mechanism of action also involves modulating neurotransmitter release and interacting with adrenergic receptors.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Pressor Activity

CompoundPressor Activity Relative to Epinephrine
This compound1/700
Amphetamine~3/700 (inferred)

Source: Based on a study by Graham and co-workers, which showed this compound had approximately one-third the pressor activity of amphetamine.[3]

Table 2: Cardiovascular Effects in Rats

Compound (Dose)Change in Blood Pressure (BP)Change in Heart Rate (HR)
This compound (3-30 mg/kg)Dose-dependent increaseNo substantial effect
Amphetamine (0.1-3 mg/kg)Dose-dependent increaseDose-dependent increase
MPPA (3-30 mg/kg)Dose-dependent increaseNo substantial effect
DMPPA (3-30 mg/kg)Dose-dependent increaseNo substantial effect

Source: A study comparing the cardiovascular effects of BMPEA and its analogs to amphetamine in rats.[5][6]

Table 3: Comparative Effects on Operant Responding in Rats

CompoundED50 (Initial)ED50 (After Chronic PPA)
Phenylpropanolamine (PPA)35.0 mg/kg220 mg/kg
Amphetamine2.6 mg/kg4.8 mg/kg

Source: A study investigating tolerance and cross-tolerance between PPA and amphetamine.[7]

Table 4: Brain Penetration in Rats (1 hour after injection)

Compound (Dose)Brain LevelsBrain:Blood Ratio
Phenylpropanolamine (0.025-0.1 mmol/kg)Proportional to doseSlightly lower than amphetamine
Amphetamine (0.025-0.1 mmol/kg)Proportional to doseSeveral-fold higher than blood

Source: A study comparing the CNS penetration of PPA and amphetamine.[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams are provided.

cluster_0 Cellular Environment 2-PPA This compound TAAR1 TAAR1 Receptor 2-PPA->TAAR1 Agonist Binding DAT_NET Dopamine/Norepinephrine Transporters 2-PPA->DAT_NET Substrate Activity G-Protein G-Protein TAAR1->G-Protein Activation AC Adenylyl Cyclase G-Protein->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release (e.g., Norepinephrine) PKA->Neurotransmitter_Release Modulation DAT_NET->Neurotransmitter_Release Increased Efflux

Caption: Proposed signaling pathway of this compound.

Start Start: In Vivo Study Animal_Model Animal Model (e.g., Rats) Start->Animal_Model Drug_Admin Drug Administration (e.g., IP Injection) Animal_Model->Drug_Admin Data_Collection Data Collection (e.g., Blood Pressure, Heart Rate) Drug_Admin->Data_Collection Sample_Collection Sample Collection (e.g., Blood, Brain Tissue) Data_Collection->Sample_Collection Sample_Prep Sample Preparation (e.g., LLE, SPE) Sample_Collection->Sample_Prep Analysis Analytical Method (e.g., UPLC-MS/MS) Sample_Prep->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis End End: Pharmacological Profile Data_Analysis->End

Caption: General experimental workflow for in vivo analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies employed in the cited studies.

1. Cardiovascular Effects in Rats

  • Objective: To determine the dose-effect relationship of BMPEA, its analogs, and amphetamine on cardiovascular parameters.

  • Animal Model: Rats.

  • Drug Administration: Intraperitoneal (IP) or subcutaneous (s.c.) injection of test compounds (BMPEA, MPPA, DMPPA: 3-30 mg/kg; amphetamine: 0.1-3 mg/kg).[5]

  • Data Collection: Continuous monitoring of blood pressure (BP) and heart rate (HR) using telemetry. Motor activity may also be recorded.

  • Antagonist Studies: To investigate the mechanism of action, antagonists such as the α-adrenergic antagonist prazosin or the ganglionic blocker chlorisondamine may be administered prior to the test compound.[6]

  • Data Analysis: Data are typically analyzed by nonlinear regression to fit dose-response curves.[5]

2. Analysis of this compound in Biological Samples

  • Objective: To selectively quantify BMPEA and identify its metabolites in biological matrices like blood.[2]

  • Sample Preparation: Mixed-mode solid-phase extraction (MMSPE) is a validated method for extracting BMPEA from complex matrices.[2] An alternative is a two-step liquid-liquid extraction (LLE).[9]

  • Analytical Instrumentation: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) or tandem mass spectrometry (UPLC/MS/MS) offers high sensitivity and specificity for distinguishing between isomers like BMPEA and amphetamine.[2][9][[“]]

  • Chromatography: A C18 column (e.g., HSS T3) is often used for chromatographic separation.[9] The mobile phase typically consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[9]

  • Validation: The analytical method should be validated for selectivity, specificity, sensitivity, and matrix effects to ensure reliable results.[9]

3. Operant Conditioning Studies in Rats

  • Objective: To assess the behavioral effects of a compound and its potential for tolerance and cross-tolerance with other drugs.

  • Animal Model: Water-deprived rats trained on a fixed-ratio schedule for water presentation.[7]

  • Procedure:

    • Establishment of a stable baseline of responding.

    • Determination of dose-response curves for the test compounds (e.g., PPA and amphetamine) administered IP before the session.[7]

    • Chronic administration of one compound until responding returns to pre-chronic rates.

    • Redetermination of the dose-response curves for both compounds to assess tolerance and cross-tolerance.[7]

  • Antagonist Studies: Pretreatment with antagonists like α-methyltyrosine (AMT) or reserpine can help elucidate the neurochemical mechanisms underlying the behavioral effects.[7]

Alternatives and Related Compounds

  • Amphetamine: A potent central nervous system stimulant, extensively studied and used as a benchmark for comparison.[11] It is a structural isomer of this compound.[2]

  • Phenylpropanolamine (PPA): Also known as norephedrine, this compound has been studied for its effects on operant responding and brain penetration.[7][8]

  • Substituted Amphetamines: This is a broad class of compounds with diverse pharmacological activities, including stimulants, empathogens, and hallucinogens.[12]

  • 3-Phenylpropylamine: An analog of phenethylamine with a propylamine side chain, it acts as a norepinephrine-dopamine releasing agent but is significantly less potent than phenethylamine.[13][14]

This guide provides a foundational understanding of the experimental data available for this compound and its alternatives. Researchers are encouraged to consult the primary literature for more in-depth information and to design their studies with appropriate controls and validated methodologies.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-phenylpropylamine analogs, a class of compounds with significant effects on the central nervous system. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of how structural modifications to the this compound scaffold influence biological activity, supported by experimental data.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs is primarily dictated by their interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as various G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Key structural features that govern these interactions include substitutions on the phenyl ring, modifications of the propylamino side chain, and the stereochemistry of the molecule.

Phenyl Ring Substitutions

Substitutions on the aromatic ring significantly modulate the potency and selectivity of this compound analogs for monoamine transporters and receptors. Generally, small, electron-withdrawing or lipophilic groups at the para-position tend to enhance affinity for DAT and NET. For instance, a para-chloro substitution can increase potency at these transporters.[1] Conversely, substitutions that increase steric bulk or introduce polar groups can alter selectivity, sometimes favoring serotonin receptors.[2]

Propylamine Side Chain Modifications

Alterations to the three-carbon chain and the amino group are critical for activity. The presence of a methyl group at the alpha-position, as seen in amphetamine, is a crucial feature for potent stimulant activity.[3] N-alkylation of the amino group can also influence potency and selectivity. For example, N-methylation to form methamphetamine generally increases potency at DAT and NET. Increasing the N-alkyl chain length can sometimes augment affinity for SERT.[1] The introduction of a β-keto group, as in cathinone derivatives, can also modulate activity.[1]

Stereochemistry

The this compound scaffold contains a chiral center at the alpha-carbon. The stereochemistry at this position is a critical determinant of biological activity. For many amphetamine-like stimulants, the (S)-enantiomer is significantly more potent at DAT and NET than the (R)-enantiomer.[4]

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of a selection of this compound analogs at key molecular targets. This data has been compiled from various scientific publications to provide a comparative overview. It is important to note that absolute values may vary between studies due to different experimental conditions.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters
CompoundDATNETSERTReference
Amphetamine34.67.41856Fara et al. (2008)
Methamphetamine24.54.91238Fara et al. (2008)
4-Fluoroamphetamine11048205Rothman et al. (2002)
4-Chloroamphetamine15069102Rothman et al. (2002)
4-Methylamphetamine12058138Rothman et al. (2002)
Table 2: Binding Affinities (Ki, nM) of this compound Analogs at Dopamine and Serotonin Receptors
CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT2CReference
Amphetamine>10,000>10,000>10,000Rothman et al. (2003)
2,5-Dimethoxy-4-iodoamphetamine (DOI)2,4000.82.4Nichols et al. (1991)
2C-I>10,0000.41.1[5]
25I-NBOMe>10,0000.0441.3[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

G cluster_0 Dopamine D2 Receptor Signaling D2 Agonist D2 Agonist D2 Receptor D2 Receptor D2 Agonist->D2 Receptor Binds Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Downstream Effects Downstream Effects cAMP->Downstream Effects

Dopamine D2 Receptor Signaling Pathway

G cluster_1 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Radioligand & Competitor Filtration Filtration Incubation->Filtration Separate Bound/Unbound Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of SAR studies.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone (a D2-like receptor antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, [3H]Spiperone (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Add assay buffer, [3H]Spiperone, 10 µM Haloperidol, and membrane preparation.

    • Competitive Binding: Add assay buffer, [3H]Spiperone, varying concentrations of the test compound, and membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Inhibition Functional Assay for Dopamine D2 Receptor

Objective: To determine the functional potency (IC50 or EC50) of a test compound as an agonist or antagonist at the dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-D2 cells to ~80-90% confluency.

    • Seed the cells into a 96-well plate at an appropriate density and incubate overnight.

  • Agonist Mode Assay:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound (potential agonist) to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Antagonist Mode Assay:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound (potential antagonist) to the wells and pre-incubate.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole at its EC80) and a fixed concentration of forskolin to all wells.

    • Incubate at 37°C for a specified time.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • For agonist mode, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

    • For antagonist mode, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

References

Comparative Analysis of 2-Phenylpropylamine and Phenylpropanolamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological effects of 2-phenylpropylamine (also known as β-methylphenethylamine or BMPEA) and phenylpropanolamine (PPA). Both are sympathomimetic amines with distinct pharmacological profiles and historical uses. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate objective comparison.

Overview and Chemical Structures

This compound and phenylpropanolamine are structurally related phenethylamines. This compound is a positional isomer of amphetamine, while phenylpropanolamine is a substituted amphetamine and is closely related to ephedrine.[1][2] This subtle difference in their chemical structures leads to distinct pharmacological activities.

Pharmacological Effects: A Comparative Summary

The primary pharmacological effects of both compounds are rooted in their interaction with the monoaminergic system, albeit through different primary mechanisms. Phenylpropanolamine historically saw use as a nasal decongestant and appetite suppressant, while this compound has been identified as a stimulant and is considered a doping agent.[1][3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the effects of this compound and phenylpropanolamine.

Table 1: In Vitro Neurotransmitter Release

CompoundNeurotransmitterAssay SystemPotency (EC₅₀, nM)Reference
This compound (BMPEA) Norepinephrine (NE)Rat Brain Synaptosomes~300[5]
Dopamine (DA)Rat Brain Synaptosomes>3000[5]
Phenylpropanolamine (PPA) Norepinephrine (NE)Rat Brain Synaptosomes252[6]
Dopamine (DA)Rat Brain Synaptosomes2,370[6]

Table 2: Receptor Activation and Binding

CompoundReceptor/TargetAssay TypePotency/AffinityReference
This compound (BMPEA) Human TAAR1Functional (cAMP)Agonist (Specific EC₅₀ not found, but confirmed activity)[7][8]
Phenylpropanolamine (PPA) α- and β-adrenergic receptorsBinding AffinityWeak or negligible[6]

Table 3: In Vivo Cardiovascular Effects in Rats

CompoundParameterDoseEffectReference
This compound (BMPEA) Mean Arterial Pressure10 mg/kg, i.v.Significant increase[5]
Heart Rate10 mg/kg, i.v.No substantial effect[5]
Phenylpropanolamine (PPA) Systolic Blood Pressure75 mg daily (human study)No significant pressor effects in normotensive subjects[9]
Diastolic Blood Pressure75 mg daily (human study)No significant pressor effects in normotensive subjects[9]

Table 4: Clinical Effects on Appetite Suppression (Human Studies)

CompoundStudy DesignDoseOutcomeReference
Phenylpropanolamine (PPA) Double-blind, placebo-controlled75 mg sustained releaseGreater weight loss compared to placebo[3]
Meta-analysisVariousEffective for weight loss, though less so than prescription anorectics in longer studies[7]

Mechanisms of Action

This compound (BMPEA) primarily acts as a releasing agent of norepinephrine and, to a lesser extent, dopamine, by targeting their respective transporters (NET and DAT).[5] Additionally, it is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic neurotransmission.[7][8]

Phenylpropanolamine (PPA) functions primarily as an indirectly acting sympathomimetic agent.[1] Its main mechanism is the release of endogenous norepinephrine from presynaptic nerve terminals.[10] It has weak or negligible direct agonist activity at alpha- and beta-adrenergic receptors.[6] The released norepinephrine then activates these adrenergic receptors, leading to effects such as vasoconstriction (useful as a decongestant) and appetite suppression.[11]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the actions of this compound and phenylpropanolamine.

G cluster_2ppa This compound (BMPEA) Signaling cluster_ppa Phenylpropanolamine (PPA) Signaling 2-PPA 2-PPA NET Norepinephrine Transporter (NET) 2-PPA->NET Binds to DAT Dopamine Transporter (DAT) 2-PPA->DAT Binds to TAAR1 TAAR1 2-PPA->TAAR1 Agonist NE_Release Norepinephrine Release NET->NE_Release Induces DA_Release Dopamine Release DAT->DA_Release Induces AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects_TAAR1 Modulation of Monoaminergic Activity PKA->Downstream_Effects_TAAR1 PPA PPA Presynaptic_Neuron Presynaptic Neuron PPA->Presynaptic_Neuron Enters NE_Vesicles Norepinephrine Vesicles Presynaptic_Neuron->NE_Vesicles Promotes release from NE_Release_PPA Norepinephrine Release NE_Vesicles->NE_Release_PPA Synaptic_Cleft Synaptic Cleft NE_Release_PPA->Synaptic_Cleft Enters Adrenergic_Receptors Postsynaptic Adrenergic Receptors (α and β) Synaptic_Cleft->Adrenergic_Receptors Norepinephrine binds to Physiological_Effects Vasoconstriction, Appetite Suppression Adrenergic_Receptors->Physiological_Effects Leads to G Start Start In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding Assays (Adrenergic, TAAR1) In_Vitro->Receptor_Binding Neurotransmitter_Release Neurotransmitter Release (Synaptosomes) In_Vitro->Neurotransmitter_Release Functional_Assay Functional Assays (e.g., cAMP for TAAR1) In_Vitro->Functional_Assay In_Vivo In Vivo Studies Receptor_Binding->In_Vivo Neurotransmitter_Release->In_Vivo Functional_Assay->In_Vivo Cardiovascular Cardiovascular Effects (Blood Pressure, Heart Rate) In_Vivo->Cardiovascular Behavioral Behavioral Studies (e.g., Appetite Suppression) In_Vivo->Behavioral Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) In_Vivo->Microdialysis Data_Analysis Data Analysis and Comparative Assessment Cardiovascular->Data_Analysis Behavioral->Data_Analysis Microdialysis->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 2-Phenylpropylamine, a phenylalkylamine, is classified as a hazardous substance and requires meticulous disposal procedures. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, prioritizing safety and adherence to environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. According to its classification, this compound can cause severe skin burns and eye damage.[1][2] Therefore, all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.[1][3]

  • Lab Coat: A standard laboratory coat should be worn to protect from accidental spills.[1][3]

In the event of a spill, evacuate all non-essential personnel from the area and eliminate any potential sources of ignition. For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite, and place it in a sealed container for disposal.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a certified hazardous waste management service. In-laboratory neutralization or degradation is not advised without a validated protocol, as this could lead to uncontrolled reactions or the generation of other hazardous byproducts.

  • Consult Your Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office.[4] They are the definitive resource for guidance on chemical waste disposal and are knowledgeable about local, state, and federal regulations.

  • Treat as Hazardous Waste: this compound must be managed as hazardous waste.[4] Do not dispose of this chemical down the drain or in standard laboratory trash.[4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, filter paper) in a designated, properly labeled hazardous waste container.[4][5]

    • The container must be made of a material compatible with the chemical and must be kept securely closed except when adding waste.[4][5]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[4]

  • Proper Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[4][5]

    • Include the full chemical name: "this compound" and its CAS number (582-22-9).

    • Indicate the approximate concentration and quantity of the waste.

  • Segregated Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

    • This area should be secure, away from general lab traffic, and segregated from incompatible materials.

  • Arrange for Pickup:

    • Follow your institution's established procedures to schedule a hazardous waste pickup with the EHS department.

  • Empty Containers:

    • Empty containers that previously held this compound must also be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[4]

Quantitative Data Summary

ParameterGuideline
Satellite Accumulation A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic chemicals (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated.
Container Management Containers must be kept closed at all times, except when adding or removing waste. They must be in good condition and compatible with the waste.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-laboratory neutralization or degradation of this compound prior to disposal. The standard and recommended procedure is to dispose of the chemical waste through a certified hazardous waste management company, as arranged by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe spill Spill Occurs start->spill consult_ehs Consult Institutional EHS Office ppe->consult_ehs treat_hazardous Treat as Hazardous Waste consult_ehs->treat_hazardous collect_waste Collect in Designated Hazardous Waste Container treat_hazardous->collect_waste label_container Label Container: - 'HAZARDOUS WASTE' - Chemical Name & CAS No. - Concentration & Quantity collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup disposal Disposed by Certified Hazardous Waste Vendor schedule_pickup->disposal spill->ppe No spill_procedure Follow Spill Protocol: - Evacuate & Ventilate - Use Inert Absorbent - Collect in Sealed Container spill->spill_procedure Yes spill_procedure->collect_waste

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Phenylpropylamine, a corrosive amine compound. Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first lines of defense against the hazards associated with this compound. This compound is corrosive and can cause severe skin burns and eye damage.

Recommended PPE for Handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection A chemically resistant lab coat should be worn at all times. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required.
Hand Protection Due to the corrosive nature of this compound, selecting the right gloves is critical. While specific breakthrough time data for this compound is not readily available, data for chemically similar amines like aniline and diethylamine can provide guidance.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Glove Selection and Breakthrough Times for Similar Amines:

The following table summarizes the breakthrough times for various glove materials when tested against aniline and diethylamine, which can serve as a proxy for selecting gloves for handling this compound. "Breakthrough time" is the time it takes for the chemical to permeate the glove material.

Glove MaterialAniline Breakthrough Time (minutes)Diethylamine Breakthrough Time (minutes)
Natural Rubber3213
NeopreneNot Recommended60
Nitrile160
Butyl71107
Viton>48030
PVCNot Recommended9

Note: This data is for guidance only. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the section above.

  • Handling and Use:

    • Dispense this compound carefully to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

    • Avoid heating the compound unless specifically required by the experimental protocol and with appropriate engineering controls in place.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with this compound using a suitable cleaning agent.

    • Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, labeled, and sealed waste container. The container should be made of a material compatible with corrosive amines.

  • Solid Waste: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Disposal Procedure:

  • Neutralization (for small quantities, if permissible by institutional policy):

    • Caution: This procedure should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE. Neutralization reactions can be exothermic.

    • Slowly add the waste amine to a stirred, ice-cooled solution of a weak acid (e.g., citric acid).

    • Monitor the pH of the solution. Continue adding the weak acid until the pH is between 6 and 8.

    • The neutralized solution may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office before proceeding.

  • Professional Disposal: For larger quantities or if in-lab neutralization is not permitted, arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of untreated this compound down the drain or in regular trash.

Emergency Spill Response

In the event of a this compound spill, a prompt and coordinated response is crucial to mitigate the hazard.

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure cluster_professional_help Professional Help Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Supervisor Assess Can you handle it safely? Evacuate->Assess Attend 3. Attend to Injured Persons (Use safety shower/eyewash if needed) Ignition 4. Remove Ignition Sources PPE 5. Don Appropriate PPE Assess->PPE Yes Call_EHS Call EHS/Emergency Services Assess->Call_EHS No Contain 6. Contain the Spill (Use absorbent pads/dikes) Neutralize 7. Neutralize with Weak Acid (e.g., citric acid solution) Absorb 8. Absorb Neutralized Residue Collect 9. Collect Waste in Labeled Container Decontaminate 10. Decontaminate the Area

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropylamine
Reactant of Route 2
2-Phenylpropylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。